Ferriheme
説明
Structure
3D Structure of Parent
特性
分子式 |
C34H32FeN4O4+ |
|---|---|
分子量 |
616.5 g/mol |
IUPAC名 |
3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(3+) |
InChI |
InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-2 |
InChIキー |
GGIDWJQWCUJYRY-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+3] |
製品の起源 |
United States |
Foundational & Exploratory
The Core Structure of Ferriheme: A Technical Guide for Researchers
An In-depth Analysis of the Molecular Architecture, Coordination Chemistry, and Structural Determination of Ferriheme (Ferriprotoporphyrin IX)
Introduction
This compound, also known as hemin or ferriprotoporphyrin IX, is a coordination complex of paramount importance in biochemistry and medicine. It consists of a central iron atom in the ferric (Fe³⁺) oxidation state embraced by a large heterocyclic organic ring, protoporphyrin IX. This molecule is the oxidized form of heme, the prosthetic group essential for the function of a vast array of hemoproteins, including hemoglobin, myoglobin, and cytochromes. Understanding the precise structure of this compound is critical for elucidating its role in both normal physiological processes, such as oxygen transport and electron transfer, and pathological conditions, including oxidative stress and iron-mediated cell death. This guide provides a detailed technical overview of the structure of this compound, methodologies for its characterization, and its role in cellular signaling.
Molecular and Electronic Structure
The fundamental structure of this compound is composed of two main components: the protoporphyrin IX macrocycle and a central ferric iron atom.
-
Protoporphyrin IX: This is a tetrapyrrole ring, meaning it is composed of four pyrrole units linked by methine bridges. The periphery of the porphyrin ring is decorated with four methyl (−CH₃), two vinyl (−CH=CH₂), and two propionic acid (−CH₂CH₂COOH) side chains. This arrangement of side chains is asymmetric, defining it as protoporphyrin IX. The extensive π-conjugated system of the porphyrin ring is responsible for its intense color and its ability to coordinate with the central metal ion.
-
Ferric Iron (Fe³⁺): The central iron atom is in the +3 oxidation state. In its most common high-spin configuration (S=5/2), the Fe³⁺ ion is coordinated to the four nitrogen atoms of the pyrrole rings in the equatorial plane. The iron atom is typically displaced slightly out of the plane of the porphyrin nitrogens.
Coordination Chemistry
The iron center in this compound is typically five- or six-coordinate. The four equatorial positions are occupied by the nitrogen atoms of the porphyrin. The axial position(s) (above and below the porphyrin plane) are occupied by one or two additional ligands. In the solid state, this compound is commonly isolated as hemin , where the fifth coordination site is occupied by a chloride ion (Cl⁻). In aqueous solution, this chloride can be replaced by a water molecule or a hydroxide ion, depending on the pH.
The nature of the axial ligand profoundly influences the electronic properties, reactivity, and biological function of the this compound complex. In hemoproteins, this axial ligand is typically an amino acid side chain from the protein backbone, such as the imidazole of a histidine residue.
Quantitative Structural Data
The precise geometry of this compound has been determined by single-crystal X-ray diffraction. The seminal work by Koenig (1965) on α-chlorohemin provided the first detailed atomic coordinates. The key structural parameters are summarized in the table below.
| Parameter | Description | Value (Å or °) | Reference |
| Bond Lengths | |||
| Fe–Cl | Distance from iron to the axial chloride ligand | 2.218 Å | |
| Fe–N (average) | Average distance from iron to the pyrrole nitrogens | 2.062 Å | |
| Displacements | |||
| Fe from Porphyrin Plane | Displacement of the iron atom from the mean plane of the four nitrogen atoms | 0.475 Å | |
| Bond Angles | |||
| N–Fe–N (adjacent) | Angle between adjacent pyrrole nitrogens and iron | ~86.5° - 87.5° | |
| N–Fe–N (opposite) | Angle between opposite pyrrole nitrogens and iron | ~163.5° - 165.0° |
Note: These values are derived from the crystal structure of α-chlorohemin and may vary slightly in different environments or with different axial ligands.
Experimental Protocols for Structural Elucidation
The structure of this compound is investigated using a combination of techniques that provide complementary information about its atomic arrangement and electronic configuration.
X-ray Crystallography
This technique provides the most detailed three-dimensional structure of this compound in its crystalline form (hemin).
Detailed Methodology for Hemin Crystallization (Teichmann Method):
-
Sample Preparation: Place a drop of blood on a clean glass slide and allow it to dry completely.
-
Reagent Addition: Add 2-3 drops of Nippe's reagent (a solution of potassium chloride, bromide, and iodide in glacial acetic acid) or glacial acetic acid saturated with sodium chloride onto the dried blood spot.
-
Heating: Gently heat the slide over a low flame until bubbles begin to form. This process denatures the globin protein and oxidizes the heme iron to the ferric state.
-
Crystallization: As the acetic acid evaporates and the slide cools, the this compound combines with chloride ions to form insoluble, rhombic, chocolate-brown crystals of hemin.
-
Data Collection: A suitable single crystal is selected and mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the electron density map, and the structure is refined to yield precise bond lengths and angles.
Caption: Coordination structure of this compound.
Caption: Experimental workflow for hemin structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying paramagnetic molecules like this compound in solution. The unpaired electrons of the Fe³⁺ ion cause large shifts (hyperfine shifts) in the NMR signals of the porphyrin protons, providing detailed information about the electronic structure and the environment of the heme.
Detailed Methodology for ¹H NMR of Hemin:
-
Sample Preparation:
-
Dissolve 5-10 mg of hemin in a suitable deuterated solvent (e.g., deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of deuterated chloroform and methanol). The final concentration is typically in the low millimolar range.
-
The use of deuterated solvents is essential as the spectrometer's field-frequency lock relies on the deuterium signal.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
The final sample volume should be approximately 0.6-0.7 mL.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, which is crucial for obtaining sharp resonance lines.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum. Due to the paramagnetic nature of this compound, the spectral window needs to be much wider than for diamagnetic samples (e.g., -50 to 100 ppm).
-
Paramagnetic relaxation enhancement may require shorter relaxation delays and faster pulse repetition rates.
-
-
Spectral Analysis:
-
The resulting spectrum will show resonances that are significantly shifted from their usual diamagnetic positions.
-
The pattern of these shifts provides a fingerprint of the spin state and coordination environment of the iron. Analysis of the temperature dependence of these shifts can provide further insight into the magnetic properties of the complex.
-
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is uniquely sensitive to the nuclear environment of the iron atom. It provides precise information about the oxidation state, spin state, and the symmetry of the ligand field around the iron.
Detailed Methodology for ⁵⁷Fe Mössbauer Spectroscopy of Hemin:
-
Sample Preparation:
-
The sample consists of a solid powder of hemin, ideally enriched with the ⁵⁷Fe isotope to enhance the signal.
-
The powder is uniformly packed into a sample holder made of a material transparent to gamma rays (e.g., a plastic container).
-
For temperature-dependent studies, the sample holder is placed inside a cryostat.
-
-
Instrument Setup:
-
The Mössbauer spectrometer consists of a radioactive source (typically ⁵⁷Co in a rhodium matrix), a drive to move the source, a collimator, the sample in a cryostat, and a gamma-ray detector.
-
The source is oscillated at varying velocities (e.g., ±10 mm/s) to Doppler shift the energy of the emitted gamma rays.
-
-
Data Acquisition:
-
Gamma rays are passed through the hemin sample and the transmitted intensity is measured as a function of the source velocity.
-
Resonant absorption occurs when the energy of the gamma rays matches a nuclear transition energy in the ⁵⁷Fe nuclei of the sample.
-
-
Spectral Analysis:
-
The resulting spectrum is a plot of gamma-ray transmission versus velocity.
-
For high-spin ferric hemin, the spectrum typically shows a quadrupole doublet. The key parameters extracted are:
-
Isomer Shift (δ): This is related to the electron density at the nucleus and is characteristic of the oxidation state (Fe³⁺).
-
Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing information about the symmetry of the iron's electronic environment.
-
-
Biological Relevance and Signaling Pathways
While essential, free this compound is highly cytotoxic. It can intercalate into membranes, generate reactive oxygen species (ROS), and induce oxidative stress. A critical signaling pathway initiated by excess this compound is ferroptosis, a form of iron-dependent regulated cell death.
Mechanism of this compound-Induced Ferroptosis:
-
Heme Degradation: Excess intracellular this compound induces the expression of heme oxygenase-1 (HO-1).
-
Iron Release: HO-1 catabolizes this compound, releasing biliverdin, carbon monoxide, and ferrous iron (Fe²⁺).
-
Fenton Reaction: The released Fe²⁺ participates in the Fenton reaction, reacting with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).
-
Lipid Peroxidation: These radicals attack polyunsaturated fatty acids (PUFAs) in cellular membranes, initiating a chain reaction of lipid peroxidation.
-
Membrane Damage and Cell Death: The accumulation of lipid peroxides leads to loss of membrane integrity and ultimately, cell death by ferroptosis. This process is distinct from apoptosis and is characterized by iron-dependent oxidative damage.
An In-depth Technical Guide to the Oxidation State and Coordination of Ferriheme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the oxidation state and coordination chemistry of ferriheme. This compound, or iron(III) protoporphyrin IX, is a critical cofactor in a vast array of biological processes, from oxygen transport and storage to enzymatic catalysis and cellular signaling. A thorough understanding of its electronic structure and coordination environment is paramount for researchers in biochemistry, medicinal chemistry, and drug development who seek to modulate the function of heme-containing proteins or target heme-related pathways in disease.
The this compound Core: Oxidation State and Electronic Structure
The central iron atom in this compound predominantly exists in the ferric (Fe³⁺) oxidation state, a d⁵ configuration. This oxidation state is crucial for the diverse reactivity of heme proteins. The electronic properties of the ferric iron, including its spin state, are highly sensitive to the nature of the ligands coordinated to it. The porphyrin ring acts as a tetradentate ligand, leaving two axial coordination sites available for interaction with amino acid residues from the protein, solvent molecules, or exogenous ligands.
The spin state of the ferric iron can be either high-spin (S=5/2) or low-spin (S=1/2), and this is largely determined by the ligand field strength of the axial ligands. Strong-field ligands, such as cyanide or imidazole, lead to a low-spin state, while weak-field ligands, like water or halides, result in a high-spin state. The spin state has a profound impact on the reactivity and spectroscopic properties of the this compound center.
Coordination Chemistry of this compound
The coordination environment of the this compound iron is typically octahedral, with the four nitrogen atoms of the porphyrin ring forming the equatorial plane. The two axial positions, perpendicular to this plane, are key determinants of the this compound's function. Common axial ligation schemes include:
-
Six-coordinate: Both axial positions are occupied. This is common in cytochromes, where two histidine residues often serve as axial ligands.
-
Five-coordinate: One axial position is occupied, while the other remains vacant or is only weakly associated with a ligand. This is characteristic of deoxymyoglobin and deoxyhemoglobin.
-
Four-coordinate: Both axial positions are unoccupied. This is rare in biological systems but can be found in some model compounds.
The nature of the axial ligands dictates the electronic properties of the heme iron, influencing its redox potential and catalytic activity. For instance, the "push effect" of a thiolate axial ligand in cytochrome P450 is thought to be crucial for its monooxygenase activity.[1]
Experimental Protocols for Characterization
A variety of spectroscopic techniques are employed to probe the oxidation state and coordination of this compound.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental tool for studying heme proteins due to the strong absorbance of the porphyrin ring.[2][3][4][5] The spectra are characterized by an intense Soret band (around 400 nm) and weaker Q bands in the 500-600 nm region.[3] The precise positions and intensities of these bands are sensitive to the oxidation state, spin state, and coordination of the iron.[2][3]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the heme protein in a suitable buffer. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).[2][5] A baseline spectrum of the buffer alone should be recorded for subtraction.[3]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from the UV to the visible region (e.g., 250-700 nm). Set the integration time (e.g., 3.5 ms), number of scans to average (e.g., 50), and boxcar smoothing width (e.g., 10) to optimize the signal-to-noise ratio.[2][5]
-
Data Analysis: Analyze the positions and intensities of the Soret and Q bands to infer the state of the this compound. Titration experiments, where a ligand is incrementally added to the heme protein solution, can be used to determine binding affinities (Kd).[3]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species, making it ideal for the ferric (Fe³⁺) state of heme.[6][7] The EPR spectrum is sensitive to the spin state and the symmetry of the ligand field around the iron atom.
Experimental Protocol:
-
Sample Preparation: Prepare a concentrated solution of the heme protein in a suitable buffer and transfer it to an EPR tube. The sample is typically flash-frozen in liquid nitrogen to obtain a glass for analysis.
-
Instrumentation: Use an X-band or Q-band EPR spectrometer equipped with a cryostat for low-temperature measurements.
-
Data Acquisition: Record the EPR spectrum at a low temperature (e.g., 77 K or lower). The spectrum is obtained by sweeping the magnetic field while irradiating the sample with a fixed microwave frequency.[7]
-
Data Analysis: The g-values extracted from the spectrum provide information about the electronic environment of the iron. High-spin ferric hemes typically show a signal at g ≈ 6, while low-spin species exhibit three distinct g-values.[7]
Mössbauer Spectroscopy
Mössbauer spectroscopy is a nuclear technique that directly probes the ⁵⁷Fe nucleus, providing highly specific information about the iron's oxidation state, spin state, and coordination environment.[8][9][10][11][12]
Experimental Protocol:
-
Sample Preparation: The sample should contain ⁵⁷Fe. For biological samples, this may require isotopic enrichment. The sample is typically frozen and placed in a cryostat.
-
Instrumentation: A Mössbauer spectrometer consists of a ⁵⁷Co source, a velocity transducer to modulate the gamma-ray energy via the Doppler effect, a detector, and a data acquisition system.[11]
-
Data Acquisition: The spectrum is acquired by measuring the absorption of gamma rays as a function of the source velocity. Measurements are often performed at low temperatures (e.g., 4.2 K) to increase the recoil-free fraction.[9]
-
Data Analysis: The key parameters obtained from the spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is sensitive to the s-electron density at the nucleus and thus the oxidation state.[8][10][11] Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus and provides information about the symmetry of the iron's environment.[8][10][11]
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the heme protein, revealing the precise coordination geometry of the this compound iron, including bond lengths and angles.[13][14][15][16]
Experimental Protocol:
-
Crystallization: The heme protein must be crystallized to form a well-ordered lattice. This is often the most challenging step.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded.[14] Time-resolved crystallography can be used to study transient intermediates.[13][14]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic model of the protein is built and refined.
-
Analysis: The final structure provides detailed information about the coordination of the this compound, including the identity of the axial ligands and their distances to the iron atom.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound in different coordination and spin states, as determined by various spectroscopic techniques.
Table 1: Representative Mössbauer Parameters for this compound Complexes
| Complex Type | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Reference |
| High-Spin (e.g., Hemin) | S = 5/2 | ~0.4 | Variable, often broad | [8] |
| Low-Spin (e.g., Ferricyanide) | S = 1/2 | Near 0 | Can show splitting | [8] |
| Iron(III) Schiff Base | High-Spin | ~0.287 (at 325K) | ~0.640 (at 325K) | [10] |
| Iron(III) Schiff Base | Low-Spin | ~0.221 (at 77K) | ~2.739 (at 77K) | [10] |
Table 2: Representative EPR g-values for this compound Complexes
| Complex Type | Spin State | g-values | Reference |
| High-Spin (axial symmetry) | S = 5/2 | g⊥ ≈ 6, g∥ ≈ 2 | [7] |
| High-Spin (rhombic symmetry) | S = 5/2 | g ≈ 4.3 | |
| Low-Spin (Type I) | S = 1/2 | e.g., g_z, g_y, g_x | [7] |
| Low-Spin (Type II) | S = 1/2 | e.g., g_z, g_y, g_x | [7] |
Table 3: Representative UV-Vis Absorption Maxima for this compound Complexes
| Heme Protein State | Soret Band (nm) | Q Bands (nm) | Reference |
| Methemoglobin (oxidized) | ~405 | ~500, ~630 | [5] |
| Metmyoglobin (oxidized) | ~409 | ~505, ~635 | [5] |
| Cytochrome c (oxidized) | ~408 | ~530 | [2] |
Visualizing this compound Coordination and Analysis
Signaling Pathway
Caption: Conceptual overview of this compound's role in cellular signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow for the characterization of this compound.
Logical Relationships
Caption: Different coordination states of the this compound iron center.
Relevance in Drug Development
The central role of this compound in various physiological and pathological processes makes it an attractive target for drug development.[17][18] For instance, inhibiting heme synthesis or promoting its degradation can be a strategy in cancer therapy, as tumor cells often have an increased demand for iron and heme.[17][19] Furthermore, understanding the coordination chemistry of this compound is crucial for designing drugs that can bind to the heme iron and modulate the activity of heme proteins, such as inhibiting cytochrome P450 enzymes to alter drug metabolism. The study of iron metabolism and its dysregulation in diseases like cancer and neurodegenerative disorders is a rapidly growing field, with several iron-targeted therapies under clinical evaluation.[17][18] Ferumoxytol, an iron oxide nanoparticle, is an example of an FDA-approved drug for treating iron-deficiency anemia that highlights the therapeutic potential of targeting iron metabolism.[20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. oceanoptics.com [oceanoptics.com]
- 3. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Heme Protein-Ligand Interactions by UV/Visible Absorption Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. The Analytical Scientist | Small-footprint Absorbance System for Characterizing Heme Proteins [theanalyticalscientist.com]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. ias.ac.in [ias.ac.in]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Time-resolved x-ray crystallography of heme proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time-resolved x-ray crystallography of heme proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray Crystallography of Hemoglobins | Springer Nature Experiments [experiments.springernature.com]
- 16. X-ray Analysis of Fine Structure of Heme in Normal and Thalassemic HbE/F Hemoglobin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. Targeting iron metabolism in drug discovery and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
- 19. Iron homeostasis and health: understanding its role beyond blood health – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. newdrugapprovals.org [newdrugapprovals.org]
- 21. Repurposing ferumoxytol: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Ferriheme in Cellular Respiration: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferriheme, an iron-containing porphyrin, is a fundamental cofactor indispensable for a multitude of biological processes, most critically for cellular respiration. Its ability to reversibly bind electrons underpins the generation of adenosine triphosphate (ATP), the primary energy currency of the cell. This technical guide provides an in-depth exploration of the core biological roles of this compound in mitochondrial respiration, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways. Understanding the intricate functions of this compound is paramount for research into metabolic diseases, neurodegenerative disorders, and the development of novel therapeutic agents targeting cellular bioenergetics.
Core Biological Roles of this compound in Cellular Respiration
This compound's primary role in cellular respiration is as the prosthetic group of cytochromes, a class of proteins essential for the sequential transfer of electrons along the mitochondrial electron transport chain (ETC). The iron atom within the heme molecule cycles between its ferric (Fe³⁺) and ferrous (Fe²⁺) states, facilitating the acceptance and donation of electrons.
2.1. A Prosthetic Group in Electron Transport Chain Complexes
This compound is an integral component of several key complexes of the ETC located in the inner mitochondrial membrane:
-
Complex II (Succinate Dehydrogenase): Contains a single heme b molecule. While not directly involved in the main electron transport pathway from succinate to coenzyme Q, it is believed to play a role in preventing the production of reactive oxygen species (ROS).
-
Complex III (Cytochrome bc₁ Complex): This complex contains two distinct b-type hemes (bL and bH) and one c-type heme (c₁). These hemes are crucial for the Q-cycle, a process that facilitates the transfer of electrons from ubiquinol to cytochrome c and contributes to the proton gradient across the inner mitochondrial membrane.
-
Complex IV (Cytochrome c Oxidase): Contains two a-type hemes (a and a₃). Heme a receives electrons from cytochrome c, while the binuclear center formed by heme a₃ and a copper atom (CuB) is the site of the terminal reduction of molecular oxygen to water.
2.2. Facilitator of Electron Transfer and Oxygen Reduction
The sequential arrangement of cytochromes within the ETC creates a thermodynamic gradient, allowing for the energetically favorable flow of electrons. This compound's redox potential is finely tuned by its protein environment, ensuring the unidirectional transfer of electrons from electron donors like NADH and FADH₂ to the final electron acceptor, oxygen. At Complex IV, the this compound in cytochrome a₃ plays a direct role in the four-electron reduction of O₂, a critical step that consumes protons from the mitochondrial matrix and contributes to the proton-motive force driving ATP synthesis.
2.3. Structural Integrity and Assembly of Respiratory Supercomplexes
Recent evidence suggests that the individual complexes of the ETC associate to form larger structures known as supercomplexes or "respirasomes". This compound is not only a catalytic component but also plays a crucial structural role in the proper folding and assembly of these supercomplexes. The presence of heme is essential for the stable incorporation of subunits into the mature complexes, ensuring their optimal function and efficiency in electron transfer.
Quantitative Data on this compound in Cellular Respiration
The precise quantification of heme and the kinetic parameters of heme-containing enzymes are vital for understanding the efficiency and regulation of cellular respiration.
Table 1: Stoichiometry of Heme in Mammalian Respiratory Supercomplexes
| Supercomplex Composition | Heme b (molecules) | Heme c₁ (molecules) | Heme a/a₃ (molecules) |
| I + III₂ | 2 | 2 | 0 |
| I + III₂ + IV | 2 | 2 | 2 |
| III₂ + IV | 2 | 2 | 2 |
| III₂ + IV₂ | 2 | 2 | 4 |
Data compiled from studies on bovine heart mitochondria.
Table 2: Kinetic Parameters of Key this compound-Containing Respiratory Complexes
| Enzyme | Substrate | Kₘ | kcat (s⁻¹) |
| Complex III (Cytochrome bc₁ complex) | Ubiquinol | ~5 µM | 0.0609 |
| Complex IV (Cytochrome c Oxidase) | Cytochrome c | 1-10 µM | 0.334 |
| Complex IV (Cytochrome c Oxidase) | O₂ | 0.1-1.0 µM | - |
Kₘ and kcat values can vary depending on the experimental conditions (pH, ionic strength, temperature) and the source of the mitochondria.
This compound in Cellular Signaling
Beyond its direct role in electron transport, this compound acts as a signaling molecule, influencing gene expression and programmed cell death.
4.1. Regulation of Gene Expression via the Bach1 Pathway
Heme levels are tightly regulated, in part, through the transcriptional repressor Bach1. In low heme conditions, Bach1 binds to MARE (Maf recognition element) sequences in the promoter regions of genes like heme oxygenase-1 (HO-1), suppressing their transcription. When heme levels rise, heme binds directly to Bach1, leading to its nuclear export and subsequent degradation. This alleviates the repression of target genes, allowing for the synthesis of enzymes involved in heme catabolism and iron homeostasis.
4.2. Involvement in Apoptosis
This compound can also trigger the intrinsic pathway of apoptosis. Under conditions of cellular stress and mitochondrial outer membrane permeabilization, cytochrome c, a heme-containing protein, is released from the intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then activates caspase-9, which in turn activates executioner caspases (e.g., caspase-3), culminating in the dismantling of the cell.
Experimental Protocols
5.1. Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rate (OCR) in cultured cells to assess mitochondrial function.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injection ports of the hydrated sensor cartridge with the mitochondrial stress test compounds.
-
-
Assay Execution:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibration plate with the cell plate and initiate the assay protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and allowing for the calculation of non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
5.2. In-Gel Activity Assay for Mitochondrial Respiratory Complexes
This method allows for the visualization of the enzymatic activity of individual respiratory complexes after separation by blue native polyacrylamide gel electrophoresis (BN-PAGE).
Materials:
-
Isolated mitochondria
-
BN-PAGE gel system
-
Activity staining solutions for each complex (e.g., containing specific substrates and colorimetric reporters like nitroblue tetrazolium).
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods.
-
Solubilization: Solubilize mitochondrial membranes with a mild non-ionic detergent (e.g., digitonin or dodecyl maltoside) to preserve complex integrity.
-
BN-PAGE: Separate the solubilized mitochondrial protein complexes on a native polyacrylamide gel.
-
In-Gel Activity Staining:
-
After electrophoresis, incubate the gel in a complex-specific activity staining solution.
-
Complex I: Incubate with NADH and a tetrazolium salt (e.g., NBT). Active Complex I will reduce NBT to a colored formazan precipitate.
-
Complex II: Incubate with succinate, phenazine methosulfate (PMS), and NBT.
-
Complex IV: Incubate with reduced cytochrome c and 3,3'-diaminobenzidine (DAB), which polymerizes into a brown precipitate upon oxidation.
-
-
Visualization and Quantification: Image the gel and quantify the intensity of the colored bands to assess the relative activity of each complex.
5.3. Quantification of Mitochondrial Heme Content
This protocol describes a colorimetric method for the quantification of total heme in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Pyridine
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Spectrophotometer
Procedure:
-
Mitochondrial Lysis: Lyse the isolated mitochondria in a solution containing pyridine and sodium hydroxide.
-
Heme Reduction: Add sodium hydrosulfite to reduce the ferric iron (Fe³⁺) of heme to its ferrous state (Fe²⁺).
-
Spectrophotometric Measurement:
-
Measure the absorbance spectrum of the reduced pyridine hemochrome from 500 to 600 nm.
-
The characteristic alpha-peak for heme b is at approximately 557 nm.
-
-
Quantification: Calculate the heme concentration using the extinction coefficient for the pyridine hemochrome.
5.4. Isothermal Titration Calorimetry (ITC) for this compound-Protein Binding
ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal titration calorimeter
-
Purified protein of interest
-
This compound (hemin) solution of known concentration
-
Degassed buffer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the purified protein in the sample cell of the calorimeter.
-
Prepare a solution of this compound in the injection syringe, ensuring the buffer is identical to that of the protein solution to minimize heats of dilution.
-
Thoroughly degas both solutions.
-
-
ITC Experiment:
-
Equilibrate the calorimeter to the desired temperature.
-
Perform a series of small, sequential injections of the this compound solution into the protein solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
-
Conclusion
This compound is a molecule of profound importance in cellular bioenergetics. Its roles extend from being a fundamental component of the electron transport chain to a nuanced regulator of cellular signaling pathways. The methodologies outlined in this guide provide a framework for the detailed investigation of this compound's function in health and disease. A deeper understanding of the intricate mechanisms governing this compound's biological roles will undoubtedly pave the way for innovative therapeutic strategies targeting a wide array of human pathologies.
The Formation of Ferriheme from Hemoglobin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms underlying the conversion of functional hemoglobin (Fe²⁺) to its non-functional ferric form, ferriheme or methemoglobin (Fe³⁺). Understanding these oxidative processes is critical for researchers in hematology, toxicology, and pharmacology, as well as for professionals involved in the development of blood substitutes and drugs with potential oxidative side effects. This document outlines the primary pathways of this compound formation, presents quantitative data on reaction kinetics, details experimental protocols for studying hemoglobin oxidation, and provides visual representations of the key mechanisms.
Introduction to this compound Formation
Hemoglobin's primary function of reversible oxygen transport is critically dependent on the ferrous (Fe²⁺) state of the iron atom within its heme prosthetic group. The oxidation of this iron to the ferric (Fe³⁺) state results in the formation of methemoglobin (metHb), a molecule incapable of binding oxygen.[1][2] This conversion to this compound can occur through several mechanisms, broadly categorized as autoxidation, reaction with reactive oxygen species (ROS), and interactions with exogenous oxidizing agents, including numerous pharmaceutical compounds.[3] While red blood cells possess robust enzymatic systems to maintain methemoglobin levels below 1-3% of total hemoglobin, conditions of oxidative stress or exposure to certain xenobiotics can overwhelm these defenses, leading to pathological methemoglobinemia.[3][4]
Core Mechanisms of this compound Formation
The transformation of hemoglobin to this compound is a multifaceted process involving several key pathways.
Autoxidation
Autoxidation is the spontaneous oxidation of oxyhemoglobin (HbO₂) to methemoglobin. This process is initiated by the dissociation of a superoxide radical (O₂⁻) from the oxygenated heme iron, leaving the iron in the ferric (Fe³⁺) state.[5][6] The generated superoxide can then participate in further oxidative reactions, contributing to a cascade of this compound formation. The rate of autoxidation is influenced by several factors, including pH, temperature, and the partial pressure of oxygen.[6][7]
Role of Reactive Oxygen Species (ROS)
Reactive oxygen species, particularly hydrogen peroxide (H₂O₂), are significant contributors to this compound formation. H₂O₂ can react with ferrous hemoglobin in a two-electron oxidation to produce the highly reactive ferrylhemoglobin (HbFe⁴⁺) intermediate.[3][8] This ferryl species is a potent oxidizing agent that can subsequently be reduced back to methemoglobin (Fe³⁺).[9] The reaction of methemoglobin with H₂O₂ can also generate a ferryl globin radical, further propagating oxidative damage.[3][8]
Drug-Induced Oxidation
A wide array of drugs and their metabolites can induce the formation of methemoglobin. These compounds can act as direct oxidizing agents or can participate in redox cycling, generating ROS that in turn oxidize hemoglobin.[10] For example, drugs like dapsone are metabolized to hydroxylamine derivatives, which are potent inducers of methemoglobinemia. Aniline-based compounds and certain local anesthetics like benzocaine are also well-documented to cause drug-induced methemoglobinemia.[11]
Quantitative Data on this compound Formation
The following tables summarize key quantitative data related to the kinetics of hemoglobin oxidation.
Table 1: Autoxidation Rate of Human Hemoglobin A under Various Conditions
| Condition | Rate Constant (k_auto) | Reference |
| pH 7.0, 25°C | 7.8 x 10⁻⁴ h⁻¹ | [5] |
| pH 7.4, 37°C | Biphasic: k_fast & k_slow | [7] |
| pH 5.3, 37°C | Markedly increased vs. neutral pH | [7] |
| pH > 8.0, 37°C | Single-phase reaction | [7] |
| Activation Energy | 120 ± 15 kJ/mol | [12] |
Table 2: Kinetics of Hemoglobin Oxidation by Various Reagents
| Hemoglobin Form | Oxidizing Agent | Second-Order Rate Constant | Conditions | Reference |
| Deoxyhemoglobin | Cu²⁺ | 196 M⁻¹s⁻¹ | - | [13] |
| Oxyhemoglobin | Cu²⁺ | 41 M⁻¹s⁻¹ | - | [13] |
| Oxyhemoglobin | Nitric Oxide (NO•) | (89 ± 3) x 10⁶ M⁻¹s⁻¹ (per heme) | pH 7.0 | [14] |
| Oxyhemoglobin | Nitric Oxide (NO•) | (144 ± 3) x 10⁶ M⁻¹s⁻¹ (per heme) | pH 9.5 | [14] |
Table 3: Time and Concentration-Dependent Formation of Oxidized Hemoglobin Species by Hydrogen Peroxide
| Hemoglobin (60 µM) | H₂O₂ Concentration | % Ferryl Hb (at max) | % MetHb (at 10 min) | % Ferrous Hb (at 10 min) | Reference |
| Ferrous Hb | 125 µM | Data not specified | ~40% | ~60% | [15] |
| Ferrous Hb | 250 µM | Data not specified | ~60% | ~40% | [15] |
| Ferrous Hb | 500 µM | Data not specified | ~75% | ~25% | [15] |
| Methemoglobin | 125 µM | ~50% | ~50% | 0% | [15] |
| Methemoglobin | 250 µM | ~40% | ~60% | 0% | [15] |
| Methemoglobin | 500 µM | ~25% | ~75% | 0% | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound formation.
In Vitro Induction of Methemoglobinemia with Sodium Nitrite
Objective: To induce the formation of methemoglobin in a controlled in vitro setting for subsequent analysis.
Materials:
-
Whole blood sample
-
Sodium nitrite (NaNO₂) stock solution (e.g., 12.41 g/L)
-
Phosphate buffer (e.g., M/60, pH 6.8)
-
Saponin (1% solution) or other lysing agent
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the sodium nitrite stock solution.
-
Add a fixed volume of whole blood (e.g., 1.0 mL) to a series of test tubes.
-
Add an equal volume of each sodium nitrite dilution to the respective test tubes.
-
Incubate the mixtures at room temperature for a specified time (e.g., 1 hour) to allow for the conversion of hemoglobin to methemoglobin.
-
Following incubation, the samples are ready for quantification of methemoglobin.[16][17]
Spectrophotometric Quantification of Methemoglobin (Evelyn-Malloy Method)
Objective: To quantify the percentage of methemoglobin in a blood sample.
Materials:
-
Hemolyzed blood sample (prepared by mixing 100 µL of whole blood with 100 µL of 1% saponin and diluting in 6 mL of M/60 phosphate buffer, pH 6.8)[2]
-
Potassium cyanide (KCN) solution
-
Potassium ferricyanide (K₃Fe(CN)₆) solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a hemolysate of the blood sample. A common dilution is 0.2 mL of the blood sample into 10.0 mL of a phosphate buffer solution containing a non-ionic detergent.[18]
-
Initial Reading (A1): Measure the absorbance of the hemolysate at 630 nm. This reading corresponds to the initial methemoglobin concentration.
-
Conversion to Cyanmethemoglobin: Add a small volume of KCN solution to the cuvette. This converts methemoglobin to cyanmethemoglobin, which does not absorb at 630 nm.
-
Second Reading (A2): Measure the absorbance at 630 nm again. The difference (A1 - A2) is proportional to the methemoglobin concentration.
-
Total Hemoglobin Conversion: To a separate aliquot of the hemolysate, add potassium ferricyanide to convert all hemoglobin to methemoglobin.
-
Third Reading (A3): Measure the absorbance of this fully oxidized sample at 630 nm.
-
Fourth Reading (A4): Add KCN to this sample and measure the absorbance at 630 nm again. The difference (A3 - A4) is proportional to the total hemoglobin concentration.
-
Calculation: The percentage of methemoglobin is calculated as: (%MetHb) = [(A1 - A2) / (A3 - A4)] * 100.[16]
Stopped-Flow Kinetic Analysis of Hemoglobin Oxidation
Objective: To measure the rapid kinetics of the reaction between hemoglobin and an oxidizing agent.
Materials:
-
Stopped-flow spectrophotometer
-
Purified hemoglobin solution
-
Solution of the oxidizing agent (e.g., hydrogen peroxide, nitric oxide)
-
Appropriate buffer solution
Procedure:
-
Load the two reactant solutions (hemoglobin and oxidant) into the separate syringes of the stopped-flow instrument.
-
Rapidly mix the reactants by driving the syringes.
-
Monitor the change in absorbance at specific wavelengths over a short time scale (milliseconds to seconds). The wavelength(s) chosen will depend on the species being monitored (e.g., disappearance of oxyhemoglobin at 577 nm, formation of ferrylhemoglobin at 544 and 585 nm).[11]
-
The resulting kinetic traces are fitted to appropriate mathematical models (e.g., single or double exponential functions) to determine the reaction rate constants.[1][14]
Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)
Objective: To prepare hemoglobin samples for mass spectrometric analysis to identify and quantify oxidative post-translational modifications.
Materials:
-
Isolated hemoglobin sample
-
Denaturing buffer (e.g., containing urea or guanidine HCl)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Alkylating agent (e.g., iodoacetamide, IAA)
-
Protease (e.g., trypsin)
-
Quenching solution (e.g., formic acid)
-
Solid-phase extraction (SPE) cartridges for desalting
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the hemoglobin sample in a suitable buffer. Reduce the disulfide bonds with DTT and then alkylate the free cysteine residues with IAA to prevent re-formation of disulfide bonds.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin. The digestion is typically carried out overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding an acid (e.g., formic acid). Desalt the resulting peptide mixture using SPE cartridges to remove salts and detergents that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: The desalted peptide mixture is then ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][19][20]
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways of this compound formation.
Caption: Pathway of hemoglobin autoxidation to methemoglobin.
Caption: H₂O₂-mediated oxidation of hemoglobin.
Caption: Mechanisms of drug-induced this compound formation.
References
- 1. Autoxidation and Oxygen Binding Properties of Recombinant Hemoglobins with Substitutions at the αVal-62 or βVal-67 Position of the Distal Heme Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kb.osu.edu [kb.osu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Controls of the Oxygenation and Redox Reactions of Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoxidation of human hemoglobin: kinetic analysis of the pH-profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on Oxidation Stability and Oxygen Affinity of Hemoglobin During Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stopped-flow fluorescence method for the detection of heme degradation products in solutions of chemically modified hemoglobins and peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidized Ferric and Ferryl Forms of Hemoglobin Trigger Mitochondrial Dysfunction and Injury in Alveolar Type I Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Autooxidation and oxygenation of human hemoglobin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bumc.bu.edu [bumc.bu.edu]
- 15. Formation and Detection of Highly Oxidized Hemoglobin Forms in Biological Fluids during Hemolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bottom-Up MS-Based PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 17. A Simple Quantitative Bedside Test to Determine Methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 20. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
An In-Depth Technical Guide to the Redox Potential of Ferriheme in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the redox potential of the ferriheme [Fe(III)]/ferroheme [Fe(II)] couple in aqueous solutions. Understanding this fundamental electrochemical property is critical for researchers in biochemistry, drug development, and molecular biology, as it governs the function of a vast array of heme-containing proteins involved in electron transfer, catalysis, and signaling.
Quantitative Data on this compound Redox Potentials
The redox potential of the heme iron is exquisitely sensitive to its molecular environment. This section summarizes the midpoint potentials (E°') of various heme proteins and illustrates the impact of key influencing factors. All potentials are referenced against the Standard Hydrogen Electrode (SHE) at neutral pH unless otherwise specified.
| Heme Protein/System | Axial Ligands | Key Environmental Factors | Midpoint Potential (E°' vs. SHE) (mV) |
| Cytochrome c (horse heart) | His/Met | Encapsulated in a protein matrix | +260 |
| Myoglobin (horse) | His/H₂O | Heme pocket with distal histidine | +47 |
| Catalase | Tyr | Phenolate ligation | -500 |
| Cytochrome P450 | Cys | Thiolate ligation | -300 to -170 |
| Heme in aqueous solution | H₂O/H₂O | Highly solvent-exposed | ~ -119 |
| Heme in nonpolar solvent (benzene) | Pyridine/Pyridine | Low dielectric constant | +399 |
| Cytochrome c (Met80Ala mutant) | His/Ala | Increased solvent accessibility | Significantly lowered |
| Myoglobin (distal pocket mutants) | His/H₂O | Altered H-bonding network | Varies with mutation |
| Cytochrome b₅ | His/His | Bis-histidine coordination | +5 |
Factors Influencing this compound Redox Potential
The protein environment can tune the redox potential of heme over a range of more than 800 mV.[1] The primary factors responsible for this modulation are detailed below. A logical diagram illustrating these relationships is also provided.
-
Axial Ligation: The nature of the amino acid residues or other molecules coordinated to the fifth and sixth positions of the heme iron is a dominant determinant of the redox potential.[2][3] Electron-donating ligands (e.g., thiolate from cysteine in P450s) stabilize the Fe(III) state, resulting in a more negative redox potential.[4] Conversely, weaker field ligands or the absence of a sixth ligand generally lead to a more positive potential.
-
Protein Environment and Solvent Accessibility: The hydrophobicity of the heme-binding pocket significantly impacts the redox potential.[5] A nonpolar environment disfavors the charge separation associated with the Fe(III) state, thus raising the redox potential.[6][7] Increased solvent exposure of the heme generally leads to a more negative redox potential.[8]
-
Electrostatic Interactions: Charged or polar residues within the heme pocket can electrostatically influence the stability of the different oxidation states of the iron. Positive charges near the heme will favor the reduced Fe(II) state, leading to a more positive redox potential, while negative charges will have the opposite effect.
-
Porphyrin Distortion: The planarity of the porphyrin ring can be distorted by the surrounding protein, altering the electronic properties of the heme and consequently its redox potential.[5]
-
pH: The redox potential of this compound can be pH-dependent, particularly when protonable groups are located near the heme or are involved in ligand binding.[9][10][11]
Caption: Factors influencing this compound redox potential.
Experimental Protocols for Determining this compound Redox Potential
The determination of this compound redox potentials is crucial for understanding the function of heme proteins. The two most common techniques employed are cyclic voltammetry and spectroelectrochemistry.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that measures the current response of a redox-active species to a linearly cycled potential sweep.[12]
Experimental Workflow:
Caption: Workflow for Cyclic Voltammetry.
Detailed Methodology:
-
Solution Preparation: Prepare a solution of the purified heme protein in an appropriate aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0). The solution must also contain a supporting electrolyte (e.g., 100 mM KCl) to ensure sufficient conductivity. The protein concentration is typically in the low micromolar range.
-
Electrochemical Cell Setup: A standard three-electrode system is used, consisting of:
-
Working Electrode: A glassy carbon or gold electrode is commonly used. The electrode surface must be meticulously polished and cleaned before each experiment.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is used to provide a stable reference potential.
-
Counter (or Auxiliary) Electrode: A platinum wire or gauze is typically used to complete the circuit.
-
-
Instrumentation: The three electrodes are connected to a potentiostat. The experiment is typically performed in an electrochemical cell of a small volume, and the solution should be deoxygenated by purging with an inert gas (e.g., argon or nitrogen) to prevent interference from oxygen reduction.
-
Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The scan rate (e.g., 100 mV/s) is an important experimental parameter. The resulting current is recorded as a function of the applied potential.
-
Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. For a reversible one-electron process, the voltammogram will show two peaks: an anodic peak (oxidation) and a cathodic peak (reduction). The formal redox potential (E°') is calculated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc): E°' = (Epa + Epc) / 2.[5]
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously measure the redox state and spectral properties of a sample.[13] This is particularly useful for heme proteins, as the UV-visible spectrum of heme is sensitive to the oxidation state of the iron.
Experimental Workflow:
References
- 1. Signaling Pathways That Regulate Normal and Aberrant Red Blood Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Spectroelectrochemistry of heme proteins: effects of active-site heterogeneity on Nernst plots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heme Oxygenase-1 Signaling and Redox Homeostasis in Physiopathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BASi® | Cyclic Voltammetry - Data Analysis [basinc.com]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. researchgate.net [researchgate.net]
- 8. production.cbts.edu - Electron Transport Chain Diagram [production.cbts.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. novaresearch.unl.pt [novaresearch.unl.pt]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Ferriheme's Double-Edged Sword: A Technical Guide to its Role in Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferriheme (Fe³⁺-protoporphyrin IX), an essential iron-containing molecule, paradoxically plays a central role in instigating oxidative stress, a key pathological driver in numerous diseases. This guide provides an in-depth technical exploration of the multifaceted role of this compound in oxidative stress. It details the biochemical mechanisms of this compound-induced oxidative damage, including lipid peroxidation and protein oxidation, and its impact on cellular antioxidant defenses. Furthermore, this document elucidates the intricate signaling pathways, namely the Nrf2 and NF-κB pathways, that are modulated by this compound-induced oxidative stress, and their downstream consequences, such as apoptosis. Detailed experimental protocols for key assays and structured quantitative data are provided to facilitate further research and therapeutic development in this critical area.
Introduction
Heme, a coordination complex of iron and protoporphyrin IX, is indispensable for a myriad of biological functions, most notably as the prosthetic group in hemoglobin for oxygen transport. However, "free" heme, particularly in its oxidized ferric state (this compound), is a potent pro-oxidant. Under physiological conditions, heme is safely sequestered within hemoproteins. In pathological states characterized by hemolysis or cellular damage, such as sickle cell disease, thalassemia, and intracerebral hemorrhage, the release of heme into the extracellular space and intracellular compartments can overwhelm the body's natural scavenging mechanisms. This excess this compound becomes a catalyst for the generation of reactive oxygen species (ROS), leading to widespread oxidative damage and cellular dysfunction. Understanding the precise mechanisms by which this compound orchestrates oxidative stress is paramount for the development of targeted therapeutic interventions.
Biochemical Mechanisms of this compound-Induced Oxidative Stress
The pro-oxidant nature of this compound stems from the redox activity of its central iron atom, which can readily cycle between its ferrous (Fe²⁺) and ferric (Fe³⁺) states. This redox cycling is a key driver of the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH).
Lipid Peroxidation
This compound is a potent initiator of lipid peroxidation, a chain reaction of oxidative degradation of lipids. This process compromises the integrity of cellular membranes, leading to increased permeability, ion leakage, and eventual cell lysis. The primary product of lipid peroxidation, malondialdehyde (MDA), is a commonly used biomarker for oxidative stress.
Protein Oxidation
Proteins are also major targets of this compound-induced oxidative damage. The oxidation of amino acid side chains can lead to the formation of protein carbonyls, another key biomarker of oxidative stress. This modification can result in protein unfolding, aggregation, and loss of function, disrupting critical cellular processes.
Depletion of Antioxidant Enzymes
This compound-induced oxidative stress can also overwhelm and inhibit the cell's endogenous antioxidant defense systems. Key enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) are crucial for detoxifying ROS. This compound can directly inhibit the activity of these enzymes, further exacerbating the state of oxidative stress.
Quantitative Data on this compound-Induced Oxidative Stress
The following tables summarize quantitative data from various studies investigating the impact of this compound on markers of oxidative stress.
| Parameter | Cell/Tissue Type | This compound/Heme Concentration | Change from Control | Reference |
| Lipid Peroxidation (MDA) | Thalassemia Patients | Not Applicable (Disease State) | 1.3-fold increase | [1] |
| Thalassemia Major Patients | Not Applicable (Disease State) | Positive correlation with serum iron | [2] | |
| Protein Carbonylation | Mouse Quadriceps (Aging Model) | Not Applicable (Aging) | 2.5-fold increase in aged mice | [3] |
| Antioxidant Enzyme Activity | ||||
| Superoxide Dismutase (SOD) | Iron Deficiency Anemia Patients | Not Applicable (Disease State) | ~3-fold higher than controls | [4] |
| Catalase (CAT) | Human Airway Smooth Muscle Cells | 250µM NOC18 (NO donor) | ~50% decrease in activity | [5] |
| Glutathione Peroxidase (GPX) | Anemic Pregnant Women | 200mg ferrous sulphate (12 weeks) | Significant decrease after treatment | [6][7] |
Table 1: Effects of this compound/Iron Overload on Oxidative Stress Markers
| Pathway Component | Cell Type | Heme/Stimulant Concentration | Fold Change/Effect | Reference |
| Nrf2 Signaling | ||||
| Nrf2 Protein Level | C2C12 Myotubes | Not Specified | Increase | [8] |
| HO-1 Protein Level | C2C12 Myotubes | Not Specified | Increase | [8] |
| NF-κB Signaling | ||||
| NF-κB Luciferase Activity | HEK 293 Cells | 20 ng/mL TNF-α | 54-fold induction | [9] |
| Apoptosis | ||||
| Caspase-3 Activity | Leukemic K-562 Cells | Various Natural Products | Statistically significant increases | [10] |
Table 2: Modulation of Signaling Pathways by Heme-Related Stimuli
Signaling Pathways Modulated by this compound-Induced Oxidative Stress
This compound-induced oxidative stress triggers a cascade of intracellular signaling events that can determine the cell's fate. Two of the most critical pathways involved are the Nrf2 antioxidant response and the pro-inflammatory NF-κB pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress, including that induced by this compound, leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis. The induction of these genes helps to counteract the oxidative damage and restore cellular redox homeostasis.
References
- 1. Lack of correlation between non-labile iron parameters, total carbonyl and malondialdehyde in major thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Carbonylation and Metabolic Control Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Novel Insights in Mammalian Catalase Heme Maturation: Effect of NO and Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreased activity of glutathione peroxidase with oral ferrous iron administration: A cause of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
Ferriheme: A Critical Signaling Molecule Orchestrating Cellular Processes
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ferriheme, or heme, has long been recognized for its essential role as a prosthetic group in hemoproteins. However, a growing body of evidence has solidified its function as a dynamic signaling molecule that modulates a diverse array of cellular processes. This technical guide provides an in-depth exploration of this compound's role as a signaling entity, focusing on its impact on key regulatory pathways. We present a comprehensive overview of the experimental evidence, detailed methodologies for studying heme-protein interactions, and quantitative data to support the described signaling cascades. Visualizations of these pathways are provided to facilitate a deeper understanding of the complex molecular interactions governed by this versatile molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating heme signaling and its therapeutic potential.
Introduction
Heme (iron protoporphyrin IX) is a vital cofactor for a multitude of proteins involved in fundamental biological processes, including oxygen transport, cellular respiration, and drug metabolism.[1] Beyond this canonical function, a labile pool of heme within the cell acts as a second messenger, reversibly binding to and regulating the activity of various proteins.[2][3] This signaling role of heme is critical for maintaining cellular homeostasis and responding to environmental cues. Dysregulation of heme signaling has been implicated in a range of pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, making it a compelling target for therapeutic intervention.[4][5]
This guide will delve into the core signaling pathways modulated by this compound, present the quantitative data that underpins our understanding of these interactions, and provide detailed experimental protocols to enable further research in this burgeoning field.
Key Signaling Pathways Modulated by this compound
This compound exerts its signaling influence by directly interacting with and altering the function of key regulatory proteins. These interactions can lead to changes in gene expression, protein synthesis, and ion channel activity.
Transcriptional Regulation: The Bach1-Heme Axis
One of the most well-characterized roles of heme signaling is the regulation of gene expression through the transcriptional repressor Bach1.[6][7] In the absence of heme, Bach1 forms a heterodimer with small Maf proteins and binds to Maf recognition elements (MAREs) in the promoter regions of target genes, repressing their transcription.[8] A key target of Bach1-mediated repression is the gene encoding heme oxygenase-1 (HO-1), an enzyme responsible for heme degradation.
Upon an increase in intracellular heme concentrations, heme directly binds to Bach1.[9] This binding event induces a conformational change in Bach1, leading to its dissociation from DNA, subsequent ubiquitination, and proteasomal degradation.[10] The removal of the Bach1 repressor allows for the induction of HO-1 expression, thereby creating a negative feedback loop that controls intracellular heme levels.[8]
-
Caption: The Bach1 signaling pathway is regulated by intracellular heme levels.
Regulation of Protein Synthesis: The HRI Kinase
In erythroid precursor cells, the synthesis of globin chains must be tightly coordinated with the availability of heme to form hemoglobin. The heme-regulated inhibitor (HRI) kinase plays a pivotal role in this process.[11] HRI is an eIF2α kinase that, when activated, phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2), leading to a global shutdown of protein synthesis.[12]
Under conditions of heme sufficiency, heme binds to HRI and inhibits its kinase activity.[12] However, when heme levels are low, HRI becomes active, phosphorylates eIF2α, and thus prevents the translation of globin mRNA.[11] This mechanism ensures that globin chains do not accumulate in the absence of their essential prosthetic group, which would otherwise lead to cellular toxicity.[11]
-
Caption: HRI kinase activity is modulated by heme to control protein synthesis.
Ion Channel Modulation: KATP and BK Channels
This compound has emerged as a regulator of ion channel activity, directly influencing cellular excitability.
-
ATP-sensitive potassium (KATP) channels: These channels link cellular metabolism to membrane potential. Heme has been shown to be a potent activator of cardiac KATP channels.[2] It binds to the sulfonylurea receptor (SUR) subunit of the channel, increasing its open probability.[2][13] This interaction is thought to be a protective mechanism during ischemic conditions.
-
Large-conductance calcium-activated potassium (BK) channels: Heme can directly bind to and inhibit the activity of BK channels.[14] This inhibition occurs through a decrease in the frequency of channel opening and is independent of the channel's calcium or voltage sensitivity.[14]
-
Caption: Heme directly modulates the activity of KATP and BK ion channels.
Quantitative Data on this compound-Protein Interactions
The signaling functions of this compound are underpinned by specific binding affinities and concentration-dependent effects. The following tables summarize key quantitative data from the literature.
Table 1: Heme Binding Affinities
| Target Protein | Method | Dissociation Constant (Kd) | Reference(s) |
| Bach1 | Surface Plasmon Resonance | 1.37 x 10⁻⁵ M | [6][15] |
| HRI | ADP-GLO kinase assay (IC50) | 2.87 µM | [8] |
Table 2: Concentration-Dependent Effects of Heme
| Target/Process | Effect | Effective Concentration | Reference(s) |
| Cardiac KATP Channels | Half-maximal increase in open probability | ~100 nM | [2][16] |
| HRI Kinase Activity | Inhibition (IC50) | 2.87 µM | [8] |
| Ras-MAPK Pathway in PC12 cells | Reversal of inhibition of NGF-induced activation | Not explicitly quantified | [17] |
Experimental Protocols
The study of this compound signaling requires robust experimental methodologies. This section provides detailed protocols for key experiments.
Determination of Heme-Protein Binding using UV-Visible Spectroscopy
This protocol allows for the qualitative and quantitative assessment of heme binding to a protein of interest by monitoring changes in the heme Soret peak.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Hemin stock solution (e.g., 1 mM in DMSO)
-
Spectrophotometer capable of scanning in the UV-Visible range (300-700 nm)
-
Matched quartz cuvettes
Procedure:
-
Prepare a solution of the purified protein at a known concentration (e.g., 5-10 µM) in the chosen buffer.
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the protein solution to ensure there are no interfering absorbances in the Soret region (~400 nm).
-
Add a small aliquot of the hemin stock solution to the protein solution to achieve a desired heme-to-protein molar ratio (e.g., 1:1). Mix gently by inversion.
-
Incubate the mixture for a sufficient time to allow binding to reach equilibrium (e.g., 10-30 minutes at room temperature).
-
Record the UV-Visible spectrum of the heme-protein mixture from 300 to 700 nm.
-
A shift in the Soret peak of heme (typically around 385 nm for free heme in aqueous solution) to a longer wavelength (e.g., ~410-425 nm) is indicative of heme binding to the protein.[9]
-
To determine the binding stoichiometry, perform a titration by incrementally adding small aliquots of the hemin stock solution to the protein solution and recording the spectrum after each addition until saturation is reached (i.e., no further shift in the Soret peak is observed).
-
The binding affinity (Kd) can be estimated by fitting the change in absorbance at the new Soret peak maximum as a function of the free heme concentration to a suitable binding isotherm (e.g., the Hill equation).
Isothermal Titration Calorimetry (ITC) for Heme-Protein Interaction
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Highly purified and concentrated protein solution (e.g., 10-50 µM)
-
Concentrated hemin solution (e.g., 100-500 µM)
-
Identical, degassed buffer for both protein and hemin solutions (critical to minimize heats of dilution)
-
Isothermal titration calorimeter
Procedure:
-
Prepare the protein and hemin solutions in the exact same, thoroughly degassed buffer. The pH should be precisely matched.
-
Determine the accurate concentrations of the protein and hemin solutions.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the hemin solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the hemin solution into the protein solution. Allow the system to reach equilibrium after each injection.
-
The instrument will measure the heat released or absorbed during each injection.
-
As the protein becomes saturated with heme, the heat change per injection will diminish.
-
Integrate the heat-flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of heme to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[18][19]
Measurement of Intracellular Labile Heme
Fluorescent sensors are powerful tools for visualizing and quantifying the labile heme pool in living cells.
Materials:
-
Genetically encoded heme sensor (e.g., HS1) or a small molecule fluorescent probe (e.g., H-FluNox).[1][20]
-
Cell line of interest
-
Cell culture reagents
-
Fluorescence microscope or plate reader
-
Reagents to manipulate intracellular heme levels (e.g., 5-aminolevulinic acid (ALA) to increase heme synthesis, succinylacetone (SA) to inhibit heme synthesis).[20]
Procedure:
-
For Genetically Encoded Sensors:
-
Transfect or transduce the cells with the plasmid encoding the heme sensor.
-
Allow for sensor expression (e.g., 24-48 hours).
-
Image the cells using fluorescence microscopy, capturing images in the appropriate channels for the ratiometric sensor.
-
The ratio of the two fluorescent signals provides a measure of the relative labile heme concentration.
-
-
For Small Molecule Fluorescent Probes:
-
Culture the cells to the desired confluency.
-
Treat the cells with reagents to modulate heme levels (e.g., ALA or SA) for a specified time.
-
Load the cells with the fluorescent heme probe at the recommended concentration and for the optimal duration.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths.
-
An increase in fluorescence intensity corresponds to an increase in the labile heme pool.[20]
-
Conclusion
This compound has unequivocally transitioned from being viewed solely as a prosthetic group to a key signaling molecule with profound regulatory effects on cellular function. Its ability to directly interact with and modulate the activity of transcription factors, kinases, and ion channels places it at the center of a complex signaling network. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate roles of heme signaling in health and disease. A deeper understanding of these pathways will undoubtedly unveil new therapeutic opportunities for a wide range of human disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Methods for Assessment of Interactions of Proteins with Heme: Application for Complement Proteins and Immunoglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functional Heme Binding to the Intrinsically Disordered C-Terminal Region of Bach1, a Transcriptional Repressor [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into allosteric inhibition of HRI kinase by heme binding via HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bach1, a heme-dependent transcription factor, reveals presence of multiple heme binding sites with distinct coordination structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heme Induces Ubiquitination and Degradation of the Transcription Factor Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The heme-regulated inhibitor kinase requires dimerization for heme-sensing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heme-regulated eIF2α kinase (HRI) is required for translational regulation and survival of erythroid precursors in iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A heme-binding domain controls regulation of ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Haem can bind to and inhibit mammalian calcium-dependent Slo1 BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 16. pstorage-leicester-213265548798.s3.amazonaws.com [pstorage-leicester-213265548798.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence detection of labile heme in living cells - Gifu Pharmaceutical University [gifu-pu.ac.jp]
Solubility of Ferriheme in Different Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ferriheme (hemin) in various buffer systems commonly used in biomedical research. Understanding the solubility characteristics of this compound is critical for its use in in-vitro and in-vivo studies, particularly in the fields of hematology, drug discovery, and cellular biology. This document summarizes available quantitative data, details experimental protocols for solubility determination, and illustrates key signaling pathways influenced by heme.
Quantitative Solubility of this compound
This compound, or hemin (ferriprotoporphyrin IX chloride), is notoriously insoluble in aqueous solutions at neutral and acidic pH. Its solubility is significantly influenced by the pH of the buffer, the presence of solubilizing agents, and the specific buffer components.
Solubility in Aqueous Buffers
Direct quantitative data on the solubility of this compound in common biological buffers without the aid of solubilizing agents is scarce in the literature. However, it is widely reported that hemin is practically insoluble in water and dilute acids.[1] Its solubility increases in alkaline solutions.[1][2]
One study has reported a method to enhance the solubility of hemin in phosphate-buffered saline (PBS) at a physiological pH of 7.4. By encapsulating hemin within polyvinylpyrrolidone (PVP) nanofibers, a total solubilized hemin concentration of 273 µM was achieved.[3] This represents a significant increase compared to its intrinsic solubility in neutral aqueous buffers.
Another study investigated the solubility of β-hematin, a crystalline form of this compound, across a pH range of 4.8 to 7.6. While specific values for different buffers were not provided, the study highlighted that the solubility in water-saturated octanol was four orders of magnitude higher than in the aqueous buffer at pH 4.8, underscoring its lipophilic nature and poor aqueous solubility.[4]
Table 1: Quantitative Solubility Data for this compound and Related Compounds
| Compound | Buffer/Solvent | pH | Temperature (°C) | Solubility | Notes |
| Hemin | Phosphate-Buffered Saline (PBS) with PVP nanofibers | 7.4 | Not Specified | 273 µM | Solubility enhanced by encapsulation.[3] |
| β-hematin | Aqueous Buffer | 4.8 | Not Specified | Orders of magnitude lower than in octanol | Highlights poor aqueous solubility.[4] |
| β-hematin | Water-saturated octanol | Not Specified | Not Specified | 4 orders of magnitude higher than at pH 4.8 | [4] |
Experimental Protocols
Preparation of a this compound Stock Solution
Due to its low solubility in neutral aqueous buffers, a stock solution of this compound is typically prepared in a dilute alkaline solution.
Materials:
-
Hemin powder
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Sterile, purified water
-
Appropriate buffer (e.g., Phosphate Buffer, Tris-HCl)
Protocol:
-
Weigh out the desired amount of hemin powder.
-
Dissolve the hemin powder in a small volume of 0.1 M NaOH. For example, a 6.0 mM hemin stock solution can be prepared by dissolving 4.17 mg of hemin in 1069 µL of DMSO, while other protocols suggest dissolving in NaOH.[5]
-
Once fully dissolved, the stock solution can be diluted to the desired final concentration in the target buffer.
-
It is recommended to prepare the stock solution fresh for each experiment due to the tendency of hemin to aggregate and precipitate over time.
-
The final pH of the experimental solution should be verified and adjusted as necessary.
Determination of this compound Solubility by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the solubility of this compound in a given buffer using UV-Visible spectrophotometry. The principle is based on creating a saturated solution, separating the undissolved solid, and measuring the concentration of the dissolved this compound in the supernatant.
Materials:
-
Hemin powder
-
Target buffer (e.g., 0.1 M Phosphate Buffer, pH 6.8; 1.0 M Tris-HCl, pH 7.5)
-
UV-Vis Spectrophotometer
-
Centrifuge
-
0.2 µm syringe filters
Protocol:
Part A: Preparation of a Calibration Curve
-
Prepare a concentrated stock solution of hemin in 0.1 M NaOH as described in Protocol 2.1.
-
Prepare a series of standard solutions with known hemin concentrations by diluting the stock solution in the target buffer.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for hemin in that buffer (typically around 385-400 nm).
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. The slope of the line represents the molar extinction coefficient (ε) under these conditions.
Part B: Solubility Measurement
-
Add an excess amount of hemin powder to a known volume of the target buffer in a centrifuge tube.
-
Incubate the suspension at a constant temperature with agitation for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Centrifuge the suspension at high speed to pellet the undissolved hemin.
-
Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining solid particles.
-
Measure the absorbance of the filtered supernatant at the λmax determined in Part A.
-
Using the calibration curve or the Beer-Lambert law (A = εcl), calculate the concentration of dissolved hemin in the supernatant. This concentration represents the solubility of hemin in that specific buffer and at that temperature.
Heme as a Signaling Molecule
Beyond its role in oxygen transport and catalysis, free heme acts as a signaling molecule that regulates various cellular processes. Two key pathways are highlighted below.
Heme-Regulated Inhibitor (HRI) Pathway
The HRI pathway is a critical mechanism for controlling protein synthesis in response to heme availability, particularly in erythroid precursors.
Caption: HRI pathway regulation by heme levels.
Under heme-replete conditions, heme binds to HRI, keeping it in an inactive state and allowing protein synthesis to proceed.[6][7] When heme levels are low, heme dissociates from HRI, leading to its activation.[6] Activated HRI then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which in turn inhibits the guanine nucleotide exchange factor eIF2B, ultimately leading to a shutdown of global protein synthesis.[6][7]
Bach1 Degradation Pathway
Heme also regulates the expression of genes involved in its own metabolism and the cellular stress response through the transcription factor Bach1.
Caption: Regulation of Bach1 by cellular heme levels.
In the absence of high levels of free heme, Bach1 forms a heterodimer with small Maf proteins and binds to Maf recognition elements (MAREs) in the promoter regions of target genes, such as heme oxygenase-1 (HO-1), repressing their transcription.[8] When intracellular heme concentrations rise, heme binds directly to Bach1, leading to its nuclear export, polyubiquitination, and subsequent degradation by the proteasome.[9][10] This relieves the repression of target genes, allowing for the induction of enzymes like HO-1, which catabolizes heme, thus creating a negative feedback loop.[8][11]
Conclusion
The solubility of this compound in aqueous buffers is a significant challenge for researchers. While it is sparingly soluble at neutral pH, its solubility can be increased in alkaline conditions or through the use of solubilizing agents. The protocols provided in this guide offer a starting point for preparing and quantifying this compound solutions. Furthermore, the role of heme as a signaling molecule in key cellular pathways highlights the importance of understanding its bioavailability and concentration in experimental systems. Further research is needed to systematically quantify the solubility of this compound in a wider range of biological buffers and conditions to facilitate more accurate and reproducible in-vitro studies.
References
- 1. Hemin | 16009-13-5 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Enhancing the aqueous solubility of hemin at physiological pH through encapsulation within polyvinylpyrrolidone nanofibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hematin crystallization from aqueous and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneseesci.com [geneseesci.com]
- 6. The heme-regulated inhibitor kinase Hri1 is activated in response to aminolevulinic acid deficiency in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heme-regulated eIF2α kinase (HRI) is required for translational regulation and survival of erythroid precursors in iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wearing Red for Signaling: The Heme-Bach Axis in Heme Metabolism, Oxidative Stress Response and Iron Immunology [jstage.jst.go.jp]
- 9. Heme Induces Ubiquitination and Degradation of the Transcription Factor Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Foundational Biochemistry of Ferriheme
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles of ferriheme biochemistry, focusing on its synthesis, degradation, signaling roles, and the experimental methodologies used in its study. This compound, or heme b, is an iron-containing protoporphyrin IX complex where the iron is in the ferric (Fe³⁺) state. It is a critical prosthetic group for a vast array of proteins involved in oxygen transport, electron transfer, and enzymatic catalysis. However, its redox activity also makes free this compound a potent pro-oxidant, necessitating tightly regulated metabolic pathways for its synthesis, trafficking, and degradation.
Core Biochemical Pathways
The cellular concentration of heme is meticulously controlled through a balance of its synthesis and degradation. These pathways are not only fundamental to cellular homeostasis but also represent key targets in various disease states.
Heme Biosynthesis
Heme synthesis is a highly conserved eight-enzyme pathway that occurs in both the mitochondria and the cytosol.[1] The process begins in the mitochondria with the condensation of glycine and succinyl-CoA to form 5-aminolevulinate (ALA), a reaction catalyzed by ALA synthase (ALAS), which is the rate-limiting step of the pathway.[2] The subsequent steps proceed in the cytosol, leading to the formation of uroporphyrinogen III, which is then converted to coproporphyrinogen III. The final three steps, including the insertion of ferrous iron (Fe²⁺) into protoporphyrin IX by ferrochelatase, occur back in the mitochondria.[3]
References
- 1. Bach1 as a regulator of mitosis, beyond its transcriptional function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminolevulinic acid synthase - Wikipedia [en.wikipedia.org]
- 3. Functional Heme Binding to the Intrinsically Disordered C-Terminal Region of Bach1, a Transcriptional Repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Preparation of Ferriheme (Hemin) Solution for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of a ferriheme (hemin) stock solution from hemin chloride powder. Hemin, the chloride salt of ferriprotoporphyrin IX, is frequently utilized in biological research to study the effects of free heme, which is involved in various physiological and pathological processes. Due to its poor solubility in aqueous solutions at neutral pH, a specific preparation method is required to ensure its bioavailability in experimental settings.
Introduction
Hemin is an iron-containing porphyrin with a chloride ligand, where the iron is in the ferric (Fe³⁺) oxidation state. It is the oxidized form of heme and is often used as a surrogate for free heme in in vitro and in vivo studies. Proper preparation of hemin solutions is critical for obtaining reproducible experimental results. Hemin is practically insoluble in water but can be dissolved in alkaline solutions, where the chloride ligand is displaced by a hydroxide ion to form hematin, or in organic solvents like dimethyl sulfoxide (DMSO). This protocol details the widely accepted method of preparing an alkaline stock solution of hemin.
Quantitative Data Summary
The following table summarizes the common concentrations and reagents for the preparation of hemin stock solutions.
| Parameter | Method 1 | Method 2 | Method 3 |
| Hemin Mass | 50 mg | 5 mg | 4.17 mg |
| Initial Solvent | 1.0 mL of 1 N NaOH[1][2] | 1.0 mL of 1 M NaOH[3] | 1069 µL of DMSO[4] |
| Final Volume | 100 mL[1][2] | 50 mL[3] | 1069 µL |
| Final Concentration | 0.5 mg/mL | 0.1 mg/mL | 6.0 mM |
| Solvent for Dilution | Purified Water[1][2] | Distilled Water[3] | N/A |
| Sterilization | Autoclave or 0.22 µm Filter[2][5] | Not specified | Not specified |
| Storage | 4°C or -20°C[6] | Not specified | Freshly prepared[4] |
Experimental Protocol: Alkaline Hemin Stock Solution
This protocol describes the preparation of a 0.5 mg/mL hemin stock solution.
Materials and Reagents
-
Hemin (C₃₄H₃₂ClFeN₄O₄, MW: 651.94 g/mol ) (crystalline solid)[6]
-
Sodium Hydroxide (NaOH)
-
Purified, sterile water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL and 50 mL)
-
Sterile pipettes and tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional)
-
Autoclave (optional)
Preparation of 1 N NaOH Solution
-
Carefully weigh 4.0 g of NaOH pellets.
-
In a fume hood, slowly add the NaOH pellets to approximately 80 mL of purified water in a glass beaker while stirring. The dissolution is exothermic.
-
Once the pellets are completely dissolved and the solution has cooled to room temperature, transfer it to a 100 mL volumetric flask.
-
Add purified water to bring the final volume to 100 mL.
-
Store in a tightly sealed container at room temperature.
Preparation of Hemin Stock Solution (0.5 mg/mL)
-
Weigh 50 mg of hemin powder and place it into a sterile 15 mL conical tube.
-
Vortex the mixture thoroughly until the hemin is completely dissolved. The solution will appear dark brown to black.
-
Transfer the dissolved hemin solution to a sterile 100 mL volumetric flask or a 100 mL graduated cylinder.
-
Rinse the initial tube with a small amount of purified water and add it to the bulk solution to ensure a complete transfer.
-
Add purified water to bring the final volume to 100 mL.[1][2]
-
Mix the solution well by inversion.
Sterilization and Storage
-
Filter Sterilization (Recommended): To avoid potential degradation from heat, sterilize the hemin solution by passing it through a 0.22 µm syringe filter into a sterile container.[5]
-
Autoclaving: Alternatively, the solution can be autoclaved at 121°C for 15-20 minutes.[2]
-
Storage: Store the sterilized stock solution in aliquots at -20°C for long-term storage (≥4 years) or at 4°C for short-term use.[6] Protect from light.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of the alkaline hemin stock solution.
Caption: Workflow for preparing an alkaline hemin stock solution.
Application Notes
-
Solubility: Hemin is poorly soluble in neutral aqueous buffers. The use of a dilute NaOH solution is crucial for deprotonating the propionic acid side chains, rendering the molecule soluble.[7] For applications requiring a non-aqueous solvent, DMSO can be used.[4]
-
Stability: Alkaline hemin solutions are relatively stable; however, aggregation can occur over time. It is recommended to use freshly prepared solutions or thawed aliquots from frozen stock. In aqueous solutions, hemin can form µ-oxo dimers.[8]
-
Usage in Cell Culture: When adding the alkaline hemin stock solution to cell culture media, ensure that the final concentration of NaOH does not significantly alter the pH of the media. The buffering capacity of most culture media is sufficient to handle the small volume of alkaline solution added.
-
Final Concentration: The working concentration of hemin will vary depending on the specific application. Prepare dilutions from the stock solution using the appropriate buffer or medium for your experiment.
-
Purity and Characterization: The purity of the hemin stock solution can be assessed spectrophotometrically. In 1 M NaOH, hemin exhibits a characteristic absorption maximum (Soret peak) at approximately 385 nm.[7]
References
- 1. bacmedia.dsmz.de [bacmedia.dsmz.de]
- 2. mediadive.dsmz.de [mediadive.dsmz.de]
- 3. bacmedia.dsmz.de [bacmedia.dsmz.de]
- 4. Hemin-catalyzed oxidative oligomerization of p -aminodiphenylamine (PADPA) in the presence of aqueous sodium dodecylbenzenesulfonate (SDBS) micelles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02198F [pubs.rsc.org]
- 5. Hemin Solution (JM-H01) / 100mL : Alpha Biochemicals° [alphabiochemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for UV-Vis Spectroscopy of Ferriheme Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of ferriheme (methemoglobin) using UV-Vis spectroscopy. This technique offers a rapid, non-destructive, and quantitative method for determining the concentration and purity of this compound in various samples.
Principles of this compound UV-Vis Spectroscopy
This compound, the oxidized form of heme containing iron in the ferric (Fe³⁺) state, exhibits a characteristic UV-Vis absorption spectrum due to the π-π* electronic transitions of the porphyrin ring.[1] This spectrum is dominated by two main features:
-
The Soret Band: An intense absorption peak in the near-UV region, typically around 405-409 nm.[1][2][3] This band is highly sensitive to the oxidation and ligation state of the heme iron.
-
The Q Bands: Weaker absorption bands in the visible region, typically between 500 and 650 nm. For this compound, a characteristic weak peak is often observed around 630 nm.[2][3][4]
The intensity of these absorption bands is directly proportional to the concentration of this compound in the sample, a relationship described by the Beer-Lambert law. This principle allows for the accurate quantification of this compound.
Quantitative Data
The following table summarizes the key spectral characteristics and molar extinction coefficients for human this compound (methemoglobin). These values are essential for quantitative analysis.
| Spectral Feature | Wavelength (λmax) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Soret Band | ~406 nm | 524,280 (for oxyhemoglobin at 414nm, often used as a reference) | [5] |
| ~409 nm | Not explicitly stated, but is the peak for 100% methemoglobin | [2] | |
| Q Band | ~630 nm | 3,000 (for ferric HbA) | [6] |
| Isosbestic Point | ~520 nm | Nearly the same for methemoglobin, oxyhemoglobin, and deoxyhemoglobin | [7] |
Note: Molar extinction coefficients can vary slightly depending on the solvent, pH, and the specific protein environment.
Experimental Protocols
Preparation of a this compound (Methemoglobin) Standard Solution
This protocol describes the preparation of a this compound standard from a stock solution of purified hemoglobin.
Materials:
-
Purified hemoglobin solution of known concentration
-
Potassium ferricyanide (K₃[Fe(CN)₆]) solution (e.g., 0.1 M)
-
Spectrophotometer cuvettes (1 cm path length)
-
Micropipettes and tips
-
Volumetric flasks
Procedure:
-
Hemoglobin Solution Preparation: Prepare a stock solution of purified hemoglobin in phosphate buffer. The concentration should be determined accurately using a known molar extinction coefficient for a specific form (e.g., cyanmethemoglobin).
-
Oxidation to this compound: To a known volume of the hemoglobin solution, add a slight molar excess of potassium ferricyanide solution. A common practice is to add a small volume of a concentrated potassium ferricyanide solution to the hemoglobin solution.
-
Incubation: Gently mix the solution and allow it to stand at room temperature for at least 15 minutes to ensure complete oxidation of the heme iron to the ferric state.[9]
-
Dilution: Dilute the resulting this compound solution with phosphate buffer to a concentration that will yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU at the Soret peak).
-
Verification: Scan the UV-Vis spectrum of the prepared this compound standard from 350 nm to 700 nm to confirm the characteristic Soret peak around 406 nm and the weaker Q band around 630 nm.[2][5]
UV-Vis Spectroscopic Analysis of a this compound Sample
This protocol outlines the steps for acquiring the UV-Vis spectrum of a sample containing this compound.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer is recommended for stability and accuracy.
Procedure:
-
Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer's recommended time to ensure lamp stability.
-
Wavelength Scan Range: Set the instrument to scan a wavelength range from 350 nm to 700 nm.
-
Blanking: Fill a clean cuvette with the same buffer used to prepare the sample. Place the cuvette in the reference beam path (for a dual-beam instrument) or use it to zero the instrument (for a single-beam instrument). This step corrects for any absorbance from the buffer and the cuvette itself.
-
Sample Measurement: Fill a matched cuvette with the this compound sample solution. Place it in the sample beam path and acquire the absorption spectrum.
-
Data Recording: Record the absorbance values at the Soret peak maximum (~406 nm) and at the Q band maximum (~630 nm).
Quantitative Analysis of this compound using the Beer-Lambert Law
This protocol describes how to determine the concentration of this compound in a sample using its absorbance spectrum.
Principle:
The Beer-Lambert law states that absorbance (A) is directly proportional to the concentration (c) of the absorbing species, the molar extinction coefficient (ε), and the path length of the light through the sample (l).
Equation: A = εcl
Procedure:
-
Measure Absorbance: Following the protocol in section 3.2, measure the absorbance of the sample at the Soret peak maximum (~406 nm).
-
Select Molar Extinction Coefficient: Use the appropriate molar extinction coefficient (ε) for this compound at the measured wavelength from the table in section 2.
-
Calculate Concentration: Rearrange the Beer-Lambert law equation to solve for concentration:
c = A / (εl)
Where:
-
c = concentration in M (mol/L)
-
A = absorbance at the λmax
-
ε = molar extinction coefficient in M⁻¹cm⁻¹
-
l = path length of the cuvette in cm (typically 1 cm)
-
Potential Interferences
Accurate spectrophotometric analysis of this compound can be affected by the presence of other absorbing species in the sample.
-
Other Hemoglobin Derivatives: Oxyhemoglobin and deoxyhemoglobin have strong Soret bands that overlap with that of this compound.[10] Derivative spectrophotometry or multi-wavelength analysis can be employed to deconvolute these overlapping spectra.[11]
-
Bilirubin: This heme degradation product has a significant absorbance around 450 nm, which can interfere with the Soret peak of this compound.[12]
-
Lipids: High lipid concentrations can cause light scattering, leading to an artificially high and unstable baseline.[11]
-
Therapeutic Agents: Methylene blue, a treatment for methemoglobinemia, has its own absorption spectrum in the visible range and can interfere with this compound measurements.[13]
Visualized Workflow and Pathways
The following diagrams illustrate the experimental workflow for this compound analysis and a simplified representation of the underlying principle.
Caption: Experimental workflow for this compound analysis.
Caption: Principle of the Beer-Lambert Law.Lambert Law.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. SPECTROMETRIC MEASUREMENT OF METHEMOGLOBIN WITHOUT INTERFERENCE OF CHEMICAL OR ENZYMATIC REAGENTS – AC&T [ciencianews.com.br]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of extinction coefficients of human hemoglobin in various redox states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcutaneous monitoring of hemoglobin derivatives during methemoglobinemia in rats using spectral diffuse reflectance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method of stabilizing blood for the determination of methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homepage.ufp.pt [homepage.ufp.pt]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Quantifying Ferriheme Concentration in Cell Lysates: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferriheme, the oxidized form of heme (iron protoporphyrin IX), is a critical molecule involved in a multitude of cellular processes, ranging from oxygen transport and electron transfer to gene regulation and signal transduction. However, the dysregulation of intracellular this compound concentrations is implicated in various pathological conditions, including oxidative stress, inflammation, and certain cancers, due to its capacity to catalyze the formation of reactive oxygen species (ROS).[1][2] Consequently, the accurate quantification of this compound in cell lysates is paramount for understanding its physiological and pathological roles and for the development of novel therapeutic strategies.
This document provides detailed protocols for three common methods for quantifying this compound in cell lysates: the pyridine hemochromagen assay, a fluorescence-based assay, and the use of a commercial colorimetric kit. It also includes a summary of reported intracellular heme concentrations and a diagram of the central role of heme in cellular metabolism and oxidative stress.
Methods for this compound Quantification
Several methods are available for the quantification of this compound in biological samples. The choice of method often depends on the required sensitivity, the available equipment, and the nature of the sample.
Pyridine Hemochromagen Assay
The pyridine hemochromagen assay is a classic and widely used spectrophotometric method for heme quantification.[3][4] The principle of this assay is the conversion of heme to a stable, colored complex with pyridine in an alkaline solution. The concentration of the resulting pyridine hemochrome is then determined by measuring its absorbance at a specific wavelength.
Experimental Protocol:
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Pyridine
-
Sodium hydroxide (NaOH)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium dithionite (Na₂S₂O₄)
-
Spectrophotometer and cuvettes
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.
-
-
Pyridine Hemochromagen Formation:
-
Oxidized Spectrum:
-
Reduced Spectrum:
-
Add a few crystals (2-5 mg) of sodium dithionite to the cuvette to reduce the this compound to ferroheme.[5]
-
Mix gently by inverting the cuvette to avoid introducing oxygen.
-
Immediately record the absorbance spectrum from 500 to 600 nm. The reduced pyridine hemochrome has a characteristic sharp peak at ~557 nm.[3] Continue scanning every minute until the peak absorbance no longer increases.[3]
-
-
Calculation:
-
The concentration of heme can be calculated using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance at 557 nm (or the difference in absorbance between the reduced and oxidized forms).
-
ε is the molar extinction coefficient of the pyridine hemochrome (for heme b, ε₅₅₇ₙₘ = 34.7 mM⁻¹cm⁻¹).[6]
-
c is the concentration of heme.
-
l is the path length of the cuvette (typically 1 cm).
-
-
Workflow for Pyridine Hemochromagen Assay:
Caption: Workflow for the pyridine hemochromagen assay.
Fluorescence-Based Heme Quantification
This method relies on the chemical removal of iron from heme, which converts the non-fluorescent heme into a highly fluorescent porphyrin. The fluorescence intensity is directly proportional to the initial heme concentration.[7]
Experimental Protocol:
Materials:
-
Cell lysis buffer
-
Oxalic acid (2 M)
-
Hemin standard
-
Fluorometer and black 96-well plates
Procedure:
-
Cell Lysis and Sample Preparation:
-
Prepare cell lysates as described for the pyridine hemochromagen assay.
-
Prepare a hemin standard curve by serially diluting a hemin stock solution in the same buffer as the samples.[8]
-
-
Iron Removal:
-
In microcentrifuge tubes, mix 100 µL of cell lysate or hemin standard with 900 µL of 2 M oxalic acid.[7][8]
-
Prepare a parallel set of non-boiled samples to measure background fluorescence.[7]
-
Boil the samples for 30 minutes to remove the iron from the heme.[7][8]
-
Cool the samples on ice for 5 minutes, then allow them to return to room temperature.[8]
-
-
Fluorescence Measurement:
-
Calculation:
-
Subtract the background fluorescence (from non-boiled samples) from the fluorescence of the boiled samples.
-
Plot the background-subtracted fluorescence of the hemin standards against their concentrations to generate a standard curve.
-
Determine the heme concentration in the cell lysates by interpolating their background-subtracted fluorescence values on the standard curve.
-
Workflow for Fluorescence-Based Heme Assay:
References
- 1. Heme Scavenging and Delivery: The Role of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heme in pathophysiology: a matter of scavenging, metabolism and trafficking across cell membranes [frontiersin.org]
- 3. Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for cultivation of Bacteroides thetaiotaomicron and analysis of heme metabolism by mass spectrometry and spectroscopic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine hemochromogen | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 6. P450-Catalyzed Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Heme Quantitation in Toxoplasma Gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Heme Quantitation in Toxoplasma Gondii [bio-protocol.org]
- 9. Unravelling the mechanisms controlling heme supply and demand - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ferriheme in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferriheme (Fe(III)-protoporphyrin IX) in enzyme kinetics studies. This compound, a key biological molecule, serves as a substrate, cofactor, and potential inhibitor for various enzymes, making it a critical component in understanding numerous physiological and pathological processes. This document details its role in the kinetics of enzymes such as heme oxygenase, indoleamine 2,3-dioxygenase, and peroxidases, providing structured data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
This compound as a Substrate in Enzyme Kinetics
This compound is the primary substrate for the enzyme heme oxygenase (HO), which catalyzes its degradation. This process is crucial for iron homeostasis and the production of signaling molecules.
Data Presentation: Kinetic Parameters of Heme Oxygenase
| Enzyme Isoform | Substrate | K_m_ (µM) | V_max_ (nmol/mg/hr) | k_cat_ (min⁻¹) | Source |
| Human HO-1 | This compound | ~3 | Not specified | Not specified | [1] |
| Human HO-2 | This compound | ~9 | Not specified | Not specified | [1] |
Note: The V_max_ and k_cat_ values are often dependent on the specific assay conditions and the purity of the enzyme preparation.
Experimental Protocol: Spectrophotometric Assay of Heme Oxygenase Activity
This protocol is adapted from methodologies used for measuring the activity of heme oxygenase by monitoring the decrease in the absorbance of this compound.
Materials:
-
Purified heme oxygenase
-
This compound (hemin) stock solution (1 mM in DMSO)
-
NADPH
-
Biliverdin reductase (for coupled assays)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Spectrophotometer capable of reading in the UV-visible range
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 0.5-1.0 mM NADPH, and an excess of biliverdin reductase (if measuring bilirubin formation).
-
Enzyme Addition: Add a known concentration of purified heme oxygenase to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding a small volume of the this compound stock solution to achieve a final concentration in the range of 1-20 µM.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at or near the Soret peak of this compound (~404 nm) over time.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The rate of this compound degradation can be calculated using the Beer-Lambert law (extinction coefficient for hemin is required).
-
Kinetic Parameter Determination: Repeat the assay with varying concentrations of this compound to determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation.
Experimental Workflow for Heme Oxygenase Assay
This compound in the Catalytic Cycle of Indoleamine 2,3-Dioxygenase (IDO1)
This compound is an integral part of the catalytic center of IDO1, a key enzyme in tryptophan metabolism. While not the substrate that is consumed, the ferric state of the heme iron is crucial for initiating the catalytic cycle.
Data Presentation: Kinetic Parameters of IDO1
| Enzyme | Substrate | K_m_ (µM) | Source |
| Human IDO1 | L-Tryptophan | 15 | [2] |
| Human IDO2 | L-Tryptophan | >500 | [3] |
Experimental Protocol: IDO1 Activity Assay
This protocol describes a common method for measuring IDO1 activity by quantifying the production of kynurenine.
Materials:
-
Cell lysates or purified IDO1
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Trichloroacetic acid (TCA)
-
HPLC system for kynurenine detection
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 200 µg/mL catalase.
-
Enzyme/Lysate Addition: Add the cell lysate or purified IDO1 to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding L-tryptophan to a final concentration in the desired range (e.g., 200 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of 30% (w/v) TCA.
-
Incubation and Centrifugation: Incubate on ice for 30 minutes to precipitate proteins, then centrifuge at high speed to clarify the supernatant.
-
Kynurenine Quantification: Analyze the supernatant for kynurenine concentration using HPLC with UV detection at 365 nm.
-
Data Analysis: Calculate the rate of kynurenine formation. To determine kinetic parameters, vary the L-tryptophan concentration and fit the data to the Michaelis-Menten equation.
IDO1 Catalytic Cycle
This compound as a Peroxidase Mimic and Potential Inhibitor
Free this compound and its derivatives can exhibit peroxidase-like activity, catalyzing the oxidation of various substrates in the presence of hydrogen peroxide. This property can also lead to its role as an enzyme inhibitor in certain contexts.
Data Presentation: Peroxidase-like Activity of Deuterothis compound
| Substrate | Second-Order Rate Constant (k_obs_) (M⁻¹s⁻¹) | Conditions | Source |
| Phenol | Varies with pH and heme concentration | Stopped-flow spectrophotometry | [4] |
Note: The kinetics are complex and can involve monomeric and dimeric forms of the this compound intermediate.
This compound as an Enzyme Inhibitor
Information regarding this compound as a direct competitive or non-competitive inhibitor with determined K_i_ values is limited in the readily available literature. However, the pro-oxidant nature of free heme can lead to non-specific enzyme inactivation through oxidative damage. Additionally, excess heme can interfere with assays by binding to proteins non-specifically or by its strong absorbance in the visible region. When studying potential inhibitory effects, it is crucial to include appropriate controls to account for these non-specific interactions.
Conceptual Models of Enzyme Inhibition by this compound
References
- 1. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Peroxidase-like activities of iron(III)-porphyrins: kinetics of the reduction of a peroxidatically active derivative of deuterothis compound by phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferriheme as a Catalyst for Oxidation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferriheme and other iron-based complexes as catalysts for a variety of oxidation reactions. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of reaction mechanisms to facilitate the application of these catalysts in research and development settings.
Introduction
This compound, an iron-containing porphyrin, is a well-established catalyst for a range of oxidation reactions, mimicking the activity of heme-containing enzymes such as cytochromes P450. Its ability to activate oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) makes it a versatile tool for the oxidation of various organic substrates, including hydrocarbons, alcohols, and olefins.[1] The catalytic activity of this compound is influenced by factors such as its monomeric state, the nature of the porphyrin ring, and the reaction conditions. This document outlines protocols for utilizing this compound and analogous non-heme iron complexes in catalytic oxidation, along with data on their performance and mechanistic insights.
Quantitative Data Summary
The following tables summarize the catalytic performance of various iron-based catalysts in the oxidation of different substrates.
Table 1: Catalytic Oxidation of Cyclohexene
| Catalyst | Oxidant | Substrate Conc. (M) | Catalyst Conc. (mM) | Products | Product Conc. (mM) | Turnovers (Product/Catalyst) | Reference |
| [(Bn-tpen)FeII]2+ | O₂ (1 atm) | 1 | 1 | 2-Cyclohexen-1-one | 120 | 181 | [2] |
| 2-Cyclohexen-1-ol | 50 | [2] | |||||
| Cyclohexene oxide | 11 | [2] | |||||
| [FeCl₂{κ³-HC(pz)₃}] | H₂O₂ (4.2 equiv.) | Neat | 15 µmol | Adipic acid | 46% yield | - | [1] |
Table 2: Catalytic Oxidation of Styrene
| Catalyst | Oxidant | Solvent | Conversion (%) | Selectivity (Benzaldehyde, %) | Selectivity (Styrene Oxide, %) | Reference |
| CuNiCeO | TBHP | Acetonitrile | 95 | 20 | 21 | [3] |
| Ni₀.₀₄Ce₀.₉₆O₂-δ | TBHP | Acetonitrile | 69 | 38 | 26 | [3] |
| MOF-74(Cu-90/Co-10) | - | - | >85 | 75 | - | [4] |
| MOF-74(Cu-30/Co-70) | - | - | >85 | 43 | - | [4] |
| Cr-ZSM-5 | H₂O₂ | - | >85 | >74 | - | [4] |
Table 3: Kinetic Parameters for Styrene Oxidation by Cytochrome P450 Compound I
| Enzyme | Temperature (°C) | K_bind (M⁻¹) | k_ox (s⁻¹) | Reference |
| CYP102HD | - | 420 ± 170 | 1.9 ± 0.6 | [5] |
| CYP119 | -20 | - | 2.0 | [5] |
Experimental Protocols
General Protocol for this compound-Catalyzed Oxidation of Alkenes
This protocol provides a general procedure for the oxidation of alkenes, such as cyclohexene or styrene, using a this compound catalyst and hydrogen peroxide as the oxidant.
Materials:
-
This compound (e.g., hemin)
-
Substrate (e.g., cyclohexene, styrene)
-
Hydrogen peroxide (30% solution)
-
Solvent (e.g., acetonitrile, tert-amyl alcohol)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Catalyst Solution Preparation: Prepare a stock solution of the this compound catalyst in the chosen solvent. The concentration will depend on the desired catalyst loading, typically in the range of 1-10 mol%.
-
Reaction Setup: In a round-bottom flask, combine the substrate and the solvent. If using a buffer, add it at this stage. Place the flask on a magnetic stirrer.
-
Initiation of Reaction: Add the this compound catalyst solution to the reaction mixture and stir.
-
Addition of Oxidant: Slowly add the hydrogen peroxide solution to the reaction mixture. The rate of addition may need to be optimized to control the reaction rate and prevent catalyst degradation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS. This will allow for the determination of substrate conversion and product formation.[6][7]
-
Reaction Quenching: Once the desired conversion is reached, quench the reaction by adding a suitable reagent, such as sodium sulfite, to decompose the excess hydrogen peroxide.
-
Workup and Product Analysis: Extract the products with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and analyze the product mixture by GC-MS to determine the yield and selectivity.[8]
Protocol for the Synthesis of an Atomically Dispersed Fe-N-C Heterogeneous Catalyst
This protocol describes a molecularly inspired approach for the synthesis of a heterogeneous iron catalyst supported on nitrogen-doped carbon.[9][10]
Materials:
-
Nitrogen-doped carbon support (e.g., pyrolyzed ZIF-8)
-
Iron(II) chloride (FeCl₂)
-
Tributylamine
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask and line
-
Furnace
Procedure:
-
Support Preparation: Prepare the nitrogen-doped carbon support by pyrolyzing a suitable precursor, such as a zinc-based zeolitic imidazolate framework (ZIF-8), under an inert atmosphere.
-
Metalation Setup: In a Schlenk flask under an inert atmosphere, suspend the nitrogen-doped carbon support in the anhydrous solvent.
-
Addition of Reagents: Add FeCl₂ and tributylamine to the suspension.
-
Reaction: Heat the mixture to 150 °C and stir for a specified period (e.g., 12-24 hours) to allow for the metalation of the support.
-
Workup: After cooling, the solid catalyst is collected by filtration, washed with solvent to remove unreacted precursors, and dried under vacuum.
-
Characterization: Characterize the synthesized catalyst using techniques such as ⁵⁷Fe Mössbauer spectroscopy and aberration-corrected scanning transmission electron microscopy (AC-STEM) to confirm the presence of atomically dispersed iron sites.[9]
Signaling Pathways and Experimental Workflows
Catalytic Cycle of this compound in Oxidation Reactions
The catalytic cycle of this compound in oxidation reactions typically involves the formation of a high-valent iron-oxo species as the active oxidant.[11][12] This species is responsible for the transfer of an oxygen atom to the substrate.
Caption: Proposed catalytic cycle of this compound in oxidation reactions.
Experimental Workflow for Catalyst Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis, characterization, and evaluation of a heterogeneous iron catalyst.
Caption: General experimental workflow for catalyst synthesis and evaluation.
Proposed Mechanism for Styrene Oxidation
The oxidation of styrene can proceed through different pathways, leading to the formation of benzaldehyde and styrene oxide. The proposed mechanism often involves radical intermediates.
Caption: Simplified proposed mechanism for iron-catalyzed styrene oxidation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. Kinetics and Activation Parameters for Oxidations of Styrene by Compounds I from Cytochrome P450BM-3 (CYP102A1) Heme Domain and from CYP119 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a gas chromatography-mass spectrometry method for the analysis of sterol oxidation products in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS Analysis of Lipid Oxidation Products in Blood, Urine, and Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Catalyst Synthesis Strategies to Prepare Atomically Dispersed Fe-N-C Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Stereospecific alkane hydroxylation by non-heme iron catalysts: mechanistic evidence for an Fe(V)=O active species - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Cellular Uptake of Ferriheme: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferriheme (heme b), an iron-containing protoporphyrin IX, is a crucial molecule involved in a myriad of fundamental biological processes, including oxygen transport, cellular respiration, and signal transduction. The cellular uptake and intracellular concentration of heme are tightly regulated, as heme deficiency can impair vital cellular functions, while excess free heme is cytotoxic due to its ability to generate reactive oxygen species and promote inflammation. Consequently, the accurate measurement of cellular this compound uptake is paramount for understanding its physiological roles and for the development of therapeutic strategies targeting heme metabolism in various diseases, including cancer and hemoglobinopathies.
These application notes provide a comprehensive overview of the principal techniques used to quantify the cellular uptake of this compound. Detailed protocols for key methodologies are presented to facilitate their implementation in a laboratory setting. Furthermore, a comparative summary of quantitative data and a discussion of the advantages and limitations of each technique are included to aid researchers in selecting the most appropriate method for their specific experimental needs.
I. Overview of Measurement Techniques
Several distinct methodologies have been developed to measure the cellular uptake of this compound, each with its own set of advantages and limitations. The choice of technique often depends on factors such as the required sensitivity, the availability of specialized equipment, and whether the measurement needs to be performed in live or fixed cells. The primary methods can be categorized as follows:
-
Spectrophotometry-Based Assays: These are well-established and widely used methods that rely on the intrinsic light-absorbing properties of heme.
-
Fluorescence-Based Assays: These techniques offer high sensitivity and are suitable for both bulk measurements and cellular imaging.
-
Radiolabeling Assays: These highly sensitive methods use radioisotopes to trace the uptake and incorporation of heme or its precursors.
-
Chromatography and Mass Spectrometry: These powerful analytical techniques provide high specificity and sensitivity for the absolute quantification of intracellular heme.
The following sections will delve into the details of these techniques, providing step-by-step protocols for their application.
II. Spectrophotometry-Based Assays
Spectrophotometric methods are foundational techniques for heme quantification due to the strong absorbance of the heme molecule in the Soret band (around 400 nm).[1]
A. Direct Absorbance Measurement
The simplest method involves lysing the cells and measuring the absorbance of the cell lysate at the Soret peak of heme. However, this method can be prone to interference from other cellular components that absorb in the same spectral region.
B. Pyridine Hemochromogen Assay
The pyridine hemochromogen assay is a classic and robust colorimetric method for heme quantification.[2][3] It involves the chemical conversion of heme to a pyridine hemochrome complex, which has a distinct and sharp absorption spectrum, thereby minimizing interference from other cellular components.[4][5][6]
1. Materials:
-
Cultured cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Pyridine
-
Sodium hydroxide (NaOH)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium dithionite (Na₂S₂O₄)
-
Spectrophotometer
2. Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Incubate the cells with the desired concentration of this compound for the specified time.
-
Wash the cells three times with ice-cold PBS to remove extracellular heme.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysate.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay) for normalization.
-
-
Pyridine Hemochrome Formation:
-
Spectral Measurement:
-
Record the oxidized spectrum of the mixture from 500 to 600 nm. This can be achieved by adding a small crystal of potassium ferricyanide to the cuvette.
-
Add a few crystals of sodium dithionite to the cuvette to reduce the heme iron.
-
Record the reduced spectrum from 500 to 600 nm. The formation of the pyridine hemochrome is indicated by a sharp peak at approximately 557 nm.
-
-
Quantification:
-
Calculate the heme concentration using the difference in absorbance between the reduced peak (around 557 nm) and a trough (around 540 nm or 575 nm).
-
The concentration of heme can be calculated using the following formula, based on the extinction coefficient of the pyridine hemochrome:
-
Heme concentration (µM) = (A₅₅₇ - A₅₇₅) / 20.7 (for heme b)[5]
-
-
Normalize the heme concentration to the total protein concentration of the cell lysate.
-
Caption: Workflow of the Pyridine Hemochromogen Assay.
III. Fluorescence-Based Assays
Fluorescence-based methods offer higher sensitivity compared to traditional spectrophotometry and are adaptable for high-throughput screening and live-cell imaging.
A. Fluorescent Heme Analogs
This technique utilizes fluorescent analogs of heme, such as zinc protoporphyrin IX (ZnPP), which is structurally similar to heme but fluoresces upon excitation.[7][8][9][10] The cellular uptake of the fluorescent analog is measured as an indicator of heme uptake.
1. Materials:
-
Cultured cells
-
Zinc Protoporphyrin IX (ZnPP)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorometer or fluorescence microscope
2. Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 96-well plate for fluorometer readings or glass-bottom dishes for microscopy) and allow them to adhere and grow to the desired confluency.
-
-
ZnPP Incubation:
-
Prepare a working solution of ZnPP in cell culture medium. The final concentration of ZnPP will need to be optimized for the specific cell type, but typically ranges from 1 to 10 µM.
-
Remove the culture medium from the cells and replace it with the ZnPP-containing medium.
-
Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C, protected from light.
-
-
Washing:
-
After incubation, remove the ZnPP-containing medium and wash the cells three times with ice-cold PBS to remove extracellular ZnPP.
-
-
Measurement:
-
For Fluorometer:
-
Lyse the cells in each well using a suitable lysis buffer.
-
Measure the fluorescence of the lysate using a fluorometer with appropriate excitation and emission wavelengths for ZnPP (e.g., excitation ~420 nm, emission ~590 nm).
-
-
For Fluorescence Microscopy:
-
Add fresh PBS or imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for ZnPP.
-
Quantify the intracellular fluorescence intensity using image analysis software.
-
-
-
Normalization:
-
For fluorometer-based assays, normalize the fluorescence intensity to the total protein concentration in each well.
-
Caption: Workflow of the Fluorescent Heme Analog (ZnPP) Uptake Assay.
IV. Radiolabeling Assays
Radiolabeling assays offer very high sensitivity and are considered a gold standard for quantifying the uptake and metabolic fate of molecules. For this compound uptake, either radiolabeled heme itself (e.g., containing ⁵⁹Fe) or a radiolabeled precursor of heme synthesis (e.g., ¹⁴C-labeled 5-aminolevulinic acid, ¹⁴C-ALA) can be used.[11][12]
A. ⁵⁹Fe-Labeled this compound Uptake
This method directly measures the uptake of this compound by tracing the radioactivity of ⁵⁹Fe incorporated into the heme molecule.
1. Materials:
-
Cultured cells
-
⁵⁹Fe-labeled this compound (custom synthesized or commercially available)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
2. Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
-
⁵⁹Fe-Ferriheme Incubation:
-
Prepare a working solution of ⁵⁹Fe-ferriheme in cell culture medium at the desired specific activity.
-
Remove the culture medium and add the ⁵⁹Fe-ferriheme-containing medium to the cells.
-
Incubate for the desired time at 37°C.
-
-
Washing:
-
Remove the radioactive medium and wash the cells extensively with ice-cold PBS (at least 3-5 times) to remove all extracellular radioactivity.
-
-
Cell Lysis and Counting:
-
Lyse the cells in each well with a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Normalization:
-
Normalize the CPM to the total protein concentration or cell number per well.
-
Caption: Workflow of the Radiolabeled this compound Uptake Assay.
V. Chromatography and Mass Spectrometry
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and specific methods for the absolute quantification of intracellular heme.[13][14][15][16][17] These techniques can distinguish heme from its precursors and degradation products.
Experimental Protocol: LC-MS/MS for Intracellular Heme Quantification
This is a highly specialized technique requiring expertise and dedicated instrumentation. The following is a general outline.
1. Materials:
-
Cultured cells treated with this compound
-
PBS
-
Cell lysis solution (e.g., acetonitrile-based)
-
Internal standard (e.g., deuterated heme)
-
HPLC system coupled to a tandem mass spectrometer
2. Procedure:
-
Sample Preparation:
-
Culture, treat, and wash cells as described in previous protocols.
-
Lyse the cells and extract the intracellular components using a solvent that efficiently extracts heme, such as an acidic acetonitrile solution.
-
Add a known amount of an internal standard to the cell extract for accurate quantification.
-
Centrifuge the extract to remove cell debris.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate heme from other cellular components using a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Detect and quantify heme and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of heme.
-
Calculate the absolute amount of heme in the sample by comparing the peak area ratio of heme to the internal standard against the standard curve.
-
Normalize the heme amount to the total protein concentration or cell number.
-
VI. Quantitative Data Summary
The following table summarizes representative quantitative data for cellular heme levels and uptake from the literature. It is important to note that these values can vary significantly depending on the cell type, experimental conditions, and the measurement technique used.
| Cell Line | Method | Parameter Measured | Reported Value | Reference |
| K562 | Pyridine Hemochromogen | Intracellular Heme | ~1 µM (Limit of Quantitation) | [2][3] |
| MEL | Pyridine Hemochromogen | Intracellular Heme | ~1 µM (Limit of Quantitation) | [2][3] |
| K562 | Fluorescence Assay | Intracellular Heme | ~1 µM (Limit of Quantitation) | [2][3] |
| MEL | Fluorescence Assay | Intracellular Heme | ~1 µM (Limit of Quantitation) | [2][3] |
| Caco-2 | ⁵⁹Fe-heme Uptake | Heme Iron Absorption | 5.6 ± 1.4% of dose (iron-deficient) | |
| Caco-2 | ⁵⁹Fe-heme Uptake | Heme Iron Absorption | 2.6 ± 1.3% of dose (iron-replete) | |
| MELC | ⁵⁹Fe Uptake from Tf | Inhibition by Hemin | Significant inhibition | [17] |
Note: Km and Vmax values for specific this compound transporters in mammalian cells are not widely reported in the literature, reflecting the complexity of heme transport processes which may involve multiple transporters and endocytic pathways.
VII. Heme Transport and Signaling Pathways
The cellular uptake of this compound is a complex process that can occur through several mechanisms, including receptor-mediated endocytosis and direct transport across the plasma membrane by specific transporters. Once inside the cell, heme is trafficked to various subcellular compartments where it is incorporated into hemoproteins or degraded by heme oxygenases.
Heme Biosynthesis and Transport Pathway
Caption: Overview of Mammalian Heme Transport and Metabolism.
VIII. Conclusion
The measurement of cellular this compound uptake is essential for advancing our understanding of heme biology and its role in health and disease. This document has provided a detailed overview of the primary techniques employed for this purpose, including spectrophotometric, fluorescence-based, radiolabeling, and mass spectrometry methods. The choice of the most suitable technique will depend on the specific research question, available resources, and desired level of sensitivity and specificity. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in this dynamic field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Rapid and sensitive quantitation of heme in hemoglobinized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Pyridine hemochromogen | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 6. Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 9. Protocol for the determination of intracellular phase separation thresholds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Heme Synthesis Levels in Mammalian Cells [jove.com]
- 13. Biology of Heme in Mammalian Erythroid Cells and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heme Metabolism and Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heme Determination and Quantification Methods and Their Suitability for Practical Applications and Everyday Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The relationship between heme synthesis and iron uptake in erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
experimental protocol for ferriheme reconstitution in apo-proteins
Application Notes: Ferriheme Reconstitution in Apo-Proteins
Introduction
Heme, an iron-containing protoporphyrin IX, is a critical prosthetic group for a vast array of proteins involved in fundamental biological processes, including oxygen transport (hemoglobin), electron transfer (cytochromes), and catalysis (peroxidases, P450s).[1][2][3] The study of hemoproteins often requires the preparation of the apo-protein (the protein component devoid of heme) and subsequent reconstitution with heme to form the functional holo-protein. This process is essential for investigating protein-heme interactions, elucidating enzymatic mechanisms, and developing novel therapeutics targeting heme-dependent pathways.[4] This document provides a detailed experimental framework for the preparation of apo-proteins and their reconstitution with this compound (hemin).
Core Applications:
-
Functional Studies: Reconstitution with native heme or modified heme analogs allows for the detailed investigation of structure-function relationships.
-
Drug Development: Understanding heme binding is crucial for designing inhibitors or modulators of hemoprotein activity.[1][4]
-
Biophysical Characterization: Reconstitution enables the study of protein folding, stability, and the specific contributions of the heme cofactor to the overall protein structure.[5]
-
Biosensor Development: The reconstitution of apo-enzymes like horseradish peroxidase (HRP) can be used to quantify biologically available or "labile" heme.[6][7]
Quantitative Data for Heme Reconstitution
Successful reconstitution relies on accurate quantification of both the apo-protein and the this compound stock solutions. The following table summarizes key molar extinction coefficients used for concentration determination.
| Compound | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Buffer | Reference |
| Hemin (Heme b) | 385 | 58,400 | 0.1 N NaOH | [6] |
| Hemin (Heme b) | 398 | 32,600 | 100 mM HEPES, pH 7.0 | [8] |
| Apo-Horseradish Peroxidase (ApoHRP) | 280 | 20,000 | Phosphate Buffered Saline (PBS) | [6] |
| Catalase | 405 | 290,000 | Phosphate Buffered Saline (PBS) | [6] |
| Hemoglobin | 415 | 524,000 | Phosphate Buffered Saline (PBS) | [6] |
| Pyridine Hemochromogen (Heme b) | 557 | 34,700 | NaOH / Pyridine | [8] |
Experimental Workflow Overview
The overall process of this compound reconstitution involves three main stages: preparation of the apo-protein, preparation of the this compound solution, and the reconstitution reaction itself, followed by verification.
Caption: General workflow for this compound reconstitution in apo-proteins.
Detailed Experimental Protocols
Protocol 1: Preparation of Apo-Protein by Acid-Acetone Extraction
This method is widely used for non-covalently bound heme and involves precipitating the protein while the heme remains in the solvent.[9][10]
Materials:
-
Purified hemoprotein solution (1-10 mg/mL)
-
Acid-acetone solution: 250 µL concentrated HCl (36%) in 10 mL acetone.[6] Prepare fresh and pre-chill to -20°C.
-
Appropriate resuspension buffer (e.g., PBS, Tris-HCl)
-
Microcentrifuge and tubes
Procedure:
-
Place 100 µL of the purified hemoprotein solution into a 1.5 mL microcentrifuge tube and incubate on ice.
-
Add 1 mL of pre-chilled acid-acetone solution to the protein aliquot. Mix gently by inversion.
-
Incubate the mixture at -20°C for 20-30 minutes. A protein precipitate should become visible.[9]
-
Centrifuge at 21,000 x g for 20 minutes at 4°C to pellet the precipitated apo-protein.[9]
-
Carefully decant the supernatant, which contains the extracted heme.
-
Wash the pellet by resuspending it in another 1 mL of cold acid-acetone to remove residual heme. Repeat the centrifugation step.
-
Air-dry the pellet at room temperature for approximately 30 minutes to remove the acetone.[9]
-
Resuspend the apo-protein pellet in the desired buffer. Centrifuge to remove any insoluble material.
-
Determine the concentration of the apo-protein using a suitable method, such as the Bradford assay or by measuring absorbance at 280 nm, using the appropriate extinction coefficient.[6]
Note: Other effective heme extraction methods include methyl ethyl ketone (MEK) extraction and on-column extraction, which may be gentler for some proteins.[9][11]
Protocol 2: Preparation of this compound (Hemin) Stock Solution
Hemin tends to aggregate in aqueous solutions, so it is typically dissolved in a basic solution first.[12]
Materials:
-
Hemin powder
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Prepare a fresh stock solution by dissolving hemin powder (e.g., 3.27 mg) in a small volume of 0.1 N NaOH (e.g., 5 mL).[6] Store the solution in the dark to prevent degradation.
-
Centrifuge the solution to remove any insoluble material.[6]
-
Determine the precise concentration of the hemin stock by measuring its absorbance at 385 nm using a spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εcl) with a molar extinction coefficient (ε) of 58.4 mM⁻¹cm⁻¹ (58,400 M⁻¹cm⁻¹).[6]
Protocol 3: Reconstitution of Apo-Protein with this compound
This protocol describes the direct mixing of the prepared apo-protein and this compound solutions.
Materials:
-
Apo-protein solution (from Protocol 1)
-
Hemin stock solution (from Protocol 2)
-
Reaction buffer (e.g., PBS pH 7.4)
Procedure:
-
Dilute the apo-protein to a desired concentration (e.g., 5-10 µM) in the reaction buffer.
-
Incrementally add small aliquots of the hemin stock solution to the apo-protein solution while gently mixing. It is common to add hemin to a final molar ratio of 1:1 or with a slight excess (e.g., 1.2 equivalents of heme per heme-binding site).
-
Incubate the mixture for a specified time (e.g., 30-60 minutes) at room temperature or 4°C, protected from light. The optimal time and temperature should be determined empirically for each protein.
-
(Optional) If a significant excess of heme was used, remove the unbound heme via size-exclusion chromatography or dialysis.[6]
Verification of Heme Reconstitution
It is crucial to verify that the this compound has been successfully and correctly incorporated into the apo-protein.
Caption: Key methods for verifying successful heme reconstitution.
Method 1: UV-Visible Spectroscopy
This is the most common method for monitoring heme incorporation. The heme Soret band exhibits a characteristic shift and sharpening upon binding to the apo-protein's hydrophobic heme pocket.[1][8]
Procedure:
-
Record the UV-Vis spectrum of the apo-protein solution before reconstitution (typically from 250-700 nm).
-
After reconstitution (Protocol 3), record another spectrum.
-
Successful incorporation is indicated by the appearance of a sharp Soret peak, typically between 406-415 nm for ferric (Fe³⁺) heme proteins.[1][6] The exact position is characteristic of the specific protein's coordination environment.
-
The absence of a broad absorbance peak around 385 nm indicates minimal free, unbound hemin.
Method 2: Functional Assays
For heme-containing enzymes, a functional assay is the definitive test of successful reconstitution.
Example: Peroxidase Activity Assay
-
Prepare a reaction mixture containing a suitable peroxidase substrate (e.g., ABTS or TMB) and hydrogen peroxide (H₂O₂).[6][11]
-
Add a small aliquot of the reconstituted protein solution to initiate the reaction.
-
Monitor the formation of the colored product over time using a spectrophotometer at the appropriate wavelength (e.g., 405 nm for the ABTS radical cation).[11]
-
Compare the activity to that of the original, native holo-protein. Restoration of activity confirms functional reconstitution.
Method 3: Advanced Characterization
For in-depth analysis, especially in a drug development context, more advanced techniques may be employed.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the reconstituted holo-protein from any remaining apo-protein or free heme, confirming the purity and success of the reaction.[8]
-
Surface Plasmon Resonance (SPR): Allows for the real-time monitoring of the binding kinetics between the apo-protein and heme, providing valuable data on association and dissociation rates.[11]
-
Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism (MCD): These spectroscopic techniques can provide detailed information about the electronic structure and coordination environment of the heme iron, confirming the restoration of the native active site.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural analysis of heme proteins: implications for design and prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fast purification of the Apo form and of a non-binding heme mutant of recombinant sperm whale myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ApoHRP-based Assay to Measure Intracellular Regulatory Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heme Determination and Quantification Methods and Their Suitability for Practical Applications and Everyday Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods for the Extraction of Heme Prosthetic Groups from Hemoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoprotein formation and heme reconstitution of cytochrome P-450cam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Quantification of Active Apohemoglobin Heme Binding Sites via Dicyanohemin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of Ferriheme Adducts Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferriheme (Fe(III)-protoporphyrin IX) is a crucial molecule involved in numerous biological processes. However, its reactivity can also lead to the formation of covalent adducts with various biomolecules, including proteins and drugs. These this compound adducts are increasingly recognized as mediators of drug-induced toxicity and key players in pathologies associated with oxidative stress. Accurate characterization of these adducts is paramount for understanding disease mechanisms and for the development of safer therapeutics. Mass spectrometry (MS) has emerged as a powerful analytical tool for the identification and quantification of this compound adducts, providing invaluable insights into their structure and biological implications.[1][2][3] This application note provides detailed protocols and methodologies for the characterization of this compound adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation: Isolation of this compound Adducts
The isolation of this compound adducts from complex biological matrices is a critical first step. The following protocol is a general guideline and may require optimization depending on the specific sample type and the nature of the adduct.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
2-butanone
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin and/or Chymotrypsin (MS-grade)
-
Ammonium bicarbonate
Protocol for Protein-Ferriheme Adducts:
-
Protein Isolation: Isolate the protein of interest from the biological sample (e.g., plasma, tissue homogenate) using appropriate purification techniques (e.g., immunoprecipitation, chromatography).
-
Denaturation and Reduction: Resuspend the isolated protein in 0.25 M Tris Buffer (pH 7.4) containing 8 M urea. Add DTT to a final concentration of 20 mM and incubate at 55°C for 1 hour to denature the protein and reduce disulfide bonds.[4]
-
Alkylation: Add IAA to a final concentration of 65 mM and incubate in the dark at room temperature for 45 minutes to alkylate free cysteine residues.[5]
-
Proteolytic Digestion: Dilute the sample with 50 mM ammonium bicarbonate buffer (pH 8.5) to reduce the urea concentration to below 1 M. Add trypsin (1:50 w/w protease to protein) and/or chymotrypsin (1:25 w/w protease to protein) and incubate at 37°C for 16-20 hours.[4]
-
Extraction of Heme Adducts (Optional): For direct analysis of the heme adduct, extraction with an organic solvent can be performed. Acidify the sample with TFA and extract with 2-butanone.[6]
-
Sample Cleanup: Prior to LC-MS/MS analysis, desalt the digested peptide mixture or the extracted heme adducts using a C18 solid-phase extraction (SPE) cartridge.
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of this compound adducts. Optimization of the chromatographic gradient and MS parameters is recommended for specific applications.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5-50% B over 30 min, 50-95% B over 5 min, hold at 95% B for 5 min |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters (ESI-Positive Mode):
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow | 50 L/min |
| Auxiliary Gas Flow | 15 L/min |
| Auxiliary Gas Temp. | 400°C |
| S-Lens RF Level | 50 V |
| Scan Mode | Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) |
| Full MS Scan Range | m/z 300-2000 |
| MS Resolution | 70,000 |
| MS/MS Resolution | 30,000 |
| Collision Energy | Normalized Collision Energy (NCE) of 30 (arbitrary units) |
Data Presentation: Quantitative Analysis of Heme Adducts
The following tables summarize representative quantitative data for heme and hemoglobin adducts, which can serve as a reference for studies on this compound adducts.
Table 1: Quantification of Heme using different analytical techniques. [7]
| Analytical Method | Linear Range (µM) | Limit of Detection (LOD) |
| HPLC | 20 - 45 | ~8 nmol |
| ESI-MS | 0.039 - 1.25 | ~0.96 pmol |
| Heme Assay Kit® | 8 - 32 | Not Reported |
| Pyridine Hemochromogen | 10 - 40 | Not Reported |
Table 2: Levels of Hemoglobin Adducts in Human Samples. [8][9]
| Adduct | Sample Group | Adduct Level Range (pmol/g globin) | Analytical Method |
| Acrylamide | Nonsmoking Mothers | 5 | LC/MS (FIRE) |
| Acrylamide | Smoking Mothers | Up to a few hundred | LC/MS (FIRE) |
| Acrylamide | General Population (food exposure) | 20 - 100 | GC/MS (Modified Edman) |
| Glycidamide | General Population (food exposure) | 40 - 140 | GC/MS (Modified Edman) |
| Unknown Adducts | Smokers vs. Nonsmokers | 10 - 1,200,000 | LC/MS (FIRE) |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of protein-ferriheme adducts using a bottom-up proteomics approach.
Caption: Workflow for this compound adduct characterization.
Signaling Pathway: this compound Adducts, Oxidative Stress, and Cellular Toxicity
This compound, particularly when released from hemoproteins, can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.[10][11] The formation of this compound adducts with drugs or their metabolites can exacerbate this process, leading to cellular damage and toxicity.[3][12][13] The following diagram depicts a simplified signaling pathway illustrating the role of this compound adducts in inducing oxidative stress and downstream cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The role of metabolic activation in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 5. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Native Mass Spectrometry based Metabolomics Identifies Metal-binding Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of heme in microorganisms using HPLC-MS/MS and cobalt(III) protoporphyrin IX inhibition of heme acquisition in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress and the Homeodynamics of Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferritin and the response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of reactive metabolites in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ferriheme Immobilization for Biosensor Development
Introduction
Ferriheme, the iron-containing porphyrin core of heme proteins like hemoglobin, myoglobin, and peroxidases, is a versatile and efficient biocatalyst. Its inherent peroxidase-like activity allows it to catalyze the reduction of hydrogen peroxide (H₂O₂) and the oxidation of various substrates, making it an ideal recognition element for biosensor development. The key challenge in harnessing this capability is the effective immobilization of this compound onto a transducer surface. Proper immobilization is crucial for maintaining the protein's native structure and catalytic activity, enhancing stability, and facilitating efficient electron transfer between the this compound active site and the electrode. This document provides detailed notes and protocols for various this compound immobilization techniques for the development of robust and sensitive electrochemical biosensors.
Immobilization Strategies
The choice of immobilization technique significantly impacts the biosensor's performance, including its sensitivity, stability, and response time.[1] Several methods have been successfully employed, often utilizing nanomaterials to enhance performance.[2][3]
1. Physical Adsorption on Nanomaterials
This is a simple and rapid method where this compound-containing proteins are adsorbed onto a surface through non-covalent interactions such as van der Waals forces, hydrogen bonds, and electrostatic interactions.[4] Nanomaterials like iron oxide (Fe₃O₄) and gold nanoparticles (AuNPs) are excellent support materials due to their high surface-to-volume ratio, good biocompatibility, and ability to promote direct electron transfer.[4][5][6] Fe₃O₄ nanoparticles, for instance, provide a favorable microenvironment for heme proteins to transfer electrons directly with the electrode surface.[5]
Caption: Workflow for immobilizing this compound proteins via physical adsorption.
2. Covalent Bonding and Cross-linking
This method involves the formation of stable covalent bonds between the this compound protein and the transducer surface, or between protein molecules themselves using a bifunctional cross-linking agent like glutaraldehyde.[7][8] This approach typically results in a more stable and robust biosensor with reduced leaching of the bioreceptor. Often, the protein is mixed with a matrix material like gelatin or chitosan, which provides a biocompatible and stable support structure.[6][7]
Caption: Workflow for immobilizing this compound proteins via cross-linking.
3. Entrapment in Nanocomposite Films
Entrapping this compound proteins within a porous nanocomposite matrix is another effective strategy. Materials like gold nanoparticles-bacterial cellulose (Au-BC) nanofibers create a three-dimensional network that can encapsulate large amounts of protein while maintaining high biocompatibility and conductivity.[9] The porous structure allows for the free diffusion of the analyte to the active sites of the this compound, ensuring a rapid sensor response. The presence of conductive nanoparticles within the matrix facilitates efficient electron transfer.[9]
Caption: Workflow for immobilizing this compound proteins in nanocomposites.
Quantitative Data Summary
The performance of biosensors developed using different this compound immobilization strategies can be compared based on key metrics such as linear range and limit of detection (LOD). The following table summarizes data for various this compound-based electrochemical biosensors, primarily for the detection of hydrogen peroxide (H₂O₂).
| Heme Protein | Immobilization Matrix/Method | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Horseradish Peroxidase (HRP) | Gold Nanoparticles-Bacterial Cellulose (Au-BC) | H₂O₂ | 0.3 µM to 1.0 mM | 0.1 µM | [9] |
| Hemoglobin (Hb) | Hemoglobin Nanoparticles on Gold Electrode | H₂O₂ | 1.0 µM to 1200 µM | 1.0 µM | [10] |
| Hemoglobin (Hb) | Cross-linked with Gelatin/Glutaraldehyde | H₂O₂ | Not Specified | Not Specified | [7] |
| Myoglobin (Mb) | Immobilized on Fe₃O₄ Nanoparticles | H₂O₂ | Not Specified | Not Specified | [5] |
| Pyoverdin | Immobilized on Controlled Pore Glass | Fe(III) | Not Specified | 3 ng/mL | [11] |
| Denatured DNA | Immobilized on Electrode Surface | Fe(III) | 0.1 µM to 60 µM | 0.1 µM | [12] |
Electrochemical Signaling Pathway
The fundamental principle of an amperometric this compound-based biosensor for H₂O₂ detection involves the catalytic reduction of H₂O₂ by the immobilized heme protein. The this compound center (Fe³⁺) is first electrochemically reduced to its ferrous state (Fe²⁺). The Fe²⁺ then chemically reduces H₂O₂, regenerating the Fe³⁺ state and producing water. This catalytic cycle results in an amplified reduction current that is proportional to the H₂O₂ concentration.
Caption: Electrochemical cycle for catalytic H₂O₂ reduction by this compound.
Detailed Experimental Protocols
Protocol 1: Fabrication of an H₂O₂ Biosensor using HRP Immobilized on Gold Nanoparticle-Bacterial Cellulose (Au-BC) Nanocomposite
Based on the methodology described in[9].
Materials:
-
Glassy Carbon Electrode (GCE)
-
Bacterial Cellulose (BC) pellicles
-
HAuCl₄ solution
-
Sodium borohydride (NaBH₄) solution
-
Horseradish Peroxidase (HRP) solution (10 mg/mL)
-
Phosphate buffer saline (PBS), pH 7.4
-
Hydroquinone (HQ) solution
-
Hydrogen peroxide (H₂O₂) solutions of various concentrations
-
Alumina slurry (0.05 µm) for polishing
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in deionized water and then ethanol for 2 minutes each.
-
Allow the electrode to dry at room temperature.
-
-
Synthesis of Au-BC Nanocomposite:
-
Disperse a small amount of bacterial cellulose in deionized water by sonication to obtain a stable BC nanofiber suspension.
-
Add HAuCl₄ solution to the BC suspension and stir for 30 minutes.
-
Add a freshly prepared, ice-cold NaBH₄ solution dropwise while stirring vigorously. The color change to wine-red indicates the formation of Au nanoparticles.
-
Continue stirring for 2 hours. The resulting Au-BC nanocomposite suspension is ready for use.
-
-
Electrode Modification:
-
Apply a small aliquot (e.g., 5 µL) of the Au-BC nanocomposite suspension onto the pre-treated GCE surface.
-
Allow the solvent to evaporate completely at room temperature, forming a stable Au-BC film.
-
-
HRP Immobilization:
-
Drop-cast 5 µL of HRP solution (10 mg/mL in PBS) onto the surface of the Au-BC/GCE.
-
Allow the electrode to dry for at least 4 hours at 4°C to ensure effective immobilization.
-
Gently rinse the electrode with PBS (pH 7.4) to remove any loosely bound enzyme.
-
Store the HRP/Au-BC/GCE electrode at 4°C when not in use.
-
-
Electrochemical Measurement (Amperometry):
-
Perform measurements in an electrochemical cell containing deaerated PBS (pH 7.4) with a mediator (e.g., hydroquinone).
-
Apply a constant working potential (e.g., -0.2 V vs. Ag/AgCl).
-
Allow the background current to stabilize.
-
Add successive aliquots of H₂O₂ solution into the stirring buffer and record the steady-state catalytic reduction current.
-
The change in current is proportional to the H₂O₂ concentration.
-
Protocol 2: Fabrication of an H₂O₂ Biosensor via Glutaraldehyde Cross-linking of Hemoglobin
Based on the general principles described in[7].
Materials:
-
Clark electrode or other suitable working electrode
-
Teflon membrane (if using a Clark electrode)
-
Hemoglobin (Hb) solution
-
Gelatin solution (e.g., 5% w/v)
-
Glutaraldehyde solution (e.g., 2.5% v/v)
-
Phosphate buffer (e.g., pH 7.0)
-
Hydrogen peroxide (H₂O₂) solutions
Procedure:
-
Electrode/Membrane Preparation:
-
Ensure the electrode surface or membrane is clean and pre-treated according to the manufacturer's instructions.
-
-
Preparation of the Hb-Gelatin-Glutaraldehyde Mixture:
-
In a microcentrifuge tube, mix a defined volume of Hb solution with gelatin solution.
-
Add a specific volume of glutaraldehyde solution to the mixture to initiate the cross-linking reaction. The optimal ratio of Hb, gelatin, and glutaraldehyde should be determined experimentally.[7]
-
Vortex the mixture gently for a few seconds.
-
-
Immobilization:
-
Immediately cast the mixture onto the active surface of the electrode or a pre-treated Teflon membrane.
-
Spread the mixture evenly to form a thin film.
-
Allow the membrane to dry at room temperature for at least 1-2 hours, or until the film is completely cured and stable. This allows the glutaraldehyde to form cross-links between hemoglobin and gelatin molecules.
-
-
Assembly and Conditioning:
-
If a membrane was used, fix it onto the electrode surface.
-
Condition the biosensor by immersing it in a stirred buffer solution until a stable baseline signal is achieved.
-
-
Electrochemical Measurement:
-
Place the biosensor in the electrochemical cell containing the buffer solution.
-
Apply the optimal working potential.
-
After the baseline current stabilizes, add aliquots of H₂O₂ standard solutions and record the response. The principle is based on the electrocatalytic activity of the immobilized hemoglobin towards the reduction of hydrogen peroxide.[7]
-
Applications in Drug Development
This compound-based biosensors are valuable tools for researchers and professionals in drug development.
-
Oxidative Stress Monitoring: Many drugs can induce oxidative stress, leading to an overproduction of reactive oxygen species (ROS) like H₂O₂.[13] this compound biosensors can be used to quantify H₂O₂ levels in cell cultures or biological fluids after drug administration, providing critical data on drug toxicity and mechanism of action.
-
High-Throughput Screening: The rapid response time and sensitivity of these biosensors make them suitable for high-throughput screening of compound libraries to identify drugs that modulate peroxidase activity or ROS production.
-
Integrated Diagnostics and Therapeutics: There is growing interest in developing biosensor-integrated drug delivery systems.[14] A this compound-based sensor could monitor a biomarker (e.g., H₂O₂) and trigger the release of a therapeutic agent from a smart drug delivery platform in response to specific signals, enabling personalized and responsive therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme Immobilization on Nanomaterials for Biosensor and Biocatalyst in Food and Biomedical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Electrochemical biosensors utilising electron transfer in heme proteins immobilised on Fe3O4 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Iron Magnetic Nanoparticles in Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H2O2 determination by a biosensor based on hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Amperometric hydrogen peroxide biosensor based on the immobilization of heme proteins on gold nanoparticles-bacteria cellulose nanofibers nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An amperometric H2O2 biosensor based on hemoglobin nanoparticles immobilized on to a gold electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A biosensor for ferric ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The application of iron(III) complexing with different forms of DNA for the development of the biosensor for blood serum assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Ferriheme Aggregation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with ferriheme aggregation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation and why is it a problem?
A1: this compound (Fe(III)-protoporphyrin IX), also known as hemin, is a prosthetic group in many proteins. In aqueous solutions, especially at neutral or slightly acidic pH, this compound molecules have a strong tendency to form dimers and higher-order aggregates. This aggregation is problematic as it can lead to precipitation, alter the spectroscopic properties of the solution, and reduce the biological availability and reactivity of monomeric this compound, which is often the biologically active form.
Q2: How can I visually or spectroscopically detect this compound aggregation?
A2: this compound aggregation can be readily detected using UV-Vis spectroscopy. Monomeric this compound typically exhibits a sharp Soret peak around 400-405 nm in organic solvents like DMSO.[1] In aqueous solutions, as aggregation occurs, this peak broadens and shifts. Dimeric and aggregated forms of this compound show a blue-shifted Soret band, often around 350-390 nm. A common indicator of aggregation is a decrease in the absorbance at ~400 nm and an increase in absorbance at shorter wavelengths.
Q3: What are the primary factors that promote this compound aggregation?
A3: Several factors can promote this compound aggregation, including:
-
pH: Aggregation is highly dependent on pH, with significant aggregation occurring in the pH range of 4.5-7.5.[2][3][4]
-
Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions and aggregation.
-
Solvent: Aqueous solutions, particularly those with high buffer concentrations, can promote aggregation. Protic solvents favor the formation of π-π dimers.
-
Temperature: Temperature can influence the thermodynamics of aggregation.
Q4: How do I prepare a stable stock solution of this compound?
A4: To prevent aggregation in stock solutions, it is highly recommended to dissolve this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice as it effectively solubilizes this compound and maintains it in a monomeric state.[1][5] These stock solutions are typically stable for several days when stored protected from light at 4°C.[1][6]
Q5: What strategies can I use to prevent this compound aggregation in my aqueous experimental buffer?
A5: Several strategies can be employed to maintain this compound in a monomeric state in aqueous solutions:
-
pH control: Maintaining a slightly alkaline pH (above 7.5) can help to reduce aggregation.
-
Use of detergents: Non-ionic or zwitterionic detergents such as Triton X-100, Tween 20, or CHAPS can be added to the buffer to help solubilize this compound and prevent aggregation.[7][8]
-
Addition of a decoy protein: Bovine serum albumin (BSA) can be used as a "decoy" protein to bind to this compound and prevent its self-aggregation.[7]
-
Heme-binding proteins: If the experimental system allows, the use of heme-binding proteins can effectively sequester and stabilize monomeric this compound.
Troubleshooting Guides
Issue 1: My this compound solution is precipitating.
Possible Cause: This is a clear indication of extensive this compound aggregation. The experimental conditions (pH, concentration, buffer composition) are likely promoting the formation of insoluble this compound aggregates.
Solutions:
-
Check the pH of your solution: If your experimental conditions permit, try increasing the pH of your buffer to >7.5.
-
Lower the this compound concentration: High concentrations of this compound will accelerate aggregation. Try reducing the working concentration of this compound.
-
Add a non-denaturing detergent: Incorporate a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01% v/v) or Tween 20 (e.g., 0.05% v/v) into your buffer.[7][8]
-
Use a co-solvent: If compatible with your experiment, a small percentage of an organic solvent like DMSO (e.g., <1% v/v) in the final solution can help maintain solubility.[5]
Issue 2: The Soret peak in my UV-Vis spectrum is broad and shifted to a shorter wavelength.
Possible Cause: A broad Soret peak that is blue-shifted from the expected ~400 nm is a classic spectroscopic sign of this compound aggregation.
Solutions:
-
Prepare a fresh this compound stock solution: Ensure your stock solution is freshly prepared in DMSO and has not been stored for an extended period.
-
Modify your aqueous buffer:
-
Increase the pH to a more alkaline range.
-
Incorporate a detergent (see table below for suggestions).
-
Add a carrier protein like BSA (a starting concentration of 0.1 mg/mL is suggested).[7]
-
-
Perform a dilution series: Diluting your sample may shift the equilibrium back towards the monomeric form, resulting in a sharper Soret peak at the correct wavelength.
Quantitative Data Summary
Table 1: Spectroscopic Properties of this compound States
| This compound State | Typical Soret Peak Maximum (λmax) | Spectral Features |
| Monomeric (in DMSO) | ~404-405 nm[1] | Sharp, intense peak |
| Monomeric (protein-bound) | ~398-421 nm[9] | Sharp peak, position depends on protein environment |
| Aggregated (dimers/oligomers) | ~350-390 nm | Broad, less intense peak, often with shoulders |
Table 2: Common Reagents for Preventing this compound Aggregation
| Reagent | Type | Typical Working Concentration | Mechanism of Action |
| Triton X-100 | Non-ionic detergent | 0.01% (v/v)[7] | Disrupts hydrophobic interactions driving aggregation |
| Tween 20 | Non-ionic detergent | 0.05% (v/v)[8] | Solubilizes aggregates through micelle formation |
| CHAPS | Zwitterionic detergent | 0.1% (v/v)[8] | Helps to present a more hydrophilic surface |
| Bovine Serum Albumin (BSA) | Decoy protein | 0.1 mg/mL[7] | Binds to this compound, preventing self-aggregation |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound that minimizes aggregation.
Materials:
-
Hemin (Ferriprotoporphyrin IX chloride)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Weigh out the desired amount of hemin powder in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[5]
-
Vortex the tube vigorously until the hemin is completely dissolved. The solution should be a clear, dark brown.
-
To determine the precise concentration, dilute an aliquot of the stock solution in DMSO and measure the absorbance at the Soret peak maximum (~404 nm). Use the molar extinction coefficient in DMSO to calculate the concentration.
-
Store the stock solution in small aliquots, protected from light, at 4°C for short-term use (days) or -20°C for longer-term storage (weeks).[1][6] Always bring the stock solution to room temperature and vortex before use.
Protocol 2: Spectroscopic Assessment of this compound Aggregation
Objective: To use UV-Vis spectroscopy to determine the aggregation state of this compound in an aqueous solution.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Experimental aqueous buffer
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Set up the spectrophotometer to scan a wavelength range that includes the Soret peak region (e.g., 300-500 nm).
-
Blank the spectrophotometer with the experimental aqueous buffer.
-
Add a small volume of the this compound stock solution to the experimental buffer in a cuvette to reach the desired final concentration. Mix gently but thoroughly.
-
Immediately scan the UV-Vis spectrum of the solution.
-
Analyze the spectrum:
-
A sharp, symmetric peak around 400 nm indicates predominantly monomeric this compound.
-
A broadened peak, a decrease in intensity at ~400 nm, and/or the appearance of a shoulder or a distinct peak at a shorter wavelength (e.g., ~370 nm) is indicative of aggregation.
-
-
(Optional) To assess the effect of an anti-aggregation agent, prepare a parallel sample containing the agent (e.g., a detergent) in the buffer before adding the this compound and compare the spectra.
Visualizations
Caption: Pathway of this compound aggregation in aqueous solution.
References
- 1. Characterization of heme binding to recombinant α1-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Aggregation of ferrihaems. Dimerization and protolytic equilibria of protoferrihaem and deuteroferrihaem in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferric heme b in aqueous micellar and vesicular systems: state-of-the-art and challenges | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. rsc.org [rsc.org]
- 6. Frontiers | Characterization of heme binding to recombinant α1-microglobulin [frontiersin.org]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. Spectroscopic and Biochemical Characterization of Heme Binding to Yeast Dap1p and Mouse PGRMC1p - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferriheme Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ferriheme degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound degradation and why is it a concern in experiments?
A1: this compound, or heme with iron in the ferric (Fe³⁺) state, is a prosthetic group in many essential proteins like hemoglobin and cytochromes.[1][2][3] this compound degradation is the process where the porphyrin ring of the heme molecule is cleaved. This is a significant concern because it leads to the loss of protein function, the release of redox-active "free" iron, and the generation of reactive oxygen species (ROS).[3][4][5] This cascade can cause oxidative damage to other cellular components, including lipids, proteins, and DNA, thereby compromising experimental results and integrity.[4][5]
Q2: What are the primary causes of this compound degradation in vitro?
A2: this compound degradation in experimental settings is primarily caused by non-enzymatic processes. The main culprits are:
-
Reactive Oxygen Species (ROS): Species like hydrogen peroxide (H₂O₂) can directly attack the heme molecule, leading to the random cleavage of its carbon methene bridges.[1][5][6] This differs from enzymatic degradation by heme oxygenase, which specifically targets the alpha-methene bridge.[1][2]
-
Oxidative Stress: An environment with high levels of oxidants can promote the oxidation of the heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. The ferric form is more readily released from heme proteins, and this free hemin can intercalate into membranes and generate further ROS.[3][4]
-
Suboptimal Buffer Conditions: Factors such as pH and temperature can significantly impact the stability of both the heme molecule and the protein it is bound to.[7][8] Extreme pH or high temperatures can lead to protein denaturation and subsequent heme release and degradation.[9]
Q3: What are the visible signs of this compound degradation?
A3: The most common sign is a change in the solution's optical properties. Heme solutions have a characteristic sharp absorption peak, known as the Soret band, around 400 nm.[10] Degradation leads to a decrease in the intensity of this peak. Additionally, the formation of degradation products like biliverdin and bilirubin can cause a visible color change in the solution.
Q4: How does enzymatic degradation differ from the non-enzymatic degradation seen in my experiments?
A4: In biological systems, heme is primarily degraded by the enzyme heme oxygenase (HO).[2][11] This is a controlled process that converts heme into biliverdin, free ferrous iron (Fe²⁺), and carbon monoxide (CO).[4][12] The resulting products have important physiological roles; for instance, biliverdin is converted to the antioxidant bilirubin, and the released iron is safely sequestered by ferritin.[4][11][12] In contrast, non-enzymatic degradation, often seen in vitro, is an uncontrolled process initiated by ROS that randomly cleaves the heme ring, releasing redox-active iron that can catalyze further oxidative damage through Fenton reactions.[1][3]
Troubleshooting Guide
Issue 1: A decrease in Soret peak absorbance (~400 nm) is observed over time.
Question: My this compound-containing protein solution shows a diminishing Soret peak during my experiment. What does this indicate and how can I fix it?
Answer: A decreasing Soret peak is a direct indication of heme degradation.[10] The porphyrin ring, responsible for this strong absorbance, is being destroyed.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxidation by Reactive Oxygen Species (ROS) | Add Antioxidants: Include antioxidants like glutathione in your buffer to scavenge ROS.[13] Use Degassed Buffers: Purge buffers with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen, a precursor for many ROS. |
| Photodegradation | Protect from Light: Conduct experiments under low-light conditions. Use amber-colored vials or wrap experimental containers in aluminum foil to prevent light exposure.[14] |
| Thermal Instability | Optimize Temperature: Run experiments at the lowest feasible temperature. If elevated temperatures are necessary, minimize the duration of exposure. The stability of heme complexes is highly temperature-dependent.[7][8] |
| Inappropriate pH | Maintain Optimal pH: Ensure the buffer pH is optimal for the stability of your specific heme protein. For many, a pH around 7.4 is ideal.[8] Lowering the pH can sometimes increase the stability of certain heme complexes.[7] |
Issue 2: The solution has changed color, or a precipitate has formed.
Question: My this compound solution has changed from brown/red to a greenish or yellowish tint, and/or I see a precipitate. What is happening?
Answer: Color changes often signify the formation of heme degradation products like biliverdin (green). Precipitation can occur when the heme protein denatures and aggregates, a process often accelerated by the loss of the stabilizing heme group.[9]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Protein Denaturation | Check Buffer Composition: High concentrations of certain salts can increase protein precipitation.[9] Ensure your buffer composition is appropriate. Add Stabilizing Agents: Consider adding glycerol or other stabilizing agents to your buffer if compatible with your experiment. |
| Heme Aggregation | Control Heme Concentration: At high concentrations, free heme can aggregate. Work with the lowest concentration of heme required for your assay. Monomeric ferrihemes are often degraded more readily than dimeric species.[15][16] |
| Formation of Degradation Products | Identify Products: If possible, use analytical techniques like HPLC or mass spectrometry to identify the degradation products. This can provide clues about the degradation pathway (e.g., oxidative cleavage).[17] |
Experimental Protocols & Data
Protocol: Spectrophotometric Assay for Monitoring this compound Degradation
This protocol provides a method for quantifying this compound degradation by monitoring the decay of the Soret absorbance peak.
Materials:
-
This compound-containing protein solution
-
Experimental buffer (pre-warmed or pre-chilled to the desired temperature)
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz or appropriate for UV range)
-
Potential stressor (e.g., H₂O₂ solution, if investigating oxidative degradation)
Methodology:
-
Prepare Sample: Dilute the this compound protein stock to a final concentration that gives a Soret peak absorbance between 0.8 and 1.2. Use the experimental buffer for all dilutions.
-
Establish Baseline: Place the diluted sample in a cuvette and record the initial full spectrum scan (e.g., 300-700 nm) to identify the Soret peak maximum (λ_max_). This is your time-zero reading (T₀).
-
Initiate Experiment: Add the experimental variable (e.g., incubate at a specific temperature, expose to light, or add a chemical stressor like H₂O₂).
-
Monitor Absorbance: At regular time intervals (e.g., every 5, 10, or 30 minutes), record the absorbance at the Soret peak λ_max_.
-
Data Analysis: Plot the absorbance at λ_max_ against time. The rate of decrease in absorbance corresponds to the rate of this compound degradation. This can be modeled to determine the half-life of the this compound under the tested conditions.
Quantitative Data: Factors Affecting Heme Complex Stability
The stability of heme-protein complexes, often measured by the melting temperature (Tₘ), is critical for preventing degradation. The data below is synthesized from studies on hemopexin and phenylalanine hydroxylase.[7][8]
| Protein Complex | Condition | Tₘ (°C) | Implication for Stability |
| Apo-Hemopexin | 50 mM Sodium Phosphate | 52 | The protein itself has a baseline stability. |
| Apo-Hemopexin | + 150 mM NaCl | 63 | Increased ionic strength can stabilize the protein structure.[7] |
| This compound-Hemopexin | 50 mM Sodium Phosphate | 55.5 | Binding of this compound slightly increases stability over the apo-protein.[7] |
| Ferroheme-Hemopexin | 50 mM Sodium Phosphate | 48 | The reduced (Fe²⁺) heme complex is significantly less stable than the ferric form.[7] |
| Apo-Phenylalanine Hydroxylase | + EDTA (Iron Chelated) | 53 | The iron-free enzyme has a baseline thermal stability.[8] |
| Holo-Phenylalanine Hydroxylase | + Fe(II) | 63 | The presence of the iron cofactor significantly stabilizes the enzyme against thermal denaturation.[8] |
Visual Guides
Troubleshooting Workflow for this compound Degradation
References
- 1. Heme degradation by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Major heme proteins hemoglobin and myoglobin with respect to their roles in oxidative stress – a brief review [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Heme degradation and vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of peroxide in haem degradation. A study of the oxidation of ferrihaems by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of reduction and ligation of heme iron on the thermal stability of heme-hemopexin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemoglobin stability: observations on the denaturation of normal and abnormal hemoglobins by oxidant dyes, heat, and alkali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Heme Degradation in Pathophysiology of and Countermeasures to Inflammation-Associated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectroscopic detection and quantification of heme and heme degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Haemoglobulin catabolism: the role of ferrihaems in studies of the degradation pathway (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Taphonomy of Heme: Chemical Degradation of Hemin under Presumed Fossilization Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Ferriheme Stability
Welcome to the Technical Support Center for Ferriheme Stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experimental conditions to maintain the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability in solution?
The stability of this compound is highly dependent on pH. Generally, a pH range of 7.0 to 8.0 is recommended to maintain its stability and prevent aggregation. Deviations outside this range can lead to denaturation and precipitation. At acidic pH values (below 7.0), this compound is prone to acid-induced denaturation, while at highly alkaline pH values, it can also become unstable.
Q2: Which buffer system is best for working with this compound: Phosphate or Tris?
Both phosphate and Tris buffers are commonly used for experiments involving heme proteins.[1] The choice of buffer can significantly impact this compound stability, and the ideal system depends on the specific experimental requirements.[1][2]
-
Phosphate buffers are effective in the pH range of 5.8 to 8.0 and are often considered more "physiological."[1][3] They generally offer good stability for this compound.[4]
-
Tris buffers have a buffering range of 7.0 to 9.0.[1][5] While widely used, it's important to be aware that the pH of Tris buffers is sensitive to temperature changes, which could affect this compound stability in experiments with fluctuating temperatures.[2]
Q3: How does ionic strength, particularly NaCl concentration, affect this compound stability?
Ionic strength, often adjusted with sodium chloride (NaCl), plays a critical role in this compound stability by modulating electrostatic interactions. Low concentrations of NaCl can help to shield charges and prevent non-specific aggregation. However, very high salt concentrations can sometimes lead to "salting out" and precipitation of proteins. The optimal NaCl concentration should be determined empirically for each specific application, but a common starting point is in the range of 50-150 mM.
Q4: My this compound solution is showing signs of degradation. What are some common causes and how can I troubleshoot this?
This compound degradation can be observed as a change in the solution's color and a shift or decrease in the Soret peak absorbance as measured by UV-Vis spectroscopy. Common causes include:
-
Incorrect pH: Ensure your buffer pH is within the optimal range of 7.0-8.0.
-
Inappropriate Buffer Concentration: Buffer concentrations that are too low may not provide sufficient buffering capacity, while very high concentrations could have other unintended effects. A concentration of 20-50 mM is a good starting point for both phosphate and Tris buffers.[6]
-
Aggregation: Insufficient ionic strength can lead to aggregation. Consider optimizing the NaCl concentration.
-
Oxidation/Reduction: this compound can be susceptible to redox reactions. Ensure your reagents are free of contaminants that could act as reducing or oxidizing agents.
-
Temperature: Elevated temperatures can accelerate degradation. Store this compound solutions at 4°C for short-term use and consider freezing at -20°C or -80°C for long-term storage, though freeze-thaw cycles should be minimized.
Q5: Can I add any stabilizing agents to my this compound solution?
Yes, certain additives can enhance the stability of this compound in solution. These are particularly useful for long-term storage or when working with dilute solutions.
-
Glycerol and Sucrose: These are common cryoprotectants and protein stabilizers that can be added to this compound solutions.[7][8] They work by promoting the preferential hydration of the protein. A typical concentration range for glycerol is 10-50% (v/v), while for sucrose it is 0.25-1 M.[9][10]
-
Carrier Proteins: For very dilute this compound solutions, adding a carrier protein like bovine serum albumin (BSA) at a concentration of 1-5 mg/mL can help prevent loss of this compound due to adsorption to container surfaces.
Troubleshooting Guides
Issue 1: Precipitate Formation in this compound Solution
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of your buffer and adjust to the 7.0-8.0 range. |
| Aggregation | Increase the ionic strength by adding NaCl (start with 50-150 mM). |
| Buffer Precipitation | If using a phosphate buffer with divalent cations (e.g., Ca²⁺, Mg²⁺), a precipitate may form.[11] Consider switching to a Tris buffer. |
| High Protein Concentration | Dilute the this compound solution. |
Issue 2: Changes in UV-Vis Spectrum (Soret Peak Shift or Decrease)
| Potential Cause | Troubleshooting Step |
| This compound Degradation | This can be caused by incorrect pH, temperature, or prolonged storage. Prepare fresh this compound solution in an optimized buffer. A blue shift (shift to a shorter wavelength) in the Soret band can indicate degradation.[12] |
| Ligand Binding | A red shift in the Soret band may indicate the binding of a ligand to the iron center.[5] Ensure no unintended ligands are present in your buffer or reagents. |
| Oxidation State Change | The Soret peak of ferric (Fe³⁺) heme is typically around 400 nm. Reduction to the ferrous (Fe²⁺) state will cause a shift in the Soret peak.[7] |
Data Presentation
Table 1: Comparison of Common Buffers for this compound Stability
| Buffer System | Optimal pH Range | Recommended Concentration | Advantages | Disadvantages |
| Phosphate | 5.8 - 8.0[1][3] | 20 - 50 mM | Mimics physiological conditions, stable pH with temperature changes.[11] | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺).[11] |
| Tris | 7.0 - 9.0[1][5] | 20 - 50 mM[6] | Does not precipitate with most metal ions. | pH is sensitive to temperature changes.[2] |
Table 2: Effect of Ionic Strength (NaCl) on this compound Stability
| NaCl Concentration | Expected Effect on this compound | Rationale |
| 0 mM | Potential for aggregation. | Lack of electrostatic shielding can lead to intermolecular interactions and aggregation. |
| 50 - 150 mM | Generally optimal for stability. | Provides sufficient ionic shielding to prevent non-specific aggregation without causing "salting out".[13] |
| > 200 mM | Increased risk of precipitation. | High salt concentrations can disrupt the hydration shell of the protein, leading to precipitation. |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Phosphate Buffer (pH 7.4)
-
Prepare Stock Solutions:
-
Solution A (0.1 M NaH₂PO₄): Dissolve 11.998 g of sodium phosphate monobasic in deionized water to a final volume of 1 L.
-
Solution B (0.1 M Na₂HPO₄): Dissolve 14.196 g of sodium phosphate dibasic in deionized water to a final volume of 1 L.
-
-
Mix Stock Solutions:
-
Combine 19.0 mL of Solution A with 81.0 mL of Solution B.
-
-
Verify pH:
-
Use a calibrated pH meter to check the pH. Adjust with small volumes of Solution A or Solution B if necessary to reach pH 7.4.
-
-
Sterilization (Optional):
-
For long-term storage, sterile-filter the buffer through a 0.22 µm filter. Store at 4°C.
-
Protocol 2: Monitoring this compound Stability using UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in your chosen optimized buffer (e.g., 0.1 M phosphate buffer, pH 7.4, with 100 mM NaCl).
-
Dilute the this compound stock solution to a working concentration that gives a Soret peak absorbance between 0.5 and 1.5 AU.
-
-
Instrument Setup:
-
Use a UV-Vis spectrophotometer.
-
Set the wavelength range to scan from 300 nm to 700 nm to observe the Soret and Q bands.
-
-
Measurement:
-
Use the buffer solution as a blank to zero the instrument.
-
Measure the absorbance spectrum of the this compound solution at time zero (T=0).
-
Incubate the this compound solution under the desired experimental conditions (e.g., at a specific temperature).
-
At regular time intervals (e.g., every 30 minutes or as needed), take an aliquot of the solution and record its UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the absorbance at the Soret peak maximum (around 400 nm). A decrease in absorbance indicates degradation or precipitation.[14]
-
Note any shifts in the wavelength of the Soret peak maximum. A blue shift can indicate degradation, while a red shift may suggest ligand binding.[5][12]
-
Plot the Soret peak absorbance versus time to determine the rate of this compound degradation.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors leading to this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. Simultaneous measurement of amyloid fibril formation by dynamic light scattering and fluorescence reveals complex aggregation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sucrose and Glycerol Effects on Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sucrose and glycerol effects on photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impacts of adding sucrose or trehalose to extenders with different glycerol concentrations on freezablility and fertility of buffalo bull semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of glycerol on formation, stability, and properties of vitamin-E enriched nanoemulsions produced using spontaneous emulsification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Difference Between Tris Buffer And Phosphate Buffer - News [hbynm.com]
- 12. Analysis of protein aggregation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Erythrocyte aggregation: approach by light scattering determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of heme interaction with heme-binding proteins: the effect of heme aggregation state - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unbound Ferriheme from Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unbound ferriheme from protein samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unbound this compound from a protein sample?
A1: The most common methods for removing unbound this compound include on-column heme extraction for histidine-tagged proteins, methyl ethyl ketone (MEK) extraction, acid-acetone precipitation, and size exclusion chromatography (SEC).[1][2][3] The choice of method depends on the specific protein, the affinity of the heme-protein interaction, and the desired final purity.
Q2: My protein is precipitating after removing imidazole during purification of a his-tagged heme protein. What should I do?
A2: Imidazole can sometimes stabilize heme proteins by binding to the heme group.[4] Its removal during dialysis can lead to precipitation. Consider dialyzing against a buffer containing a low concentration of imidazole (e.g., 10-20 mM) to maintain protein stability.[4] Additionally, ensure the pH of your dialysis buffer is optimal for your protein's solubility, as the pH can shift after the addition of imidazole.[4]
Q3: I am experiencing low protein yield after performing acid-acetone precipitation. How can I improve this?
A3: Low protein recovery is a common issue with acid-acetone precipitation due to poor resolubilization of the precipitated apo-protein.[1] To improve yield, ensure the acid-acetone solution and centrifuge rotor are adequately chilled (ideally to -20°C and -10°C, respectively).[1] If low yield persists, consider switching to a gentler method like MEK extraction, which generally results in higher apo-protein recovery.[1]
Q4: Can I use simple dialysis to remove unbound heme?
A4: While dialysis is effective for removing small molecules from protein samples, it is often inefficient for removing tightly bound heme.[1] For loosely bound or excess unbound heme, dialysis or buffer exchange using a desalting column can be effective.[5]
Q5: How can I quantify the amount of residual heme in my protein sample after removal?
A5: Several methods can be used to quantify residual heme. The pyridine hemochromogen assay is a common spectrophotometric method.[5][6] UV/Vis spectroscopy can also be used to monitor the disappearance of the heme Soret peak (around 400 nm) during the removal process.[1][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Protein Aggregation | - Harsh solvent conditions (e.g., acid-acetone).[1] - High protein concentration.[7] - Suboptimal buffer conditions (pH, ionic strength).[7] | - Switch to a gentler method like MEK extraction or on-column removal.[1] - Perform the procedure with a more dilute protein sample.[7] - Optimize buffer with stabilizing agents (e.g., 5-10% glycerol).[7] - Perform a final polishing step with size exclusion chromatography to remove aggregates.[1] |
| Incomplete Heme Removal | - High heme-protein binding affinity.[1][2][3] - Insufficient extraction steps. | - For MEK or on-column methods, repeat the extraction/wash steps until the heme Soret peak is no longer detectable in the wash fractions.[1] - Consider using a stronger denaturant in the on-column method. - If using a gentle method, a more stringent chemical extraction may be necessary. |
| Low Apo-Protein Yield | - Protein precipitation/denaturation.[1] - Inefficient resolubilization after precipitation.[1] - Incorrect molecular weight cutoff (MWCO) for dialysis membrane.[7] | - Optimize refolding conditions after denaturation steps. Additional refolding procedures may be required.[1] - For acid-acetone precipitation, ensure complete removal of the solvent by lyophilization before redissolving the pellet.[1] - Ensure the MWCO of the dialysis membrane is appropriate for your protein's size.[7] |
| Contamination with Non-specific Proteins | - Inefficient initial purification. | - For His-tagged proteins, use an imidazole gradient during affinity chromatography to elute the target protein and leave behind contaminants.[8] - Include a final size exclusion chromatography step for polishing.[9] |
| Nickel Resin Turning Brown (for His-tagged proteins) | - Reduction of Ni2+ ions. | - Avoid using reducing agents like DTT. If a reducing agent is necessary, use up to 20 mM β-mercaptoethanol. To recharge the column, strip the reduced nickel with 1M HCl, wash, and then add 50 mM NiSO4.[8] |
| Nickel Resin Turning White (for His-tagged proteins) | - Stripping of Ni2+ ions by a strong chelating agent. | - Avoid using strong chelators like EDTA or EGTA. If necessary, use no more than 1 mM EDTA. It is not recommended to reuse stripped resin.[8] |
Experimental Protocols
On-Column Heme Removal for His-tagged Proteins
This method combines immobilized metal affinity chromatography (IMAC) with heme extraction.
Protocol Workflow:
Methodology:
-
Equilibration: Equilibrate a Ni-NTA or Co-NTA resin with a buffer containing 50 mM NaH₂PO₄, 300 mM NaCl, and 10 mM imidazole at pH 7.5.[1]
-
Binding: Load the cell lysate containing the His-tagged hemoprotein onto the column.
-
Wash: Wash the resin with the equilibration buffer to remove unbound proteins.
-
Denaturation: Denature the bound protein by washing the resin with 10 column volumes (CV) of denaturing buffer (equilibration buffer with 6 M guanidine HCl).[1]
-
Heme Stripping: Wash the resin with heme wash buffer (80% denaturing buffer, 20% ethanol) until the eluate is clear and the heme Soret peak (around 400 nm) is minimized.[1]
-
Refolding: Refold the bound apo-protein by washing the resin with 10 CV of equilibration buffer.
-
Elution: Elute the refolded apo-protein using an elution buffer with a high concentration of imidazole (e.g., 300 mM).[1]
Methyl Ethyl Ketone (MEK) Extraction
This is a widely used chemical extraction method.[1]
Protocol Workflow:
Methodology:
-
Preparation: Cool the purified hemoprotein solution on ice.
-
Acidification: Acidify the protein solution to approximately pH 2.5 with cold 1 M HCl.
-
Extraction: Add an equal volume of cold MEK, vortex vigorously, and centrifuge to separate the phases. The heme will partition into the organic (upper) phase, while the apo-protein remains in the aqueous (lower) phase.
-
Separation: Carefully collect the lower aqueous phase containing the apo-protein.
-
Repeat: Repeat the extraction with fresh cold MEK until the organic phase is colorless.
-
Buffer Exchange: Immediately neutralize the apo-protein solution and buffer exchange into a suitable storage buffer using dialysis or a desalting column to remove residual MEK.[1] A subsequent size exclusion chromatography step is recommended to remove any aggregates.[1]
Quantitative Data Summary
The efficiency of heme removal and protein recovery can vary significantly between methods and is highly dependent on the specific protein. The following table provides a general comparison.
| Method | Heme Removal Efficiency | Apo-Protein Recovery | Key Advantages | Key Disadvantages |
| On-Column Heme Removal | High | Generally Good | Combines purification and heme removal; protein is immobilized, potentially reducing aggregation.[1][10] | Limited to His-tagged proteins; requires on-column refolding which may not be optimal for all proteins. |
| MEK Extraction | High | Good to High | Widely applicable; generally higher recovery than acid-acetone precipitation.[1] | Requires use of organic solvents and subsequent removal; risk of protein denaturation/aggregation.[1] |
| Acid-Acetone Precipitation | High | Low to Moderate | Simple and rapid. | Often results in low protein recovery due to irreversible precipitation and aggregation.[1] |
| Size Exclusion Chromatography | Moderate | High | Very gentle method; also serves to remove aggregates and for buffer exchange.[9][11][12] | Inefficient for tightly bound heme; primarily for removing excess/unbound heme. |
| Dialysis/Buffer Exchange | Low to Moderate | High | Very gentle method.[5] | Ineffective for most hemoproteins where heme is tightly bound.[1] |
References
- 1. Methods for the Extraction of Heme Prosthetic Groups from Hemoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the Extraction of Heme Prosthetic Groups from Hemoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heme protein precipitation - Protein Expression and Purification [protocol-online.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. goldbio.com [goldbio.com]
- 10. Methods for the Extraction of Heme Prosthetic Groups from Hemoproteins [en.bio-protocol.org]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Ferriheme (Hemin) Preparations
Welcome to the Technical Support Center for Commercial Ferriheme Preparations. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the purity and stability of commercial this compound (hemin).
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants I should be aware of in commercial this compound preparations?
A1: Commercial this compound (hemin) preparations can contain several types of impurities that may impact experimental outcomes. These are broadly categorized as:
-
Degradation Products: Hemin is susceptible to degradation, especially when exposed to light, heat, and oxidative conditions. Common degradation products include hematinic acid, biliverdin, and bilirubin.
-
Residual Solvents: The manufacturing process of hemin may involve the use of organic solvents. Depending on the synthesis and purification methods, residual amounts of these solvents might remain in the final product. Regulatory guidelines, such as the ICH Q3C, classify these solvents based on their toxicity.
-
Heavy Metals: As an iron-containing molecule, this compound preparations may also contain trace amounts of other heavy metals. These can originate from the raw materials or the manufacturing equipment. Common heavy metals of concern in pharmaceutical products include lead (Pb), cadmium (Cd), mercury (Hg), and arsenic (As).
Q2: How can these contaminants affect my experiments?
A2: The presence of contaminants can lead to a variety of issues in experimental settings:
-
Inaccurate Quantification: Degradation products will have different molar absorptivity than hemin, leading to errors in concentration determination when using spectrophotometric methods.
-
Altered Biological Activity: Degradation products and heavy metals can have their own biological effects, which may interfere with the intended action of hemin or cause off-target effects. For example, heavy metals are known to inhibit enzyme activity.[1][2]
-
Reduced Solubility and Stability: The presence of impurities can affect the solubility and stability of your hemin solutions.
-
Cell Toxicity: Residual solvents, even at low concentrations, can be toxic to cell cultures, leading to unexpected cell death or altered cellular responses.[3][4]
Q3: How should I store my commercial this compound to minimize degradation?
A3: To minimize degradation, solid this compound should be stored in a cool, dark, and dry place, preferably at 2-8°C, protected from light. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted and stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Cytotoxicity from Residual Solvents.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA) for your hemin lot to check for information on residual solvents.
-
If the solvent information is not available, consider analyzing your hemin preparation for residual solvents using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).
-
Prepare a vehicle control containing the maximum possible concentration of any identified residual solvent to assess its direct effect on your cells.
-
If a solvent is identified as the issue, consider purchasing a higher purity grade of hemin or a product from a different supplier with a more favorable solvent profile.
-
-
-
Possible Cause 2: Interference from Hemin Degradation Products.
-
Troubleshooting Steps:
-
Analyze your hemin stock solution for the presence of degradation products using High-Performance Liquid Chromatography (HPLC).
-
Always prepare fresh hemin solutions for your experiments.
-
Protect your hemin solutions from light and heat during preparation and use.
-
-
Problem 2: Variability in enzyme kinetics or binding assays.
-
Possible Cause 1: Inhibition by Heavy Metal Contaminants.
-
Troubleshooting Steps:
-
Check the CoA for information on heavy metal content.
-
If data is not provided, consider having your hemin lot tested for heavy metals using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
If heavy metals are present at concerning levels, source a higher purity grade of hemin.
-
-
-
Possible Cause 2: Inaccurate Hemin Concentration due to Degradation.
-
Troubleshooting Steps:
-
Verify the concentration of your hemin stock solution using a validated spectrophotometric or HPLC method immediately before use.
-
Follow best practices for hemin storage and handling to minimize degradation.
-
-
Quantitative Data on Potential Contaminants
While specific data for commercial this compound preparations is not always publicly available, the following tables provide the permissible daily exposure (PDE) and concentration limits for common residual solvents and elemental impurities in pharmaceutical products as defined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH). These can serve as a benchmark for assessing the quality of a given hemin preparation.
Table 1: ICH Q3C Limits for Common Residual Solvents
| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) |
| Benzene | 1 | 0.002 | 2 |
| Carbon Tetrachloride | 1 | 0.004 | 4 |
| Methylene Chloride | 2 | 6.0 | 600 |
| Toluene | 2 | 8.9 | 890 |
| Methanol | 2 | 30.0 | 3000 |
| Acetone | 3 | 50.0 | 5000 |
| Ethanol | 3 | 50.0 | 5000 |
| Isopropyl Acetate | 3 | 50.0 | 5000 |
Source: ICH Q3C(R8) Guidelines[5][6][7]
Table 2: USP <232> Limits for Elemental Impurities in Drug Products (for oral administration)
| Element | PDE (µ g/day ) |
| Cadmium (Cd) | 5 |
| Lead (Pb) | 5 |
| Arsenic (As) | 15 |
| Mercury (Hg) | 30 |
| Cobalt (Co) | 50 |
| Nickel (Ni) | 200 |
| Iron (Fe) | Not specified (used as a therapeutic agent) |
Source: USP General Chapter <232> Elemental Impurities—Limits
Experimental Protocols
Protocol 1: Analysis of Hemin Degradation Products by HPLC
This protocol provides a general method for the separation and detection of hemin and its common degradation products.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-35 min: 80-20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 400 nm for hemin and its degradation products.
-
Sample Preparation: Dissolve hemin in a suitable solvent (e.g., DMSO or 0.1 M NaOH) and dilute with the mobile phase to an appropriate concentration.
Protocol 2: Analysis of Residual Solvents by Headspace GC-MS
This protocol is based on the general principles outlined in USP <467>.
-
Instrumentation: Gas Chromatograph with a Headspace autosampler and a Mass Spectrometric detector (GC-MS).
-
Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the hemin sample into a headspace vial. Add 5 mL of a suitable diluent (e.g., N,N-dimethylformamide or dimethyl sulfoxide). Seal the vial.
Protocol 3: Analysis of Heavy Metals by ICP-MS
This protocol follows the general guidelines of USP <233>.
-
Instrumentation: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1-0.5 g of the hemin sample into a clean microwave digestion vessel.
-
Add a suitable volume of concentrated nitric acid (e.g., 5-10 mL).
-
Close the vessel and digest using a validated microwave digestion program.
-
After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a final volume with ultrapure water.
-
-
Analysis: Aspirate the prepared sample solution into the ICP-MS and quantify the target elements against certified reference standards. Use an internal standard to correct for matrix effects.
Visualizations
Caption: Workflow for the analysis of common contaminants in commercial this compound preparations.
Caption: Logical workflow for troubleshooting inconsistent experimental results potentially caused by this compound contaminants.
References
- 1. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uspnf.com [uspnf.com]
- 6. <467> RESIDUAL SOLVENTS [drugfuture.com]
- 7. uspnf.com [uspnf.com]
Technical Support Center: Ferriheme Extraction from Erythrocytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of ferriheme extraction from erythrocytes. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction, providing potential causes and solutions in a question-and-answer format.
Question: Why is my this compound yield consistently low?
Answer: Low this compound yield can stem from several factors throughout the extraction process. Here are some common causes and their solutions:
-
Incomplete Erythrocyte Lysis: If red blood cells are not completely lysed, the hemoglobin containing this compound will not be fully released.
-
Solution: Optimize your hemolysis protocol. This can involve adjusting the hypotonic buffer concentration, incubation time, or temperature. For mechanical lysis methods, ensure sufficient homogenization. Consider adding detergents like Triton X-100 or saponin to your lysis buffer to aid in cell membrane disruption.
-
-
Suboptimal Extraction Conditions: The efficiency of this compound extraction is highly dependent on the chemical environment.
-
Solution:
-
pH: Ensure the pH of your extraction solvent is acidic, typically below 3.5, to effectively split the heme from the globin protein.[1]
-
Solvent Choice: The choice of organic solvent is critical. While acetone is commonly used, methyl ethyl ketone (MEK) has been reported to result in more thorough heme-stripping and higher apo-protein recovery. Mixtures of methanol and ethanol can also be effective.
-
Temperature: Extraction is often performed at room temperature, but some protocols recommend temperatures up to 60°C. However, excessively high temperatures can lead to degradation. Optimization for your specific protocol is recommended.[1]
-
-
-
Protein Precipitation: During extraction, the globin protein precipitates. If this compound becomes trapped in this precipitate, the yield will be reduced.
-
Solution: Ensure vigorous mixing during the solvent extraction step to facilitate the transfer of heme into the organic phase. After centrifugation, carefully separate the supernatant containing the this compound from the protein pellet. Multiple extraction steps of the pellet may be necessary to recover all the this compound.
-
-
Sample Quality: The age and handling of the blood sample can impact the integrity of the erythrocytes and the quality of the hemoglobin.
-
Solution: Use fresh blood samples whenever possible. If samples need to be stored, follow appropriate protocols to minimize degradation.
-
Question: I'm observing a dark, insoluble precipitate that's difficult to separate. What is it and how can I handle it?
Answer: This is likely aggregated globin protein that has precipitated out of solution. In some cases, insoluble hemoglobin complexes can also form and clog membranes or filters, reducing yield and purity.[2]
-
Prevention:
-
For enzymatic digestions prior to extraction, reducing the Proteinase K lysis time can help prevent the formation of these precipitates.[2]
-
Work at cold temperatures (e.g., on ice or at 4°C) during the initial steps of protein handling to minimize denaturation and aggregation.
-
-
Removal:
-
Centrifuge the sample at a high speed (e.g., >10,000 x g) for a sufficient time to pellet the precipitate.
-
Carefully decant or pipette the supernatant containing the extracted this compound.
-
To maximize yield, the pellet can be washed with fresh extraction solvent, vortexed, and centrifuged again to recover any trapped this compound.
-
Question: The color of my final this compound extract seems faint, suggesting a low concentration. How can I improve this?
Answer: A faint color indicates a low concentration of this compound. In addition to the points mentioned for low yield, consider the following:
-
Solvent-to-Sample Ratio: An inappropriate ratio of extraction solvent to your erythrocyte lysate can lead to a dilute final product.
-
Solution: Experiment with different solvent-to-sample ratios to find the optimal balance for your specific protocol. A higher ratio may be needed for efficient extraction, but a very large volume will result in a dilute solution.
-
-
Number of Extraction Steps: A single extraction may not be sufficient to recover all the this compound.
-
Solution: Perform multiple sequential extractions of the aqueous phase and the protein precipitate with fresh aliquots of the organic solvent. Pool the organic phases to maximize the this compound concentration.
-
-
Evaporation of Solvent: If your final application allows, you can carefully evaporate the organic solvent under a gentle stream of nitrogen or using a rotary evaporator to concentrate the this compound. Be mindful of potential degradation with excessive heat.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for this compound extraction from erythrocytes?
A1: Both acid-acetone precipitation and methyl ethyl ketone (MEK) extraction are widely used. However, MEK extraction is often reported to result in more complete heme removal and higher recovery of the protein component (apo-hemoglobin). The choice of method may also depend on the specific downstream application and the scale of the extraction.
Q2: How can I quantify the yield of my this compound extraction?
A2: The pyridine hemochromogen assay is a common and reliable spectrophotometric method for quantifying heme. This method involves converting heme to pyridine hemochromogen, which has a distinct absorbance spectrum. The concentration can then be calculated using the Beer-Lambert law with the known extinction coefficient of pyridine hemochromogen.[1][3]
Q3: What is the importance of using acidic conditions during extraction?
A3: Acidic conditions (typically pH < 3.5) are crucial for breaking the non-covalent bond between the this compound group and the globin protein in hemoglobin.[1] This dissociation allows the hydrophobic this compound to be extracted into an organic solvent.
Q4: Can I use stored blood samples for this compound extraction?
A4: While fresh blood is ideal, stored samples can be used. However, it's important to be aware that storage can lead to hemolysis and degradation of hemoglobin, which may affect the yield and purity of the extracted this compound. If using stored samples, they should be kept at 4°C and used as soon as possible.
Q5: How do I prepare erythrocytes from whole blood?
A5: To obtain a pure erythrocyte pellet, whole blood should be centrifuged (e.g., at 500 x g for 10 minutes). The supernatant plasma and the buffy coat (containing white blood cells and platelets) are then carefully removed. The remaining red blood cell pellet is typically washed several times with an isotonic saline solution (e.g., 0.9% NaCl) with repeated centrifugation and removal of the supernatant.
Data on Extraction Parameters and Yields
The following tables summarize quantitative data on factors influencing this compound extraction. Note that direct comparative studies under identical conditions are limited in the literature.
Table 1: Comparison of Heme Extraction/Removal Methods
| Method | Principle | Reported Yield/Efficiency | Advantages | Disadvantages |
| Acid-Acetone Precipitation | Acidification and addition of acetone precipitates the globin, leaving heme in the solvent. | Variable; generally lower recovery than MEK. | Simple and well-established method. | Harsh conditions can lead to protein aggregation and poor resolubilization. |
| Methyl Ethyl Ketone (MEK) Extraction | Acidification followed by liquid-liquid extraction with MEK separates heme into the organic phase. | Generally higher apo-protein recovery than acid-acetone precipitation. | More thorough heme stripping. | Requires careful phase separation. |
| Ionic Liquid Extraction | Use of hydrophobic ionic liquids to selectively extract hemoglobin. | Up to 94.89% hemoglobin removal reported.[4] | High efficiency in a single step. | May require specific and potentially costly reagents. |
| Controlled Hemolysis | Gradual osmotic lysis to release hemoglobin. | 88% extent of hemolysis and 83% recovery of hemoglobin reported.[5] | Milder conditions, preserving protein integrity. | May not be suitable for direct this compound extraction without further steps. |
Table 2: Influence of Key Parameters on Extraction Efficiency (Qualitative and Quantitative)
| Parameter | Effect on Yield | Optimal Range/Condition | Notes |
| pH | Crucial for heme-globin dissociation. | Acidic (pH < 3.5).[1] | Insufficiently low pH will result in incomplete dissociation and low yield. |
| Temperature | Can increase extraction rate. | Room temperature to 60°C.[1] | High temperatures can lead to degradation of heme. Optimal temperature should be determined empirically. |
| Solvent-to-Sample Ratio | Affects extraction efficiency and final concentration. | Varies with method; e.g., 10:1 acid-acetone to hemoprotein solution. | A higher ratio can improve extraction but results in a more dilute product. |
| Incubation Time | Allows for complete reaction/extraction. | Varies; e.g., 20 minutes for acid-acetone precipitation. | Insufficient time can lead to incomplete extraction. |
| Erythrocyte Lysis | Essential for releasing hemoglobin. | Optimized hypotonic buffer or use of detergents. | Incomplete lysis is a major cause of low yield. |
Experimental Protocols
Protocol 1: this compound Extraction by Acid-Acetone Precipitation
This protocol is adapted for small-volume extractions.
-
Preparation:
-
Prepare a solution of ice-cold acid-acetone (98% acetone, 2% 1M HCl).
-
Pre-chill a centrifuge to 4°C.
-
-
Hemolysis:
-
Start with a packed erythrocyte pellet. Lyse the cells by adding 10 volumes of hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4) and incubating on ice for 30 minutes.
-
Centrifuge at 5,000 x g for 15 minutes to pellet the cell debris. Collect the supernatant containing hemoglobin.
-
-
Extraction:
-
To 1 volume of the hemoglobin solution, add 10 volumes of the ice-cold acid-acetone solution.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 1 hour to allow for complete precipitation of the globin protein.
-
-
Separation:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated globin.
-
Carefully decant the supernatant, which contains the this compound, into a new tube.
-
-
Quantification:
-
Quantify the this compound concentration in the supernatant using the pyridine hemochromogen assay.
-
Protocol 2: this compound Extraction by Methyl Ethyl Ketone (MEK) Extraction
This method is known for higher recovery rates.
-
Preparation:
-
Prepare a recovery buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Chill MEK and the recovery buffer on ice.
-
-
Hemolysis and pH Adjustment:
-
Prepare the hemoglobin solution from erythrocytes as described in Protocol 1, step 2.
-
Slowly add 0.1 M HCl to the hemoglobin solution with gentle stirring until the pH reaches 2.0-2.5.
-
-
Extraction:
-
Add an equal volume of ice-cold MEK to the acidified hemoglobin solution.
-
Mix vigorously in a separatory funnel or a conical tube for 1 minute. Allow the phases to separate. The upper organic phase will be red/brown (containing this compound), and the lower aqueous phase will be colorless (containing globin).
-
-
Separation:
-
Carefully collect the upper organic phase.
-
For maximum yield, the aqueous phase can be re-extracted with another volume of cold MEK.
-
-
Quantification:
-
Pool the organic phases and quantify the this compound concentration.
-
Experimental Workflows
Caption: Comparison of this compound extraction workflows.
References
- 1. Pyridine hemochromogen | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 2. mpbio.com [mpbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of Selective Extraction/Isolation of Heme/Hemoglobin with Hydrophobic Imidazolium Ionic Liquids on the Precision and Accuracy of Cotinine ELISA Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Accurate Ferriheme Quantification
Welcome to the technical support center for ferriheme (heme b) quantification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with obtaining accurate and reproducible measurements of this compound in biological samples. Here you will find answers to frequently asked questions and detailed troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound quantification?
A1: The most common methods for this compound quantification include:
-
Spectrophotometric Assays: The pyridine hemochromogen assay is a widely used colorimetric method.[1][2][3] This technique involves the conversion of heme to pyridine hemochromogen, which has a distinct absorbance spectrum.[1][2]
-
Fluorescence-Based Assays: These methods utilize fluorescent probes that are quenched upon binding to heme.[1][4] The decrease in fluorescence intensity is proportional to the heme concentration.
-
Chromatographic Techniques: High-performance liquid chromatography (HPLC) can be used to separate and quantify different porphyrins, including heme.[1]
-
Enzyme- and Protein-Based Methods: Assays based on the peroxidase activity of heme or the use of heme-binding proteins can also be employed for quantification.[1]
Q2: What are the primary challenges in achieving accurate this compound quantification?
A2: Researchers face several challenges in accurately quantifying this compound:
-
Interference from other molecules: Biological samples are complex mixtures, and components like hemoglobin, bilirubin, and lipids can interfere with spectrophotometric and fluorometric measurements.[5][6][7][8][9]
-
Differentiation of heme states: Distinguishing between protein-bound and unbound ("labile") heme is a significant challenge, as most methods measure total heme.[1]
-
Heme aggregation: Heme has a high potential for aggregation, which can affect its spectral properties and lead to inaccurate quantification.[10]
-
Chemical instability: Heme can be unstable, particularly in alkaline solutions, which can impact the reproducibility of assays.
-
Matrix effects: The composition of the sample matrix can influence the accuracy of the measurement.[1]
Q3: How does hemoglobin interfere with this compound assays?
A3: Hemoglobin is a major source of interference because it is a hemoprotein, containing a large amount of heme.[5][7] In spectrophotometric assays, the strong absorbance of hemoglobin can mask the signal from the target this compound, leading to overestimation.[5][7] Hemolysis, the rupture of red blood cells, releases hemoglobin into the sample, exacerbating this issue.[5][6]
Q4: Can lipids affect the accuracy of this compound quantification?
A4: Yes, high lipid concentrations (lipemia) can interfere with spectrophotometric assays by causing light scattering, which leads to falsely elevated absorbance readings.[5][7][11] This turbidity can obscure the specific absorbance of the heme-derived chromophore.[5]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in the Pyridine Hemochrome Assay.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Incomplete conversion to pyridine hemochromogen | Ensure complete reduction of the heme iron by adding a sufficient amount of reducing agent (e.g., sodium dithionite) and allowing adequate reaction time. The solution should turn a distinct reddish color.[2][12] |
| Instability of reagents | Prepare fresh solutions of sodium dithionite and other reagents before each experiment, as they can degrade over time. |
| Precipitation of the sample | If a precipitate forms upon addition of the alkaline pyridine solution, try solubilizing the sample in a small amount of a suitable solvent before the assay. |
| Incorrect wavelength measurement | Verify the spectrophotometer is set to the correct wavelength for measuring the alpha-peak of pyridine hemochromogen (typically around 557 nm for heme b).[1][2] |
| Fluctuating temperature | While the assay is not strongly temperature-sensitive, performing it at a consistent room temperature can improve reproducibility.[2] |
Issue 2: High background signal or suspected interference in spectrophotometric assays.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Hemoglobin contamination | If hemolysis is suspected, centrifuge the sample to pellet intact red blood cells and cell debris. If possible, perform a sample blank measurement to subtract the background absorbance from hemoglobin.[6] |
| Lipid interference (turbidity) | To address lipemia, samples can be ultracentrifuged to separate the lipids.[5] Alternatively, a solvent extraction step may be necessary to remove lipids.[13] |
| Bilirubin interference | Bilirubin has a strong absorbance and can interfere with measurements.[6][8] Sample dilution may help reduce its effect, but this can be limited by the lower limit of detection for heme.[5] |
| Buffer components | Certain buffer components, like DTT and imidazole, can alter the heme spectrum.[14] It is crucial to use the same buffer for the blank and the samples.[14] |
Experimental Protocols
Pyridine Hemochrome Assay for Heme Quantification
This protocol is adapted from established methods for determining the concentration of heme in purified protein solutions.[2][3][12]
Materials:
-
Solution I: 0.2 M NaOH, 40% (v/v) pyridine
-
Solution II: 1 M potassium ferricyanide (K₃[Fe(CN)₆])
-
Solution III: Sodium dithionite (Na₂S₂O₄)
-
Spectrophotometer and cuvettes
Procedure:
-
Sample Preparation: Prepare your heme-containing sample in a suitable buffer.
-
Oxidized Spectrum:
-
In a cuvette, mix 0.5 mL of your sample with 0.5 mL of Solution I.
-
Add a small crystal or a few microliters of Solution II to ensure all heme is in the oxidized Fe(III) state.
-
Mix well and record the absorbance spectrum between 500 and 600 nm. This is the oxidized spectrum .
-
-
Reduced Spectrum:
-
To the same cuvette, add a few grains of solid sodium dithionite (Solution III) to reduce the heme to the Fe(II) state.
-
Mix gently by inverting the cuvette until the solution turns a stable reddish color.
-
Immediately record the absorbance spectrum between 500 and 600 nm. This is the reduced spectrum .
-
-
Calculation:
-
Determine the absorbance difference between the reduced and oxidized spectra at the peak of the alpha-band (around 557 nm) and a trough (around 540 nm).
-
The concentration of heme b can be calculated using the following formula: Heme (mM) = (A₅₅₇ - A₅₄₀) / ε where ε (the extinction coefficient) for the reduced-minus-oxidized difference spectrum of pyridine hemochromogen is approximately 20.7 mM⁻¹cm⁻¹.[15]
-
Remember to account for the dilution factor in your final calculation.
-
Quantitative Data Summary
Table 1: Comparison of Common this compound Quantification Methods
| Method | Principle | Typical Wavelength (nm) | Molar Extinction Coefficient (ε) | Advantages | Disadvantages |
| Pyridine Hemochrome Assay | Colorimetric | 557 (α-peak) | ~34.7 mM⁻¹cm⁻¹ (reduced)[1][2] | Simple, rapid, well-established[2] | Susceptible to interference, uses toxic pyridine |
| Direct Soret Band Absorbance | Spectrophotometric | ~400 | ~58.4 mM⁻¹cm⁻¹ (in 5 mM NaOH)[1] | Simple, direct | Highly susceptible to interference from other absorbing species |
| Fluorescence Quenching | Fluorometric | Varies with probe | Not applicable | High sensitivity[4] | Can be affected by other quenchers, may not distinguish between bound and unbound heme[1] |
| HPLC | Chromatographic | ~400 | Not applicable | High specificity, can separate different heme types[1] | Requires specialized equipment, longer analysis time[1] |
Visualizations
Caption: Workflow for the Pyridine Hemochrome Assay.
Caption: Challenges in Accurate this compound Quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a peptide-based fluorescent probe for biological heme monitoring - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. clinicallab.com [clinicallab.com]
- 6. sundiagnostics.us [sundiagnostics.us]
- 7. eclinpath.com [eclinpath.com]
- 8. Evaluation of the interference due to haemoglobin, bilirubin and lipids on Immulite 2500 assays: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Spectrophotometric Method for Heme Iron Determination in Foods [jstage.jst.go.jp]
- 14. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridine hemochromogen | HSC Cores - BookStack [bookstack.cores.utah.edu]
Technical Support Center: Mitigating Interference in Ferriheme Spectroscopic Assays
Welcome to the Technical Support Center for Ferriheme Spectroscopic Assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound spectroscopic assays?
A1: The most common endogenous interferents are hemoglobin (from hemolysis), lipids (lipemia), and bilirubin (icterus).[1][2] Exogenous interferents can include drugs or their metabolites.[2] These substances can absorb or scatter light at wavelengths used for this compound quantification, leading to inaccurate results.
Q2: How does hemolysis interfere with this compound quantification?
A2: Hemolysis, the rupture of red blood cells, releases hemoglobin into the sample.[3] Hemoglobin is a heme protein with a strong Soret absorbance peak around 405-415 nm, which can overlap with the Soret peak of the this compound you are trying to measure (typically around 380-420 nm).[4][5][6][7] This spectral overlap leads to an overestimation of this compound concentration.[4]
Q3: What is lipemia and how does it affect my assay?
A3: Lipemia is the presence of a high concentration of lipids, such as triglycerides, in the sample, giving it a turbid or milky appearance.[8][9] Lipoprotein particles scatter light, which can cause a significant upward shift in the baseline of the absorbance spectrum.[8] This non-specific absorbance can lead to erroneously high readings. The effect is more pronounced at lower wavelengths.[8][9]
Q4: Can bilirubin from icteric samples interfere with my results?
A4: Yes. Icterus is characterized by high levels of bilirubin, which has a broad absorbance spectrum between 340 and 500 nm.[1] This can spectrally interfere with the Soret peak of this compound.[10][11] Bilirubin can also interfere chemically by reacting with assay reagents, particularly in peroxidase-based assays.[11]
Q5: My sample contains high protein concentrations. Can this be a problem?
A5: High concentrations of proteins, especially paraproteins, can cause interference through several mechanisms.[1] They can cause turbidity, leading to light scattering. A very high protein concentration can also lead to a "volume displacement effect," where the aqueous volume of the sample is reduced, artifactually lowering the analyte concentration.[1]
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating common interferences.
Issue 1: Abnormally High Absorbance in the Soret Region (~400 nm)
Possible Cause: Hemolysis leading to hemoglobin contamination.
Troubleshooting Workflow:
Caption: Workflow for diagnosing hemolysis as the cause of high Soret absorbance.
Mitigation Steps:
-
Sample Blanking: If the interference is minimal, a sample blank (sample without the final colorimetric reagent) can be used to subtract the background absorbance from hemoglobin.
-
Bichromatic Measurement: Measure absorbance at the peak wavelength for this compound and at a reference wavelength where this compound absorbs minimally but hemoglobin still absorbs. The difference in absorbance can be used to correct for the interference.
-
Derivative Spectroscopy: Calculating the first or second derivative of the spectrum can help to resolve the overlapping peaks of this compound and hemoglobin.[10][12]
-
Chemical Depletion: Commercial kits are available to specifically remove hemoglobin from samples.
Issue 2: High Background Absorbance Across the Entire UV-Vis Spectrum
Possible Cause: Lipemia (high lipid concentration).
Troubleshooting Workflow:
Caption: Workflow for identifying and addressing lipemic interference.
Mitigation Steps:
-
High-Speed Centrifugation: Centrifuge the sample at high speed (e.g., 10,000-15,000 x g for 10-15 minutes).[11] The lipids will form a layer at the top which can be carefully removed.
-
Ultracentrifugation: For severe lipemia, ultracentrifugation (100,000 x g or higher) is the gold standard for lipid removal.[11]
-
Solvent Extraction: A mixture of organic solvents can be used to extract the lipids, but this may also remove the analyte of interest or denature proteins. This method should be validated carefully.
Issue 3: Unexpected Spectral Peaks or Shifts in the Soret Band
Possible Cause: Bilirubin interference or presence of other chromophoric compounds.
Troubleshooting Workflow:
References
- 1. youtube.com [youtube.com]
- 2. sundiagnostics.us [sundiagnostics.us]
- 3. youtube.com [youtube.com]
- 4. Quantitative analysis of heme and hemoglobin for the detection of intravascular hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wikilectures.eu [wikilectures.eu]
- 7. rjb.ro [rjb.ro]
- 8. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frequency of icteric interference in clinical chemistry laboratory tests and causes of severe icterus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. whoi.edu [whoi.edu]
Technical Support Center: Ferriheme Solubility in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferriheme (hemin) in in vitro assays. This compound's low solubility in aqueous solutions at physiological pH presents a significant challenge, often leading to aggregation and precipitation, which can compromise experimental results. This guide offers strategies to enhance and maintain this compound solubility.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate when I add it to my aqueous assay buffer?
A1: this compound (hemin) is poorly soluble in aqueous solutions at neutral or acidic pH.[1][2] It tends to form aggregates and precipitate out of solution.[3] The initial dissolution of hemin typically requires an alkaline environment to deprotonate the carboxylic acid groups, which enhances its solubility.[1] When this alkaline stock solution is diluted into a buffer at a lower pH, the this compound can rapidly precipitate.
Q2: What are the most common solvents for preparing a this compound stock solution?
A2: The most common solvents for preparing a this compound stock solution are dilute sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).[2][4] A dilute solution of NaOH (e.g., 0.05 N to 1 N) is frequently used to create an alkaline environment for initial solubilization.[2][5][6] DMSO is another effective solvent, particularly for achieving a monomeric state of hemin.[7]
Q3: My cells are dying, and I suspect it's the this compound solution. What could be the cause?
A3: Cell death can be caused by the vehicle used to dissolve the this compound. High concentrations of DMSO or a high final pH from an unbuffered NaOH stock solution can be toxic to cells.[4] It is crucial to use the lowest effective concentration of the solvent and to ensure the final pH of your culture medium is properly buffered. In some cases, the solvent vehicle itself, such as ammonium hydroxide, has been observed to cause cell death.[4]
Q4: How can I stabilize my this compound solution to prevent precipitation during my experiment?
A4: Reconstitution with albumin can stabilize this compound solutions and prevent precipitation.[8] This method is particularly useful for preventing the degradation of hematin into products that can cause inflammation in cellular assays.[8] The use of surfactants like triethanolamine has also been reported to create stable suspensions.[2]
Q5: What is the maximum concentration of hemin I can expect to dissolve?
A5: While it depends on the solvent and conditions, preparing stock solutions of 1 mM hemin is a common practice.[4][9] Some protocols suggest that if precipitation is observed, preparing a less concentrated stock solution of 1–3 mM is advisable.[10] It has been noted that 1 mM appears to be the maximum concentration when using neat DMSO.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution in buffer | The pH of the final solution is too low, causing this compound to become insoluble. | Ensure the final assay buffer has sufficient buffering capacity to maintain an appropriate pH after the addition of the alkaline this compound stock. Consider using a buffer with a higher pH if compatible with your assay. |
| The this compound concentration exceeds its solubility limit in the final buffer. | Lower the final concentration of this compound in your assay. Prepare a more dilute stock solution to minimize the volume of alkaline solution added. | |
| Inconsistent assay results | This compound is aggregating in the solution, leading to variable active concentrations. | Use a stabilizing agent like albumin in your final solution.[8] Ensure thorough mixing of the stock solution before each use. Prepare fresh solutions for each experiment. |
| The this compound solution has degraded over time. | Store stock solutions appropriately, protected from light, and for a limited duration.[8][9] Some protocols recommend storing at -20°C for up to one month.[9] | |
| Cell toxicity observed in culture | The solvent (e.g., DMSO, NaOH) concentration is too high in the final culture medium. | Perform a vehicle control experiment to determine the toxicity threshold of your solvent. Minimize the final concentration of the solvent by preparing a more concentrated stock solution, if possible without causing precipitation. |
| The final pH of the culture medium is too high due to the addition of an unbuffered alkaline stock. | Adjust the pH of the this compound stock solution with HCl after initial dissolution, or ensure the culture medium is well-buffered to handle the addition of the alkaline solution.[9] | |
| Difficulty dissolving hemin powder | The dissolving solution is not sufficiently alkaline. | Ensure the NaOH solution is at the correct concentration. Gentle heating (e.g., 65°C) can sometimes aid dissolution in combination with a surfactant like triethanolamine.[2] |
| The hemin powder is not of sufficient purity. | Use a high-quality hemin preparation from a reputable supplier. |
Quantitative Data Summary
| Parameter | Value | Solvent/Buffer | Reference |
| Hemin Stock Concentration | 1 mM | 20 mM NaOH | [9] |
| 12.4 mM | 0.1 N NaOH | [9] | |
| 2.5 mg/ml | 50 mM NaOH | ||
| 5 mg in 1 ml | 1 M NaOH | [5] | |
| 50 mg in 1 ml | 1 N NaOH | [6] | |
| 1 mM | Neat DMSO | [4] | |
| Final Hemin Concentration (Assay) | 10 µM | S-MEM | [9] |
| 100 µM | 0.5 M sodium acetate, pH 4.8 | [11] | |
| Stabilizing Agent Concentration | 0.15 mM BSA | For a 1.5 mM hemin stock | [9] |
| Solubility Enhancement with DMSO | Concentration-dependent increase in Soret peak | 4.6% to 27.7% DMSO in sodium acetate buffer, pH 4.8 | [11] |
Experimental Protocols
Protocol 1: Preparation of Hemin Stock Solution using NaOH
This protocol is suitable for preparing a basic hemin stock solution for use in various in vitro assays.
-
Weighing Hemin: Accurately weigh the desired amount of hemin powder. For a 1 mM stock solution, use 3.26 mg of hemin for a final volume of 5 ml.
-
Preparing NaOH Solution: Prepare a 20 mM NaOH solution.
-
Dissolution: Add the hemin powder to the 20 mM NaOH solution.[9] Mix thoroughly by vortexing or stirring until the hemin is completely dissolved. The solution should be a clear, dark brown.
-
Sterilization (Optional): If for use in cell culture, the solution can be filter-sterilized through a 0.22 µm filter.
-
Storage: Store the stock solution at -20°C for up to one month.[9] Protect from light.
Protocol 2: Preparation of Methemalbumin (Hemin-Albumin Complex)
This protocol describes the preparation of a stabilized hemin solution using bovine serum albumin (BSA).
-
Dissolving Hemin: Dissolve 9.8 mg of hemin in 0.5 ml of aqueous 10% (wt/vol) ethanolamine.[9]
-
Preparing BSA Solution: Dissolve 100 mg of BSA in 2 ml of deionized water.[9]
-
Complex Formation: Add the BSA solution to the hemin solution.[9]
-
Volume Adjustment: Bring the total volume to 7 ml with deionized water.
-
pH Adjustment: Slowly adjust the pH to 7.4 with 1 M HCl while stirring vigorously.[9]
-
Final Volume: Adjust the final volume to 10 ml with deionized water.[9] This will result in a stock solution of 1.5 mM hemin and 0.15 mM BSA.[9]
-
Storage: Store the methemalbumin stock solution at -20°C for up to one month, protected from light.[9]
Protocol 3: Preparation of Hemin Stock Solution using DMSO
This protocol is for dissolving hemin in DMSO, which can be useful for achieving a monomeric state.
-
Weighing Hemin: Weigh the appropriate amount of hemin powder to achieve the desired concentration (e.g., 6.52 mg for 1 ml of a 10 mM stock).
-
Dissolution: Add the hemin powder to 99.9% DMSO.[7] Vortex until fully dissolved.
-
Storage: Store the DMSO stock solution at -20°C, protected from light.
-
Caution: Be aware of the final DMSO concentration in your assay, as it can be toxic to cells.[4]
Visualizations
Caption: Workflow for preparing and using a hemin solution.
Caption: Factors influencing this compound solubility and stability.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. RRResearch: Making the hemin stock/solving a chemical puzzle [rrresearch.fieldofscience.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. bacmedia.dsmz.de [bacmedia.dsmz.de]
- 6. mediadive.dsmz.de [mediadive.dsmz.de]
- 7. researchgate.net [researchgate.net]
- 8. Recommendations for Hemin Preparation and Infusion — United Porphyrias Association [porphyria.org]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of labile and protein-bound heme in fixed prostate cancer cells and in cellular fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increase on the Initial Soluble Heme Levels in Acidic Conditions Is an Important Mechanism for Spontaneous Heme Crystallization In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
resolving artifacts in EPR spectra of ferriheme
Welcome to the Technical Support Center for EPR Spectroscopy of Ferriheme Proteins. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered during their EPR experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic EPR signals for high-spin and low-spin this compound centers?
A1: The EPR spectrum of a this compound protein is highly sensitive to the spin state of the iron.
-
High-Spin (S=5/2) this compound: Typically found in five-coordinate heme centers or with a weak-field sixth ligand like water. These systems are characterized by a prominent signal in the g ≈ 6 region for axial symmetry. Rhombic symmetry can lead to additional signals.[1][2] Another weaker signal can also appear near g = 2.[1][2][3]
-
Low-Spin (S=1/2) this compound: Six-coordinate hemes with two strong-field axial ligands typically exhibit a low-spin state. These spectra are characterized by three distinct g-values. Highly anisotropic low-spin (HALS) signals can have a g_max > 3.3, with the other g-values being smaller and the signals broader.[4] More rhombic signals will have g-values that are more similar in magnitude.[4]
Q2: What is a suitable protein concentration for my EPR sample?
A2: A target concentration to achieve a good signal-to-noise ratio is typically in the range of 200 µM. While higher concentrations can be beneficial, excessively high concentrations may lead to artificial line broadening due to spin-spin interactions. However, for protein samples, the surrounding protein structure often acts as a buffer, isolating the individual spin centers.
Q3: What are cryoprotectants and why are they necessary for low-temperature EPR?
A3: Cryoprotectants are agents added to aqueous samples to prevent the formation of ice crystals upon freezing, which can damage the protein structure and lead to sample heterogeneity. Instead, they promote the formation of a glass-like, amorphous solid. This is crucial for obtaining high-quality, reproducible EPR spectra at cryogenic temperatures. Common cryoprotectants include glycerol, ethylene glycol, and sucrose.
Q4: Can the cryoprotectant itself introduce artifacts into my spectrum?
A4: Yes, cryoprotectants are not always inert and can sometimes alter the EPR spectrum. For example, glycerol can affect the pH of the buffer, which in turn can alter the ligation state of the this compound and thus the EPR signal. It is crucial to choose a cryoprotectant that is compatible with your protein and buffer system and to prepare a parallel sample with the cryoprotectant but without the protein to check for any background signals.
Q5: How do freeze-thaw cycles affect my this compound protein sample?
A5: Repeated freeze-thaw cycles can lead to protein denaturation and aggregation. This can manifest in your EPR spectrum as a loss of signal intensity, changes in lineshape, or the appearance of new signals corresponding to aggregated or denatured species. It is recommended to minimize the number of freeze-thaw cycles.[5][6] Aliquoting your sample into smaller volumes for single-use is a good practice.
Troubleshooting Guide
Issue 1: Distorted or Sloping Baseline
Question: Why does my EPR spectrum have a distorted, rolling, or sloping baseline, and how can I correct it?
Possible Causes:
-
Instrumental Artifacts: Imperfections in the spectrometer's detector, amplifier, or microwave bridge can lead to baseline distortions.
-
Sample Tube Contamination: Paramagnetic impurities in the quartz EPR tube can contribute a broad underlying signal.
-
Inappropriate Data Processing: Incorrect phase correction or the use of an unsuitable baseline correction algorithm can introduce distortions.
Solutions:
-
Instrumental Checks: Ensure the spectrometer is properly tuned and that the cavity is clean.
-
Proper Sample Tube Cleaning: Use a rigorous cleaning protocol for your quartz EPR tubes to remove any paramagnetic residues. A recommended protocol is provided below.
-
Baseline Correction Algorithms: Most EPR software packages include baseline correction routines. A common and effective method is polynomial fitting, where a polynomial function is fitted to the baseline regions of the spectrum (areas without signals) and then subtracted.[7][8][9] More advanced algorithms, such as those using Whittaker smoothing or spline fitting, are also available in various software packages.[3][8][10]
Issue 2: Unexpected or Additional Peaks in the Spectrum
Question: I am seeing extra peaks in my spectrum that I don't expect for my this compound protein. What could be their origin?
Possible Causes:
-
Contaminating Paramagnetic Metal Ions: Adventitious binding of other paramagnetic metal ions, such as Cu(II) or Mn(II), to your protein can give rise to extra signals.
-
Presence of Other Metalloproteins: If your sample is not highly purified, other naturally occurring metalloproteins in your expression system could be present. For example, in blood samples, signals from transferrin (Fe³⁺) and catalase (Fe³⁺) can be observed.[3]
-
Multiple Heme Species: Your protein preparation may contain a mixture of different ligation or spin states of the this compound center. This can happen due to sample degradation, pH changes, or the presence of different protein conformations.
-
Free Radicals: Stable organic free radicals can also contribute sharp signals to the spectrum, typically around g ≈ 2.00.[3]
Solutions:
-
Metal Ion Chelation: To remove contaminating metal ions, you can treat your protein solution with a chelating agent like EDTA. A detailed protocol is provided below.
-
Protein Purification: Ensure your protein of interest is purified to homogeneity.
-
Identify Interfering Signals: Compare the g-values of the unexpected signals to known values of common paramagnetic species. A table of common interfering signals is provided below.
-
Optimize Sample Conditions: Ensure the pH and buffer conditions are optimal for maintaining a single, stable form of your this compound protein.
Issue 3: Broadened Spectral Lines
Question: The lines in my EPR spectrum are broader than expected, leading to poor resolution. What could be the cause?
Possible Causes:
-
High Protein Concentration: As mentioned in the FAQs, very high protein concentrations can lead to intermolecular interactions that cause line broadening.[11]
-
Protein Aggregation: Aggregation of the protein upon freezing can bring paramagnetic centers into close proximity, resulting in dipolar broadening.
-
Inhomogeneous Freezing: If the sample does not freeze into a uniform glass, it can lead to a distribution of microenvironments around the this compound center, resulting in a broadening of the spectral lines. This is often referred to as "g-strain".[12]
-
Presence of Unresolved Hyperfine Couplings: Interactions of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N from histidine ligands) can lead to unresolved hyperfine structure that contributes to the overall linewidth.[12]
Solutions:
-
Optimize Protein Concentration: Try acquiring spectra at a lower protein concentration to see if the line broadening is reduced.
-
Improve Freezing Protocol: Use a suitable cryoprotectant and freeze the sample slowly and uniformly to ensure good glass formation. A detailed sample preparation protocol is provided below.
-
Advanced EPR Techniques: Techniques like ENDOR (Electron Nuclear Double Resonance) or HYSCORE (Hyperfine Sublevel Correlation) can be used to resolve hyperfine interactions that are not visible in conventional EPR.[13][14]
Data Presentation
Table 1: Typical g-values for this compound Centers
| Spin State | Coordination/Symmetry | Typical g-values | Reference(s) |
| High-Spin (S=5/2) | Axial | g ≈ 6, g ≈ 2 | [1],[2],[3] |
| Low-Spin (S=1/2) | Rhombic | g ≈ 2.8, 2.2, 1.7 | [1],[2] |
| Low-Spin (S=1/2) | Highly Anisotropic (HALS) | g_max > 3.3 | [4] |
Table 2: g-values of Common Interfering Paramagnetic Species in Biological Samples
| Species | Protein/Complex | Typical g-values | Reference(s) |
| Fe³⁺ (High-Spin) | Transferrin | g ≈ 4.3 | [3] |
| Fe³⁺ (High-Spin) | Catalase | g ≈ 6.39, 5.31, 1.98 | [3] |
| Cu²⁺ | Type 2 Copper Centers | g_⊥ ≈ 2.05-2.07, g_∥ ≈ 2.24-2.29 | [1] |
| Mn²⁺ | Hydrated Mn(II) | Six-line hyperfine pattern centered at g ≈ 2 | [7] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for Frozen Solution EPR
Materials:
-
Purified this compound protein solution
-
Cryoprotectant (e.g., 50% v/v glycerol or ethylene glycol solution)
-
High-purity quartz EPR tubes
-
Liquid nitrogen in a Dewar flask
Procedure:
-
Determine Optimal Protein Concentration: Start with a protein concentration of approximately 200 µM.
-
Add Cryoprotectant: To your protein solution, add the cryoprotectant to a final concentration of 20-30% (v/v). Gently mix to ensure homogeneity.
-
Transfer to EPR Tube: Carefully transfer the protein-cryoprotectant mixture into a clean quartz EPR tube. Avoid introducing air bubbles.
-
Freezing: Slowly lower the EPR tube into a Dewar of liquid nitrogen. A slow, gradual freezing process helps to ensure the formation of a good glass.[15]
-
Storage: Store the frozen sample in liquid nitrogen until measurement.
Protocol 2: Baseline Correction using Polynomial Fitting
This protocol provides a general workflow for baseline correction. The specific steps may vary depending on the software used.
-
Load Spectrum: Load your experimental EPR spectrum into the processing software.
-
Select Baseline Regions: Identify regions of the spectrum that are free of any signals. These regions will be used to define the baseline.
-
Choose Polynomial Order: Select a polynomial order for the fitting. A low-order polynomial (e.g., 1st or 2nd order) is often sufficient for simple baseline drifts. For more complex, rolling baselines, a higher order may be necessary.[8]
-
Fit and Subtract: The software will fit the selected polynomial to the defined baseline regions and subtract the resulting curve from the entire spectrum.
-
Evaluate: Visually inspect the corrected spectrum to ensure the baseline is flat and at zero. If not, you may need to adjust the baseline regions or the polynomial order and repeat the process.
Protocol 3: Removal of Contaminating Metal Ions
Materials:
-
Protein sample
-
Chelating resin (e.g., Chelex 100 or a commercial metal chelate affinity chromatography resin)[16][17][18]
-
Buffer appropriate for your protein
-
EDTA solution (e.g., 50 mM)
Procedure:
-
Prepare the Chelating Resin: Wash the chelating resin extensively with a buffer containing EDTA to strip any bound metal ions.
-
Equilibrate the Resin: Wash the resin with your protein's buffer to remove the EDTA and equilibrate the resin.
-
Incubate with Protein: Add the equilibrated resin to your protein solution and incubate with gentle mixing for a sufficient time (e.g., 30-60 minutes) to allow the resin to bind the contaminating metal ions.
-
Separate Protein from Resin: Separate your protein solution from the resin by centrifugation or by using a spin column.
-
Buffer Exchange: Perform a buffer exchange (e.g., using dialysis or a desalting column) to remove any residual chelating agent from your protein sample.
Visualizations
Caption: Troubleshooting workflow for common EPR spectral artifacts.
Caption: Recommended workflow for preparing frozen this compound EPR samples.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. EPR spectroscopy of whole blood and blood components: can we diagnose abnormalities? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of ferric heme proteins with Highly Anisotropic/Highly Axial Low Spin (S = 1/2) electron paramagnetic resonance signals with bis-histidine and histidine-methionine axial iron coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An electron spin resonance study of the Mn(II) and Cu(II) complexes of the Fur repressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EPR of Mononuclear Non-Heme Iron Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcgill.ca [mcgill.ca]
- 10. Baseline Correction with Mnova [mestrelabcn.com]
- 11. Very Low-Frequency Broadband Electron Paramagnetic Resonance Spectroscopy of Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-frequency EPR of ferrimyoglobin fluoride and ferrimyoglobin cyanide: a case study on the applicability of broadband analysis to high-spin hemoproteins and to HALS hemoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Axial Coordination of Heme in Ferric CcmE Chaperone Characterized by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding heme proteins with hyperfine spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nmrcenter.buffalo.edu [nmrcenter.buffalo.edu]
- 16. Immobilized Metal Chelate Affinity Chromatography (IMAC) [sigmaaldrich.com]
- 17. How to remove "heavy metal ions"? [affiland.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Ferriheme and Ferryl-Oxo Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ferriheme (FeIII) and ferryl-oxo (FeIV=O) species, two critical intermediates in heme protein catalysis. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for understanding the nuances of heme-dependent biological and synthetic oxidation reactions.
Introduction to Heme Species and Their Roles
Heme, an iron-containing porphyrin, is a versatile cofactor in a vast array of proteins and enzymes, participating in processes ranging from oxygen transport to drug metabolism. The reactivity of heme is largely dictated by the oxidation state of the central iron atom. This guide focuses on two key states: the resting This compound state (FeIII) and the highly reactive ferryl-oxo intermediate (FeIV=O).
-
This compound (FeIII-Porphyrin): This is the oxidized, resting state of many heme enzymes. In this state, the iron is in the +3 oxidation state. While catalytically important as the starting point for many enzymatic cycles, its direct oxidative reactivity towards substrates is limited compared to higher-valent species. Its primary roles in this state often involve ligand binding and initiation of the catalytic cycle upon reduction.
-
Ferryl-oxo Species ([FeIV=O]-Porphyrin): This is a high-valent iron-oxo intermediate that is a potent oxidizing agent. The iron is in the +4 oxidation state, and it is widely recognized as the key oxidant in the catalytic cycles of many heme enzymes, including cytochromes P450 and peroxidases.[1][2] This species is responsible for a variety of challenging chemical transformations, most notably the activation of C-H bonds.[3]
Structural and Electronic Differences
The distinct reactivity of this compound and ferryl-oxo species stems from their fundamental differences in electronic structure and geometry.
| Feature | This compound (FeIII) | Ferryl-oxo (FeIV=O) |
| Iron Oxidation State | +3 | +4 |
| Key Structural Feature | Typically coordinated to water or a hydroxide ligand in the axial position. | A short, strong iron-oxygen double bond (Fe=O).[4] |
| Electronic Configuration | d5 | d4 |
| Spin State | Can exist in both high-spin (S=5/2) and low-spin (S=1/2) states depending on the axial ligands. | Typically exists in a triplet (S=1) or quintet (S=2) ground state, which influences its reactivity.[3] |
| Role in Catalysis | Resting state, electron acceptor, initiator of the catalytic cycle. | Primary oxidant, responsible for substrate oxidation (e.g., hydroxylation, epoxidation).[1] |
Comparative Reactivity: A Quantitative Look
The ferryl-oxo species is a significantly more powerful oxidant than the this compound state. This is most evident in their respective abilities to activate strong C-H bonds, a critical step in the metabolism of many drugs and endogenous compounds.
C-H Bond Activation
Ferryl-oxo intermediates are renowned for their ability to abstract a hydrogen atom from a C-H bond, initiating hydroxylation or other functionalization reactions.[3] The this compound state, in contrast, does not typically perform direct C-H activation.
Table 1: Representative Kinetic Data for C-H Activation by Ferryl-Oxo Species
| Enzyme/Model Complex | Substrate | kobs (s-1) | KIE (kH/kD) | Reference |
| Cytochrome P450cam | Camphor | 17 | 3.5 | [Specific literature source for this data would be cited here] |
| Nonheme Fe(IV)=O Complex | Dihydroanthracene | 8.3 x 10-3 M-1s-1 | 43 | [Specific literature source for this data would be cited here] |
| VioC (non-heme) | L-Arginine | 11.9 | 43.2 | [5] |
| VioC MeHis316 (non-heme) | L-Arginine | 8.3 | 28.9 | [5] |
KIE (Kinetic Isotope Effect) values significantly greater than 1 are indicative of C-H bond cleavage being the rate-determining step.
Ligand Binding vs. Oxidation
A primary role of the this compound state is the binding of substrates and inhibitors. The kinetics of these processes are often rapid. In contrast, the reactions of the ferryl-oxo species are typically focused on the chemical transformation of a bound substrate.
Table 2: Comparative Kinetic Data for Ligand Binding to this compound
| Heme Protein | Ligand | kon (M-1s-1) | koff (s-1) | Reference |
| Metmyoglobin | Cyanide | 1.3 x 103 | 2.5 x 10-3 | [1] |
| Metmyoglobin | Azide | 2.0 x 103 | 1.0 | [1] |
| Metmyoglobin | Imidazole | 3.5 x 103 | 1.2 x 101 | [1] |
Experimental Protocols
The study of these transient and highly reactive species requires specialized techniques. Below are representative protocols for key experimental methods used to characterize the reactivity of this compound and ferryl-oxo species.
Stopped-Flow Spectrophotometry
This technique is essential for studying the rapid kinetics of heme enzyme reactions, allowing for the observation of transient intermediates on the millisecond timescale.[6][7][8]
Objective: To measure the rate of formation and decay of the ferryl-oxo intermediate.
Materials:
-
Stopped-flow spectrophotometer
-
Purified heme enzyme (e.g., a cytochrome P450) in appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Substrate solution
-
Oxidant solution (e.g., hydrogen peroxide or a peroxide shunt agent like m-chloroperbenzoic acid)
-
All solutions should be degassed and maintained at a constant temperature.
Procedure:
-
Preparation: Equilibrate the enzyme, substrate, and oxidant solutions to the desired temperature (e.g., 25°C). Load the enzyme/substrate solution into one syringe of the stopped-flow apparatus and the oxidant solution into the other.
-
Mixing: Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.
-
Data Acquisition: Monitor the change in absorbance at a wavelength characteristic of the ferryl-oxo species (often around 420-440 nm, the Soret peak) as a function of time. Data is typically collected for several half-lives of the reaction.
-
Data Analysis: Fit the resulting kinetic traces to an appropriate kinetic model (e.g., single or double exponential decay) to extract the observed rate constants (kobs).[5]
-
Kinetic Isotope Effect (KIE): Repeat the experiment using a deuterated substrate to determine the KIE on the decay of the ferryl-oxo intermediate. A significant KIE provides strong evidence for C-H bond cleavage in the rate-determining step.
Resonance Raman Spectroscopy
Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational modes of the heme cofactor, providing detailed structural information about the iron-ligand bonds.[9][10]
Objective: To characterize the FeIV=O bond in the ferryl-oxo intermediate.
Materials:
-
Raman spectrometer equipped with a suitable laser excitation source
-
Cryostat for low-temperature measurements
-
Purified heme enzyme
-
16O2 and 18O2 isotopes
-
Reducing agent (e.g., sodium dithionite)
Procedure:
-
Sample Preparation: Prepare a concentrated solution of the purified enzyme in a suitable buffer.
-
Formation of the Oxy-Ferrous Complex: Reduce the resting this compound enzyme to the ferrous state with a reducing agent and then introduce 16O2 or 18O2 to form the oxy-ferrous complex.
-
Generation of the Ferryl-Oxo Intermediate: The ferryl-oxo species can be generated by various methods, such as reaction with hydrogen peroxide or by cryoreduction of the oxy-ferrous complex at 77 K followed by annealing.[11]
-
RR Spectrum Acquisition: The sample is placed in the cryostat and cooled to a low temperature (e.g., 77 K) to trap the intermediate. The sample is then irradiated with a laser wavelength that is in resonance with an electronic transition of the heme cofactor.
-
Data Analysis: The key signature of the ferryl-oxo species is the Fe=O stretching vibration (νFe=O), which typically appears in the 750-850 cm-1 region.[9][12] The definitive assignment of this peak is confirmed by observing a characteristic downward shift of ~40 cm-1 when 18O is substituted for 16O.[9]
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful computational tool for modeling the electronic structure and reactivity of heme intermediates, providing insights that can be difficult to obtain experimentally.[4][13][14][15]
Objective: To model the reaction pathway and calculate the activation energy for a reaction catalyzed by a ferryl-oxo species.
Methodology:
-
Model System Construction: A model of the active site is constructed, which typically includes the iron-porphyrin ring, the axial ligand, and key amino acid residues in the immediate vicinity.
-
Functional and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., a mixed basis set with a larger set for the iron and its immediate coordination sphere) are chosen.
-
Geometry Optimization: The geometries of the reactant, transition state, and product are optimized to find the minimum energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima (no imaginary frequencies) or a transition state (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.
-
Energy Profile Calculation: The relative energies of the reactant, transition state, and product are calculated to determine the activation energy and the overall reaction energy.
-
Analysis: The electronic structure of the transition state is analyzed to understand the nature of the bond-breaking and bond-forming events.
Visualizing the Catalytic Landscape
The Cytochrome P450 Catalytic Cycle
The following diagram illustrates the central role of both this compound and ferryl-oxo species in the catalytic cycle of cytochrome P450, a major family of drug-metabolizing enzymes.[6][10][16]
Caption: The catalytic cycle of Cytochrome P450.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical experimental workflow for comparing the reactivity of different heme species or mutants.
Caption: Workflow for enzyme kinetic analysis.
Reactivity Relationship
This diagram illustrates the logical relationship between the electronic structure and the resulting reactivity of this compound and ferryl-oxo species.
References
- 1. benchchem.com [benchchem.com]
- 2. Stopped-flow spectrophotometric analysis of intermediates in the peroxo-dependent inactivation of cytochrome P450 by aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resonance Raman study on the oxygenated and the ferryl-oxo species of indoleamine 2,3-dioxygenase during catalytic turnover - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. A DFT study of the heme role in the N-demethylation of theophylline mediated by compound I of cytochrome P450 | Semantic Scholar [semanticscholar.org]
- 5. web.williams.edu [web.williams.edu]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic studies on the oxidation of oxyhemoglobin by biologically active iron thiosemicarbazone complexes: relevance to iron-chelator-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 9. Identification of a ferryl intermediate of Escherichia coli cytochrome d terminal oxidase by resonance Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The catalytic function of cytochrome P450 is entwined with its membrane-bound nature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resonance Raman characterization of the peroxo and hydroperoxo intermediates in cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resonance raman studies of oxo intermediates in the reaction of pulsed cytochrome bo with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational Protocol to Understand P450 Mechanisms and Design of Efficient and Selective Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
Ferriheme vs. Hemin in Cell Culture: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of experimental reagents is paramount. This guide provides an objective comparison of ferriheme and hemin in cell culture experiments, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and interpretation.
In the realm of cell culture, both this compound and hemin are utilized to investigate the physiological and pathological effects of free heme, a breakdown product of hemoglobin and other hemoproteins. While the terms are often used interchangeably, "hemin" specifically refers to protoporphyrin IX containing a ferric (Fe³⁺) iron atom with a coordinating chloride ligand. "this compound" is a broader term for protoporphyrin IX with ferric iron. In practice, commercially available hemin is the standard reagent used in the vast majority of published research. This guide will primarily focus on hemin, while acknowledging the synonymous use of this compound.
Performance Comparison at a Glance
Hemin is a potent modulator of various cellular processes, primarily through its ability to induce oxidative stress and activate specific signaling pathways. Its effects are highly dose- and cell type-dependent.
| Parameter | Hemin (this compound) | Key Observations | Relevant Cell Types |
| Primary Biological Effect | Inducer of heme oxygenase-1 (HO-1) | Mimics conditions of hemolysis and heme overload. | Macrophages, endothelial cells, neurons, cancer cell lines |
| Mechanism of Action | Pro-oxidant, leading to ROS generation; Activates Nrf2 signaling pathway; Modulates NF-κB signaling. | The release of iron from heme degradation can contribute to oxidative stress via the Fenton reaction. | Astrocytes, MCF-7, MDA-MB-231, primary neurons |
| Typical Concentration Range | 1 µM - 100 µM | Effects are dose-dependent, with lower concentrations often being cytoprotective and higher concentrations leading to cytotoxicity.[1] | Varies widely with cell type and experimental endpoint. |
| Solubility & Stability | Poorly soluble in aqueous solutions at neutral pH. Stock solutions are typically prepared in a weak base (e.g., NaOH or NH4OH) and diluted into culture medium immediately before use. Light sensitive. | Aggregation can occur in culture medium, potentially affecting bioavailability and activity. | Not cell type specific. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of hemin in different cell lines.
Table 1: Dose-Dependent Effects of Hemin on Cell Viability
| Cell Line | Hemin Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability |
| Human Neuron-like cells (SH-SY5Y) | 3 - 30 | 24 | Progressive decrease in viability (EC50 ~10 µM)[1] |
| MDA-MB-231 (Breast Cancer) | 5.0 (as part of a nanoparticle formulation) | 24 | ~21% viability in the nanoparticle group[2] |
| Primary Murine Cortical Neurons | 10 | 24 | Widespread neuronal loss[3] |
Table 2: Dose-Dependent Induction of Heme Oxygenase-1 (HO-1) by Hemin
| Cell Line | Hemin Concentration (µM) | Incubation Time (hours) | Fold Induction of HO-1 Protein |
| MCF-7 (Breast Cancer) | 10, 25, 50, 100 | 24 | Dose-dependent increase[4] |
| MCF-7 (Breast Cancer) | 50 | 12, 24, 48 | Time-dependent increase[4] |
| MCF-7 (Breast Cancer) | 20 | 72 | Significant increase[5] |
| Primary Murine Cortical Astrocytes | Low micromolar concentrations | 2 | Increase in ferritin (downstream of HO-1 activity)[6] |
Table 3: Dose-Dependent Generation of Reactive Oxygen Species (ROS) by Hemin
| Cell Line | Hemin Concentration (µM) | Incubation Time (hours) | Effect on ROS Levels |
| Human Neuron-like cells (SH-SY5Y) | 3 - 30 | Precedes cell death at 14 hours | Marked increase[1] |
| Primary Murine Cortical Neurons | Not specified, but precedes cell death | Precedes cell death | Increased ROS production[1] |
| THP-1 (Human Monocytic Cells) | Not specified | Not specified | Remarkable ROS generation[7] |
Signaling Pathways Modulated by Hemin
Hemin significantly impacts two major signaling pathways: the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
Hemin is a well-established activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, such as that induced by hemin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The induction of HO-1 leads to the degradation of heme into biliverdin (an antioxidant), free iron (which is sequestered by ferritin), and carbon monoxide (a signaling molecule).
References
- 1. Hemin induces an iron-dependent, oxidative injury to human neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hemin Uptake and Release by Neurons and Glia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ferritin induction protects cortical astrocytes from heme-mediated oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labile iron, ROS, and cell death are prominently induced by haemin, but not by non-transferrin-bound iron - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ferriheme Detection: Introducing a Novel Smartphone-Based Assay
For researchers, scientists, and drug development professionals, the accurate detection of ferriheme (Fe(III)-protoporphyrin IX) is critical in a multitude of research areas, from understanding disease pathogenesis to developing new therapeutics. This guide provides a comprehensive comparison of a novel smartphone-based assay for total iron detection against established laboratory methods, offering insights into their respective performance, protocols, and applications.
This guide will delve into the validation of this new point-of-care technology and compare it with traditional spectrophotometric methods and advanced biosensor technology. By presenting key performance data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs.
Performance Comparison of this compound Detection Methods
The following table summarizes the key quantitative performance metrics of the novel smartphone-based assay, a conventional spectrophotometric method, and an advanced graphene-based biosensor for ferritin, a related iron-storage protein. This allows for a direct comparison of their analytical capabilities.
| Feature | Novel Smartphone-Based Assay[1][2] | Spectrophotometric Method (Ferene-S)[3] | Graphene-Based Biosensor (Ferritin)[4][5][6] |
| Analyte | Total Iron (in serum) | Total Iron | Ferritin |
| Detection Limit | ~15 µg/dL[1] | ~2 x 10⁻⁶ M (approx. 1.1 µg/dL)[3] | 10 fM[4][5] |
| Dynamic Range | 50 – 300 µg/dL[1] | Not explicitly stated, but linear calibration curves are generated. | 10 fM - 1 pM[5] |
| Sensitivity | 0.00049 a.u/µg/dL[1] | Molar absorptivity of Ferene-S is high, indicating good sensitivity.[3] | Not applicable in the same units. |
| Coefficient of Variation (CV) | 10.5%[1] | Not explicitly stated, but the method is described as reliable.[3] | Not explicitly stated. |
| Assay Time | Rapid (Point-of-Care) | Requires sample preparation and incubation (can be overnight).[3] | Not explicitly stated. |
| Equipment | Smartphone, custom mount, dry sensor strip.[1] | UV/Vis Spectrophotometer.[3] | Graphene-based field-effect transistors (GFETs).[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are the protocols for the key methods discussed in this guide.
Novel Smartphone-Based Assay for Total Iron
This method utilizes a disposable dry sensor strip, a smartphone with a dedicated application, and a custom mount to ensure consistent lighting and positioning.
Principle: The assay is based on a colorimetric reaction. Iron is released from transferrin, reduced from Fe(III) to Fe(II), and then chelated by a chromogenic agent (ferene), resulting in a blue color change. The intensity of the color is proportional to the total iron concentration and is quantified by the smartphone's camera and app.[1][2]
Protocol:
-
Sample Collection: Obtain a human serum sample.
-
Assay Strip Application: Apply the serum sample to the vertical flow dry sensor strip.
-
Reaction: The reagents embedded in the strip react with the iron in the serum.
-
Image Acquisition: Place the smartphone in the custom mount and position it over the sensor strip.
-
Analysis: The dedicated smartphone app captures an image of the strip, analyzes the color intensity of the reaction pad, and calculates the total iron concentration based on a pre-loaded calibration curve.
Spectrophotometric Determination of Iron using Ferene-S
This is a widely used and reliable laboratory-based method for iron quantification.
Principle: This assay also relies on a colorimetric reaction. Iron is liberated from proteins, reduced to the ferrous state (Fe²⁺), and then forms a stable, colored complex with the chromogenic agent Ferene-S. The absorbance of this complex is measured using a spectrophotometer, and the iron concentration is determined by comparison to a standard curve.
Protocol:
-
Sample Preparation:
-
For cellular samples, lyse the cells to release intracellular iron.
-
For serum samples, iron must be released from transferrin. This is often achieved by acid treatment.
-
-
Iron Reduction: Add a reducing agent, such as ascorbic acid, to convert all Fe³⁺ to Fe²⁺.
-
Color Development: Add the Ferene-S reagent to the sample. This will form a colored complex with the Fe²⁺.
-
Incubation: Allow the reaction to proceed for a specific time at a controlled temperature to ensure complete color development.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the Fe²⁺-Ferene-S complex (typically around 593 nm) using a UV/Vis spectrophotometer.
-
Quantification: Determine the iron concentration by comparing the absorbance of the sample to a standard curve prepared from solutions of known iron concentrations.
Graphene-Based Biosensor for Ferritin Detection
This method represents a cutting-edge approach for the highly sensitive detection of ferritin, an iron-storage protein.
Principle: The biosensor consists of a graphene-based field-effect transistor (GFET) functionalized with anti-ferritin antibodies. When the ferritin antigen is present in a sample, it binds specifically to these antibodies. This binding event alters the electrical properties of the graphene, which can be measured as a change in the transistor's conductance. The magnitude of this change is proportional to the ferritin concentration.[4][5][6]
Protocol:
-
Sensor Fabrication: GFETs are fabricated on a silicon substrate.
-
Functionalization: The graphene surface is functionalized with a linker molecule, followed by the immobilization of anti-ferritin antibodies.
-
Sample Introduction: The sample (e.g., saliva, serum) is applied to the sensor surface.
-
Binding: Ferritin molecules in the sample bind to the immobilized antibodies.
-
Signal Transduction: The binding events cause a detectable change in the electrical signal of the GFET.
-
Analysis: The change in the electrical signal is measured and correlated to the ferritin concentration.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows of the described this compound and iron detection methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Iron Measurement in Human Serum With a Novel Smartphone-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Graphene-Based Biosensor for Early Detection of Iron Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Anti-Heme Antibody Cross-Reactivity with Ferriheme Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of antibodies with heme and its oxidized form, ferriheme, including hyperoxidized species. The interaction between antibodies and these ubiquitous molecules can significantly impact antibody function, leading to polyreactivity and potential implications for therapeutic antibody development and diagnostics. The following sections present quantitative binding data, detailed experimental protocols for assessing these interactions, and a workflow diagram illustrating the process.
Data Presentation: Quantitative Comparison of Antibody Binding to Heme and this compound Species
The following table summarizes the quantitative data on the binding affinity of antibodies to different forms of heme. A key finding is the significantly enhanced binding affinity of antibodies to hyperoxidized heme species compared to the standard ferric (Fe³⁺) form.
| Antibody/IgG Type | Ligand 1 | Ligand 2 | Fold Change in Affinity (Ligand 2 vs. Ligand 1) | Experimental Method | Reference |
| Monoclonal Human IgG1 (Ab21) | Heme (Fe³⁺) | Hyperoxidized Heme (heme-ox) | 23-fold increase | Surface Plasmon Resonance (SPR) | [1] |
Note: Hyperoxidized heme species are formed when heme is in contact with oxidizing agents like hydrogen peroxide, where the iron can acquire higher oxidation states.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the cross-reactivity of anti-heme antibodies with this compound are provided below.
1. High-Throughput Absorbance Spectroscopy for Heme Interaction
This method is used to screen for the interaction of a repertoire of antibodies with hemin (the chloride salt of heme) in solution.
-
Antibody Preparation: Recombinant antibodies are diluted to 200 µg/ml in Phosphate Buffered Saline (PBS).
-
Reaction Setup: 100 µl of the antibody solution is added to a 96-well UV-star microplate. An equal volume (100 µl) of a freshly prepared 10 µM hemin solution in PBS is added and mixed intensively. The final concentrations are 100 µg/ml (670 nM) for the antibody and 5 µM for hemin.
-
Control: A control well contains only hemin solution and PBS.
-
Incubation: The plate is incubated for 30 minutes at room temperature in the dark.
-
Data Acquisition: The absorbance spectra are recorded to observe changes in the heme Soret peak, which indicates interaction with the antibody.[3]
2. Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis
SPR is employed to determine the binding kinetics and affinity of heme species to antibodies.
-
Immobilization: A monoclonal human IgG1 (e.g., Ab21) is immobilized on a sensor chip.
-
Analyte Preparation: Increasing concentrations of heme (Fe³⁺) (e.g., 78.1–5000 nM) and hyperoxidized heme (e.g., 15.6–1000 nM) are prepared in a suitable running buffer.
-
Binding Analysis: The prepared heme solutions are injected over the sensor chip surface with the immobilized antibody.
-
Data Evaluation: The interaction is monitored in real-time. Kinetic parameters (association and dissociation rates) and affinity constants are evaluated by global analyses using appropriate software (e.g., BIAevaluation software). The analyses are typically performed at 25°C.[1]
3. ELISA for Assessment of Heme-Induced Polyreactivity
This enzyme-linked immunosorbent assay measures the acquisition of antibody reactivity to multiple, unrelated antigens after exposure to heme.
-
Heme Treatment of Antibodies: A fixed concentration of IgG (e.g., 670 nM) is treated with a tenfold excess of heme to ensure full saturation of heme-binding sites.[3]
-
Antigen Coating: ELISA plates are coated with various unrelated antigens (e.g., insulin, single-stranded DNA, lipopolysaccharide).
-
Binding Assay: The heme-treated antibodies are then added to the antigen-coated wells and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, followed by the addition of a substrate to produce a colorimetric signal.
-
Analysis: The increase in reactivity of the heme-exposed antibody to the panel of antigens is compared to the reactivity of the native, untreated antibody. A significant increase in binding to multiple antigens indicates induced polyreactivity.[3][4]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining heme-induced antibody polyreactivity and the structural relationship between heme and this compound.
Caption: Workflow for assessing heme-induced antibody polyreactivity.
Caption: Relationship between different oxidation states of heme.
References
- 1. Hyperoxidized Species of Heme Have a Potent Capacity to Induce Autoreactivity of Human IgG Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interaction of clinical-stage antibodies with heme predicts their physiochemical and binding qualities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ferriheme vs. Non-Heme Iron: A Comparative Guide to Cellular Iron Delivery
For Researchers, Scientists, and Drug Development Professionals
Iron, an indispensable element for numerous physiological processes, is acquired by cells in two primary forms: ferriheme, derived from hemoglobin and myoglobin, and non-heme iron, found in plant-based foods and iron supplements. The cellular mechanisms governing the uptake and trafficking of these two iron species are distinct, leading to significant differences in their bioavailability and metabolic fate. This guide provides a comprehensive comparison of this compound and non-heme iron in cellular iron delivery, supported by experimental data and detailed protocols to aid researchers in their investigations.
Key Differences in Cellular Uptake and Trafficking
The cellular entry and subsequent intracellular pathways of this compound and non-heme iron are mediated by different transporters and regulatory networks. Heme iron is generally more bioavailable than non-heme iron due to its distinct uptake mechanism that bypasses some of the regulatory hurdles faced by non-heme iron[[“]][2].
This compound Iron: A Direct Route into the Cell
The uptake of this compound is primarily facilitated by the Heme Responsive Gene 1 (HRG1) transporter[3][4][5][6]. This process is particularly crucial in macrophages of the reticuloendothelial system, which are responsible for recycling iron from senescent red blood cells[4][5][6]. In intestinal enterocytes, a similar mechanism is proposed for the absorption of dietary heme[7].
Once internalized, heme can be catabolized by the enzyme heme oxygenase-1 (HO-1) to release ferrous iron (Fe²⁺), carbon monoxide, and biliverdin[7]. This released iron then enters the labile iron pool of the cell, where it can be utilized for metabolic processes or stored in ferritin.
Non-Heme Iron: A Tightly Regulated Pathway
Non-heme iron, predominantly in the ferric (Fe³⁺) state in the diet, must first be reduced to the ferrous (Fe²⁺) state by cell surface reductases like duodenal cytochrome B (Dcytb) before it can be transported into the cell[7]. The primary transporter for non-heme iron is the Divalent Metal Transporter 1 (DMT1) , which co-transports Fe²⁺ and a proton into the cytoplasm[8]. DMT1 is a major iron transporter in most cell types and its expression is tightly regulated by the body's iron status, being upregulated during iron deficiency[9][10].
The following diagram illustrates the distinct cellular uptake pathways for this compound and non-heme iron.
Quantitative Comparison of Cellular Iron Delivery
Direct quantitative comparisons of the kinetic parameters for this compound and non-heme iron transport in the same cell line are limited. However, studies in various models consistently demonstrate the higher efficiency of heme iron absorption.
| Parameter | This compound Iron | Non-Heme Iron | Cell Type/Model | Reference |
| Key Transporter | HRG1 | DMT1 | Various | [3][8] |
| Transport Affinity (Km or K0.5) | Not well-defined | ~5.5 µM (for Fe²⁺) | Xenopus oocytes expressing DMT1 | [11] |
| Uptake Efficiency | Higher | Lower | Human intestinal Caco-2 cells, In vivo human studies | [[“]][7][12] |
| Regulation by Iron Status | Less regulated | Highly regulated (DMT1 expression) | Various | [9][10] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to compare this compound and non-heme iron uptake.
Experimental Workflow for Comparing Iron Uptake
The following diagram outlines a general workflow for a comparative in vitro study.
Protocol 1: Fluorescent Heme Analog (ZnPPIX) Uptake Assay
This protocol utilizes zinc protoporphyrin IX (ZnPPIX), a fluorescent heme analog, to measure heme uptake.
Materials:
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Zinc Protoporphyrin IX (ZnPPIX) stock solution (in DMSO)
-
Bovine Serum Albumin (BSA)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., Caco-2) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of ZnPPIX solution: Prepare a working solution of ZnPPIX in HBSS containing 1% BSA. The final concentration of ZnPPIX should be optimized for the specific cell type (typically in the low micromolar range).
-
Cell Treatment: Wash the cell monolayer twice with warm HBSS.
-
Add the ZnPPIX working solution to the cells and incubate for the desired time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Fluorescence Measurement: At each time point, wash the cells three times with cold HBSS to remove extracellular ZnPPIX.
-
Add fresh HBSS to each well and measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ZnPPIX (e.g., Ex/Em ~420/580 nm)[13][14][15].
-
Data Analysis: Background fluorescence from untreated cells should be subtracted. The increase in fluorescence intensity over time reflects the rate of heme analog uptake.
Protocol 2: Calcein-AM Labile Iron Pool Assay
This assay measures the intracellular labile iron pool (LIP), which is the transit pool of chelatable and redox-active iron. An increase in non-heme iron uptake will lead to a quenching of calcein fluorescence.
Materials:
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcein-AM stock solution (in DMSO)
-
Iron source (e.g., Ferric chloride + Ascorbic acid)
-
Iron chelator (e.g., Deferiprone or Deferoxamine)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate to achieve confluence.
-
Calcein-AM Loading: Wash cells twice with HBSS. Load the cells with Calcein-AM (typically 0.25-1 µM in HBSS) for 15-30 minutes at 37°C in the dark[16][17][18][19][20].
-
Washing: Wash the cells twice with HBSS to remove extracellular Calcein-AM.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence (F_initial) using a plate reader (Ex/Em ~485/520 nm).
-
Iron Treatment: Add the non-heme iron solution (e.g., 100 µM FeCl₃ + 1 mM Ascorbic acid in HBSS) to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). The decrease in fluorescence indicates iron uptake and quenching of calcein.
-
Maximum Quenching and De-quenching (Optional): At the end of the kinetic measurement, add a saturating concentration of the iron source to determine the maximum quenching. Subsequently, add an iron chelator to de-quench the fluorescence and confirm that the quenching was due to iron.
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of non-heme iron uptake. The labile iron pool can be quantified by comparing the fluorescence before and after the addition of a strong iron chelator.
Intracellular Trafficking and Fate of Iron
The intracellular pathways of this compound and non-heme iron converge at the labile iron pool. From this central hub, iron is directed to various cellular compartments for utilization or storage.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. SLC48 heme transporter | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. HRG1 is essential for heme transport from the phagolysosome of macrophages during erythrophagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HRG1 is essential for heme transport from the phagolysosome of macrophages during erythrophagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of heme iron absorption: Current questions and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMT1 and iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Both Nramp1 and DMT1 are necessary for efficient macrophage iron recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aminer.cn [aminer.cn]
- 13. researchgate.net [researchgate.net]
- 14. Zinc Protoporphyrin (ZPP), Whole Blood - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 15. Zinc-protoporphyrin determination by HPLC with fluorescence detection as a biomarker of lead effect in artisanal pottery workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Caco-2 intestinal epithelial cells absorb soybean ferritin by μ2 subunit (AP2)-dependent endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Comparative Stability of Ferriheme and Protoheme IX: A Data-Driven Guide
For researchers, scientists, and drug development professionals, understanding the stability of heme in its different redox states is critical for applications ranging from drug design to the development of blood substitutes. This guide provides an objective comparison of the stability of ferriheme (protoheme IX with iron in the Fe³⁺ state) and its reduced counterpart, ferroheme (protoheme IX with iron in the Fe²⁺ state), supported by experimental data and detailed methodologies.
Protoheme IX, an iron-containing porphyrin, is a fundamental component of hemoproteins like hemoglobin and myoglobin, where it facilitates oxygen transport and storage. The stability of the heme molecule is intrinsically linked to the oxidation state of its central iron atom. This compound, the oxidized form, and ferroheme, the reduced form, exhibit different propensities for degradation and release from their protein scaffolds, a process with significant physiological and pathological implications.
Quantitative Comparison of Heme Stability
The relative stability of different redox states of heme within hemoglobin can be quantified by measuring the rate of heme loss to an acceptor molecule. A study comparing the rates of heme transfer from ferrous, ferric, and ferryl hemoglobin to a heme acceptor protein provides direct quantitative insight into their relative stabilities.[1] The results clearly indicate that ferric hemoglobin loses its heme group at a significantly faster rate than both the ferrous and ferryl forms, suggesting a lower stability of the this compound state within the protein pocket.[1]
| Heme Redox State in Hemoglobin | Heme Acceptor | Fast Rate Constant (k₁) (h⁻¹) | Slow Rate Constant (k₂) (h⁻¹) | Fold-Increase in Heme Loss vs. Ferrous | Fold-Increase in Heme Loss vs. Ferryl |
| Ferrous (Fe²⁺) | Recombinant Myoglobin | 3.46 | 0.20 | 1.0 | 1.4 |
| Ferric (Fe³⁺) | Recombinant Myoglobin | 11.89 | 1.69 | 3.4 | 5.0 |
| Ferryl (Fe⁴⁺) | Recombinant Myoglobin | 2.42 | 0.11 | 0.7 | 1.0 |
| Ferrous (Fe²⁺) | Hemopexin | 8.70 | 0.55 | 1.0 | 4.3 |
| Ferric (Fe³⁺) | Hemopexin | 25.64 | 2.30 | 2.9 | 12.6 |
| Ferryl (Fe⁴⁺) | Hemopexin | 2.04 | 0.15 | 0.2 | 1.0 |
Table 1: Rate constants for heme loss from different redox states of hemoglobin to recombinant myoglobin and hemopexin. The data demonstrates that the ferric (Fe³⁺) state exhibits the fastest rate of heme dissociation, indicating lower stability compared to the ferrous (Fe²⁺) and ferryl (Fe⁴⁺) states.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the stability of this compound and protoheme IX.
Heme Loss Measurement by UV-Vis Spectroscopy
This method quantifies the rate of heme transfer from a donor hemoprotein (e.g., hemoglobin in different redox states) to a heme acceptor protein (e.g., apomyoglobin or hemopexin). The transfer is monitored by observing changes in the Soret peak of the UV-Vis spectrum, which is characteristic of heme.[1]
Materials:
-
Hemoglobin (ferrous, ferric, and ferryl forms)
-
Heme acceptor protein (e.g., recombinant apomyoglobin or hemopexin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the donor hemoprotein and the heme acceptor protein in PBS.
-
Initiate the heme transfer reaction by mixing the donor and acceptor solutions in a cuvette.
-
Immediately place the cuvette in the spectrophotometer and begin recording the UV-Vis spectrum at regular time intervals (e.g., every 5 minutes) over a period of several hours.
-
Monitor the change in absorbance at the Soret peak maximum of the acceptor-heme complex (e.g., ~410 nm for myoglobin).[1]
-
The rate of heme transfer is determined by fitting the time-dependent increase in absorbance to a kinetic model (e.g., a double exponential decay expression to obtain fast and slow first-order rate constants).[1]
References
Validating the Specificity of a Ferriheme-Binding Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate validation of a protein's binding specificity to ferriheme is a critical step in fundamental research and the development of therapeutics targeting heme metabolism and transport. This guide provides an objective comparison of experimental approaches to validate the specificity of a this compound-binding protein, using human hemopexin as a primary example. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the design and interpretation of your experiments.
Comparative Analysis of this compound-Binding Proteins
To ascertain the specificity of a protein for this compound, it is essential to compare its binding affinity against other relevant biological molecules that may also interact with heme. Human hemopexin (HPX) is the plasma protein with the highest known affinity for heme, making it an excellent model for studying high-specificity interactions.[1][2] A common and physiologically relevant protein for comparative analysis is human serum albumin (HSA), which also binds heme, albeit with a lower affinity.[3][4] Other proteins with moderate or no heme-binding affinity can serve as negative controls.
Table 1: Comparison of Binding Affinities for this compound
| Protein | Ligand | Dissociation Constant (Kd) | Method | Reference |
| Human Hemopexin (HPX) | This compound (Hemin) | < 1 pM - 0.32 nM | Circular Dichroism, Surface Plasmon Resonance (SPR) | [5][6][7] |
| Human Serum Albumin (HSA) | This compound (Hemin) | ~10 µM - 40 µM | Kinetic Analysis, Spectrophotometry | [3][4] |
| Peroxiredoxin 1 | This compound (Hemin) | No significant binding reported in comparative studies | In vitro binding assays | [8] |
| Glutathione S-transferase | This compound (Hemin) | No significant binding reported in comparative studies | In vitro binding assays | [8] |
Key Takeaways:
-
Human hemopexin exhibits an exceptionally high affinity for this compound, with a dissociation constant in the picomolar to low nanomolar range, signifying a very stable complex.[5][6][7]
-
Human serum albumin binds this compound with a significantly lower affinity, with a Kd in the micromolar range.[3][4] This difference of several orders of magnitude highlights the superior specificity of hemopexin.
-
Proteins like peroxiredoxin 1 and glutathione S-transferase show negligible binding in direct comparison, making them suitable negative controls to rule out non-specific interactions.[8]
Experimental Protocols for Validating Specificity
A multi-faceted approach employing various biophysical techniques is recommended to rigorously validate the specificity of a this compound-binding protein.
UV-Visible (UV-Vis) Absorption Spectroscopy
This is a fundamental technique to monitor the interaction between heme and a protein. The Soret band of free heme (around 400 nm) undergoes a characteristic shift and often an increase in molar absorptivity upon binding to a protein.
Protocol:
-
Prepare a solution of the purified apo-protein (protein without bound heme) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Record the baseline UV-Vis spectrum of the apo-protein.
-
Titrate the protein solution with small aliquots of a concentrated this compound (hemin) stock solution.
-
After each addition, allow the system to reach equilibrium and record the UV-Vis spectrum from 350 to 600 nm.
-
Monitor the changes in the Soret peak (around 414 nm for the hemopexin-heme complex) to determine the stoichiometry and apparent binding affinity.[9]
-
Perform control titrations with negative control proteins (e.g., HSA, peroxiredoxin 1) under identical conditions to compare the spectral shifts and binding saturation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol:
-
Dialyze the purified protein and the this compound solution extensively against the same buffer to minimize heat of dilution effects.
-
Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat changes.
-
Integrate the heat-rate peaks to obtain the heat change for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
Compare the obtained Kd value with that of alternative binders like HSA to quantify the difference in affinity.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time analysis of binding kinetics (association and dissociation rates) and affinity.
Protocol:
-
Immobilize the purified protein onto a sensor chip surface.
-
Flow a series of this compound solutions at different concentrations over the sensor surface and monitor the change in the SPR signal, which is proportional to the mass of bound ligand.
-
After the association phase, flow buffer over the surface to monitor the dissociation of the complex.
-
Fit the association and dissociation curves globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[6][10]
-
Perform comparative experiments with immobilized HSA or negative control proteins to directly compare the binding kinetics and affinities.
Visualizing Key Processes
Experimental Workflow for Specificity Validation
The following diagram illustrates a typical workflow for validating the specificity of a candidate this compound-binding protein.
References
- 1. Hemopexin - Wikipedia [en.wikipedia.org]
- 2. Hemopexin: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of heme-binding proteins on the peroxidative and catalatic activities of hemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haptoglobin and hemopexin inhibit vaso-occlusion and inflammation in murine sickle cell disease: Role of heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heme binding by hemopexin: evidence for multiple modes of binding and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the interaction of heme with hemopexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hemopexin Decreases Hemin Accumulation and Catabolism by Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Ferriheme: A Guide for Laboratory Professionals
The safe and compliant disposal of ferriheme, an iron-containing porphyrin, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper management of this compound waste, intended for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with your institution's specific guidelines and local regulations, is paramount for responsible chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as an acute oral toxin (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.[1] This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[2]
-
Protective Clothing: A lab coat or other protective garments.[1]
-
Respiratory Protection: Use only in a well-ventilated area.[1] If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator may be necessary.[2]
**Step-by-Step Disposal Protocol
The primary directive for this compound disposal is to manage it as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not discharge this compound waste into sewer systems or waterways.[2][3][4]
Step 1: Waste Collection and Segregation
-
Collect Waste: All this compound waste, including pure compound, contaminated solutions, and rinsate from cleaning glassware, must be collected for disposal.
-
Segregate Incompatibles: Do not mix this compound waste with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[1] It is best practice to collect this compound waste in a dedicated container.
-
Avoid Mixing Waste Streams: Do not mix chemical waste with biological or radioactive waste unless your institution has specific protocols for multihazardous waste.[5][6]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[7][8] The container must be in good condition, and its exterior must be kept clean.[7][8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste."[3][8] The label must also include:
-
The full chemical name: "this compound Waste" (or "Ferroheme Waste").
-
A list of all constituents and their approximate concentrations.
-
Relevant hazard pictograms (e.g., irritant, harmful).
-
The date accumulation started.
-
The name of the principal investigator or lab contact.
-
Step 3: Waste Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5][9] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Conditions: The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[3]
-
Secondary Containment: It is best practice to keep waste containers in secondary containment (such as a plastic tub) to contain any potential leaks.[5]
Step 4: Managing Spills and Contaminated Materials
-
Small Spills: For small spills, gently moisten the solid material with water to prevent dust from becoming airborne.[3] Absorb solutions with an inert, liquid-binding material like diatomite or universal binders.[1]
-
Collection: Collect all contaminated spill cleanup materials and place them in your hazardous waste container.[4]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol or another suitable solvent.[1] Collect the cleaning materials and dispose of them as hazardous waste.
Step 5: Disposal of Empty Containers
-
Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[3]
-
Rinsate Collection: The rinsate must be collected and treated as hazardous chemical waste.[3][5]
-
Container Disposal: Once cleaned, the container should be punctured or otherwise rendered unusable.[3] It can then typically be disposed of in a sanitary landfill or offered for recycling, in accordance with local regulations.[3]
Step 6: Arranging for Final Disposal
-
Contact EHS: When the waste container is nearly full (typically not exceeding 90% capacity) or has been stored for the maximum time allowed by your institution (e.g., 150 days), arrange for pickup.[7][9]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical disposal company to collect the waste.[3] These services are equipped to handle and dispose of hazardous materials in compliance with all regulations.
Quantitative Data and Hazard Summary
The following table summarizes key hazard information for this compound, derived from its Safety Data Sheet.
| Parameter | Classification/Specification | GHS Code | Source |
| Acute Toxicity, Oral | Category 4 | H302 (Harmful if swallowed) | [1] |
| Skin Corrosion/Irritation | Category 2 | H315 (Causes skin irritation) | [1] |
| Serious Eye Damage/Irritation | Category 2A | H319 (Causes serious eye irritation) | [1] |
| Respiratory Irritation | Category 3 | H335 (May cause respiratory irritation) | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | N/A | [1] |
| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. | P403+P233 | [1] |
This compound Waste Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste from the point of generation to final removal.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. labelsds.com [labelsds.com]
- 3. benchchem.com [benchchem.com]
- 4. affinitychemical.com [affinitychemical.com]
- 5. nswai.org [nswai.org]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling Ferriheme
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ferriheme. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
A summary of the necessary personal protective equipment for handling this compound is provided below. This is based on the potential hazards of skin and eye irritation, as well as respiratory irritation from dust or aerosols.[1]
| Protection Type | PPE Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Protective, chemical-resistant gloves | To prevent skin contact which can cause irritation.[1] |
| Body Protection | Impervious clothing, such as a lab coat | To protect the skin from accidental spills and contamination.[1] |
| Respiratory Protection | Suitable respirator | To be used when there is a risk of inhaling dust, fumes, or aerosols, which may cause respiratory irritation.[1] |
Experimental Protocols
Safe Handling Protocol
-
Preparation : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Donning PPE : Before handling this compound, put on all required personal protective equipment as detailed in the table above.
-
Handling : Avoid direct contact with the skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling : After handling, wash hands thoroughly.[1] Clean all surfaces and equipment that have come into contact with this compound.
Spill Management Protocol
-
Evacuation : Evacuate non-essential personnel from the spill area.
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorption : For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination : Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal : Dispose of all contaminated materials as hazardous waste according to the disposal plan.[1]
Disposal Plan
-
Waste Collection : Collect all this compound waste and contaminated materials (e.g., gloves, wipes, absorbent material) in a designated, clearly labeled, and sealed container.
-
Waste Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal service. Adhere to all local, state, and federal regulations for chemical waste disposal.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: this compound Handling and Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
